Trioxirane
説明
Structure
3D Structure
特性
CAS番号 |
153851-84-4 |
|---|---|
分子式 |
O3 |
分子量 |
47.998 g/mol |
IUPAC名 |
trioxirane |
InChI |
InChI=1S/O3/c1-2-3-1 |
InChIキー |
XQOAKYYZMDCSIA-UHFFFAOYSA-N |
正規SMILES |
O1OO1 |
melting_point |
-251 °C |
物理的記述 |
Liquid |
製品の起源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Predicted Properties of Trioxirane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trioxirane, also known as cyclic ozone, is a theoretically predicted allotrope of oxygen with the molecular formula O₃.[1][2][3][4] Unlike the common bent structure of ozone, this compound features a highly strained, three-membered ring of oxygen atoms, analogous to cyclopropane.[1] This high-energy isomer has been the subject of numerous computational studies to elucidate its fundamental properties, stability, and potential for practical applications. While it has not been synthesized in bulk, its existence as a metastable species is supported by robust theoretical evidence and surface-specific experimental observations.[1][2] This document provides a comprehensive overview of the predicted properties of this compound based on advanced computational chemistry.
Predicted Molecular Structure and Geometry
Computational studies, employing methods such as Density Functional Theory (DFT) and coupled-cluster theory (CCSD(T)), predict that this compound possesses a highly symmetric D₃ₕ structure, forming a perfect equilateral triangle.[1] This is a stark contrast to the C₂ᵥ symmetry of conventional ozone. The significant ring strain imposed by the 60° bond angles is a key determinant of its high energy and reactivity.[1]
Table 1: Predicted Molecular Geometry of this compound vs. Ozone
| Property | This compound (Predicted) | Ozone (Experimental) |
| Symmetry | D₃ₕ[1] | C₂ᵥ |
| O-O Bond Length | ~1.45 Å[1] | ~1.28 Å[1] |
| O-O-O Bond Angle | 60°[1] | ~117°[1] |
Thermodynamic Stability and Kinetic Reactivity
This compound is a local minimum on the potential energy surface of O₃, but it is significantly less stable than the ground-state open-chain isomer.[1] This energy difference is primarily attributed to the severe ring strain in the cyclic structure. The molecule is predicted to have a short half-life, rapidly isomerizing to the more stable ozone form. This isomerization can proceed through a transition state, though quantum tunneling is also considered a likely pathway, especially at low temperatures.[1]
Table 2: Predicted Thermodynamic and Kinetic Properties of this compound
| Property | Predicted Value | Notes |
| Energy Relative to Ozone | +29-30 kcal/mol (~125 kJ/mol)[1] | Significantly higher in energy, indicating thermodynamic instability relative to ozone. |
| Isomerization Barrier | ~25 kcal/mol[1] | The energy barrier for the conversion of this compound to open-chain ozone. |
| Predicted Half-life | ~10 seconds at 200 K[1] | The molecule is short-lived in its free, neutral state. Isotopic substitution (¹⁸O) may increase this lifetime.[1] |
| Reactivity | High | Enhanced reactivity compared to ozone is predicted due to the high ring strain facilitating easier bond cleavage.[1] |
Potential Energy Surface Relationship
The relationship between this compound and conventional ozone can be visualized as two minima on a potential energy surface, separated by a transition state.
Caption: Energy relationship between this compound and ozone.
Predicted Spectroscopic Properties
The high symmetry of this compound leads to a unique vibrational spectrum that can be used for its identification. Unlike bent ozone, the totally symmetric stretching mode of this compound is predicted to be infrared inactive. The most prominent feature in its IR spectrum is expected to be an intense E' bending vibration.[1]
Table 3: Predicted Vibrational Frequencies of this compound
| Vibrational Mode | Symmetry | IR Activity | Predicted Wavenumber (cm⁻¹) |
| Symmetric Stretch | A₁' | Inactive[1] | Not IR observable |
| Bending Vibration | E' | Active[1] | ~700-800[1] |
Note: The predicted wavenumbers are based on computational studies and observations of surface-stabilized species.
Methodologies and Potential Applications
Computational Protocols
The properties outlined in this guide are primarily derived from high-level ab initio and DFT calculations. Key computational methods cited in the literature include:
-
Coupled-Cluster Theory [CCSD(T)]: Often considered the "gold standard" in quantum chemistry for its high accuracy in calculating energies and molecular properties.[1]
-
Density Functional Theory (DFT): A widely used method that provides a good balance between computational cost and accuracy for a broad range of chemical systems.[1]
These methods are used to map the potential energy surface, locate stationary points (minima and transition states), and calculate vibrational frequencies and other molecular properties.
Experimental Approaches and Stabilization
While bulk synthesis of this compound remains an open challenge, experimental evidence for its formation has been reported on the surface of magnesium oxide (MgO) crystals.[1][2] It is proposed that charge transfer from the magnesium ions stabilizes the cyclic structure.[1]
Future research into stabilizing this compound may involve:
-
Matrix Isolation: Trapping the molecule in an inert gas matrix at cryogenic temperatures to prevent isomerization.
-
Encapsulation: Confining this compound within a larger molecular framework, such as a fullerene cage (O₃@C₆₀), to enhance its thermal stability.[1]
Workflow for this compound Investigation
Caption: Workflow for this compound research.
Potential Applications in Drug Development and Materials Science
Should methods for its stabilization and synthesis be developed, the high energy content of this compound could be of significant interest. It has been speculated as a potential additive to liquid oxygen to improve the specific impulse of rocket fuels.[2][3] In the context of drug development, while direct applications are not immediately apparent due to its extreme instability, its high reactivity could potentially be harnessed in specialized, controlled chemical syntheses, acting as a potent and unique oxidizing agent. However, its practical use remains highly speculative and contingent on overcoming the substantial challenge of its stabilization.[1]
References
Trioxirane molecular structure and bonding
An In-depth Technical Guide on the Molecular Structure and Bonding of Trioxirane and Related Ozonides
This guide provides a detailed examination of the molecular structure and bonding characteristics of this compound (cyclic ozone, O₃) and the related primary ozonide, 1,2,3-trioxolane. It is intended for researchers, scientists, and professionals in drug development who are interested in strained ring systems and peroxide chemistry.
The term "this compound" systematically refers to a three-membered ring consisting of three oxygen atoms, an isomeric form of ozone known as cyclic ozone.[1][2] This molecule is distinct from the more commonly encountered ozonides, which are typically five-membered rings containing carbon atoms, formed during the ozonolysis of alkenes.[3] The primary ozonide formed from the reaction of ozone with ethylene (B1197577) is 1,2,3-trioxolane, also referred to as a molozonide.[3] Both this compound and 1,2,3-trioxolane are characterized by significant ring strain and weak oxygen-oxygen bonds, leading to high reactivity and instability.[1] Understanding the structure and bonding of these molecules is crucial for fields ranging from atmospheric chemistry to the design of peroxide-based pharmaceuticals.
Molecular Structure and Bonding of this compound (Cyclic Ozone)
This compound is a theoretically predicted isomer of ozone (O₃) with a highly strained equilateral triangle structure.[1][2] Unlike the common bent form of ozone (C₂ᵥ symmetry), this compound possesses a highly symmetric D₃ₕ structure.[1] This cyclic form is a metastable, high-energy local minimum on the potential energy surface, lying approximately 30 kcal/mol higher in energy than the ground-state bent isomer.[1]
The significant energy difference is primarily attributed to the severe ring strain imposed by the 60° bond angles, a substantial deviation from the preferred geometry for oxygen atoms.[1] The bonding within the ring consists of three equivalent sigma bonds.[1] While the free molecule is predicted to be short-lived, experimental evidence for the existence of cyclic ozone has been found on the surface of magnesium oxide crystals, where it is stabilized by surface interactions.[1][2]
Quantitative Structural Data for Ozone Isomers
The following table summarizes the key structural parameters for both this compound (cyclic ozone) and the common bent ozone, derived from theoretical calculations.
| Parameter | This compound (Cyclic O₃) | Bent Ozone (C₂ᵥ) |
| Symmetry | D₃ₕ[1] | C₂ᵥ[1] |
| O-O Bond Length | ~1.45 Å[1] | ~1.28 Å[1] |
| O-O-O Bond Angle | 60°[1] | ~117°[1] |
| Relative Energy | ~ +30 kcal/mol[1] | 0 kcal/mol (Ground State)[1] |
Visualization of Ozone Isomers
The structural differences between the two ozone isomers are significant, dictating their respective stabilities and reactivities.
Caption: Comparison of bent ozone and this compound structures.
Molecular Structure and Bonding of 1,2,3-Trioxolane
1,2,3-Trioxolane is the primary ozonide formed in the cycloaddition reaction between ozone and an alkene, as described by the Criegee mechanism. The structure of the primary ozonide of ethylene has been definitively characterized using microwave spectroscopy, confirming a five-membered ring.[4] The molecule adopts a twisted "envelope" conformation to alleviate some of the ring strain. This intermediate is highly unstable and rapidly rearranges to the more stable 1,2,4-trioxolane (B1211807) (secondary ozonide).[3]
Quantitative Structural Data for 1,2,3-Trioxolane
The table below presents the structural parameters for ethylene primary ozonide determined via microwave spectroscopy.
| Parameter | Value |
| Conformation | Envelope |
| O-O Bond Length | Data not available in provided search results |
| C-O Bond Length | Data not available in provided search results |
| C-C Bond Length | Data not available in provided search results |
| Bond Angles | Data not available in provided search results |
Note: Specific quantitative data for bond lengths and angles of 1,2,3-trioxolane were not found in the provided search results, but the definitive characterization by microwave spectroscopy confirms its 1,2,3-trioxolane structure.[4]
Criegee Mechanism of Ozonolysis
The formation and decomposition of the primary ozonide is a key part of the ozonolysis reaction.
Caption: The Criegee mechanism for alkene ozonolysis.
Experimental and Theoretical Methodologies
The elucidation of the structures of unstable molecules like this compound and primary ozonides relies on a combination of advanced experimental techniques and computational chemistry.
Experimental Protocol: Microwave Spectroscopy
Microwave spectroscopy is a high-resolution technique ideal for determining the precise geometric structure of small molecules in the gas phase.[5] It measures the transitions between quantized rotational energy levels. For a molecule to be microwave active, it must possess a permanent dipole moment.[5]
A generalized experimental workflow is as follows:
-
Sample Preparation: The reactants (e.g., ethylene and ozone) are co-condensed at very low temperatures to generate the unstable primary ozonide. The sample is then carefully warmed to allow the species to enter the gas phase.
-
Microwave Irradiation: The gaseous sample is introduced into a waveguide and irradiated with microwaves of continuously varying frequency.
-
Detection of Absorption: At specific frequencies corresponding to rotational transitions, the molecules absorb microwave radiation. This absorption is detected, often by a crystal detector.
-
Spectral Analysis: The resulting spectrum consists of a series of absorption lines. The frequencies of these lines are used to calculate the principal moments of inertia (Ia, Ib, Ic) of the molecule.[5]
-
Structure Determination: By analyzing the moments of inertia for several isotopically substituted versions of the molecule, the precise bond lengths and angles can be determined with high accuracy.[5]
Caption: Workflow for molecular structure determination via microwave spectroscopy.
Theoretical Protocol: Quantum Chemical Calculations
For highly unstable or transient species like this compound, theoretical calculations are indispensable. Ab initio and Density Functional Theory (DFT) methods are commonly used.
-
Method Selection: A suitable level of theory (e.g., Hartree-Fock, Møller-Plesset perturbation theory, or DFT with a specific functional) and a basis set (e.g., 6-31G*, cc-pVTZ) are chosen.[6]
-
Geometry Optimization: The calculation finds the lowest energy arrangement of the atoms, providing the equilibrium geometry (bond lengths and angles).[1]
-
Frequency Calculation: A vibrational frequency analysis is performed to confirm that the optimized structure is a true energy minimum (no imaginary frequencies) or a transition state.
-
Energy Calculation: The absolute and relative energies of different isomers (e.g., cyclic vs. bent ozone) are calculated to predict their relative stabilities.[1][6]
Relevance in Drug Development
While this compound itself has no direct therapeutic application, the chemistry of the peroxide bond in related 1,2,4-trioxolane structures is central to the mechanism of modern antimalarial drugs like arterolane (B1665781) and OZ439.[7] The prevailing view is that the peroxide bond is reductively cleaved by ferrous iron (Fe²⁺), which is present in high concentrations within the malaria parasite.[7] This cleavage initiates a cascade of reactions that generate reactive radical species, ultimately leading to parasite death. This concept of using a trioxolane as a trigger for selective drug delivery in an iron-rich environment is a key strategy in developing new antimalarials.[7]
Caption: Activation pathway for 1,2,4-trioxolane antimalarials.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Cyclic ozone - Wikipedia [en.wikipedia.org]
- 3. Ozonide - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. sci.tanta.edu.eg [sci.tanta.edu.eg]
- 6. s3.smu.edu [s3.smu.edu]
- 7. Efficient and Stereocontrolled Synthesis of 1,2,4-Trioxolanes Useful for Ferrous Iron-Dependent Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
The Theoretical Landscape of Cyclic Ozone: A High-Energy Isomer
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive overview of the theoretical stability, electronic structure, and potential isomerization pathways of cyclic ozone (O₃), a high-energy isomer of the familiar bent ozone molecule. While its existence remains elusive in the gas phase, decades of computational chemistry research have painted a detailed picture of this metastable species. This document summarizes key quantitative data, outlines the theoretical methodologies used in its study, and visualizes the critical energetic relationships governing its existence.
Executive Summary
Cyclic ozone, or trioxirane, is a theoretically predicted isomer of ozone featuring a D₃ₕ symmetry equilateral triangle structure.[1] High-level ab initio calculations consistently show it to be a true local minimum on the ground-state potential energy surface, though significantly less stable than the ground-state bent (C₂ᵥ) isomer.[1][2] The primary interest in cyclic ozone stems from its high energy content, which, if harnessable, could offer substantial advancements in energetic materials, such as rocket propellants.[3][4] However, its kinetic instability, largely governed by a significant isomerization barrier that is susceptible to quantum tunneling, presents a formidable challenge to its synthesis and isolation.[2][5] This guide delves into the computational evidence that has defined our understanding of this intriguing molecule.
Structural and Energetic Properties
The fundamental differences between the common bent ozone and its cyclic isomer are rooted in their molecular geometry and the resulting electronic structures. Bent ozone features a bond angle of approximately 117°, while the equilateral structure of cyclic ozone necessitates a highly strained 60° bond angle.[1] This ring strain is a major contributor to the cyclic isomer's thermodynamic instability.
Comparative Geometries
The optimized geometries of the two isomers, as determined by various computational methods, are summarized below.
| Property | Bent Ozone (C₂ᵥ) | Cyclic Ozone (D₃ₕ) | Source(s) |
| Symmetry | C₂ᵥ | D₃ₕ | [1] |
| O-O Bond Length | ~1.28 Å | ~1.45 Å | [1] |
| Bond Angle | ~117° | 60° | [1] |
Relative Energies and Isomerization Barrier
The energetic landscape of ozone isomers is the most critical aspect of its theoretical study. Cyclic ozone is consistently predicted to be a high-energy local minimum, lying substantially above the global minimum of bent ozone. A significant activation barrier separates the two, providing a degree of kinetic stability.
| Parameter | Energy (kcal/mol) | Energy (kJ/mol) | Computational Method | Source(s) |
| Relative Energy of Cyclic O₃ | ~30 kcal/mol | ~125 kJ/mol | MRCISD+Q/aug-cc-pVQZ | [1][2] |
| 25 kcal/mol | 105 kJ/mol | GVB-CI | [1] | |
| 40-88 kJ/mol | 40-88 kJ/mol | Correlated Wave Function | [6] | |
| Isomerization Barrier (Cyclic → Bent) | 22-25 kcal/mol | 92-105 kJ/mol | MCSCF/MRCI | [2] |
| 17-20 kcal/mol | 71-84 kJ/mol | CCSD(T)/B3LYP | [2] | |
| 26 kcal/mol (or less) | 109 kcal/mol (or less) | Ab initio MO + CI | [7][8] | |
| Dissociation Limit (O₂ + O) | ~24 kcal/mol | ~100 kJ/mol | (Relative to Bent O₃) | [6][7] |
Note: The energy of the cyclic ozone minimum is approximately 6-7 kcal/mol higher than the dissociation limit to ground-state dioxygen and an oxygen atom.[2]
Vibrational Frequencies
Vibrational frequency calculations are essential for identifying stationary points on the potential energy surface as either minima (no imaginary frequencies) or transition states (one imaginary frequency). They also provide spectroscopic signatures that could aid in experimental detection.
| Molecule | Vibrational Mode | Wavenumber (cm⁻¹) | Source(s) |
| Bent Ozone (C₂ᵥ) | Symmetric Stretch (ν₁) | ~1103 | [9] |
| Bending (Scissoring) (ν₂) | ~701 | [9] | |
| Asymmetric Stretch (ν₃) | ~1042 | [9] | |
| Cyclic Ozone (D₃ₕ) | Breathing Mode (ν₁) | - | [10][11] |
| Degenerate Bending (ν₂) | ~800 | [11] |
Theoretical and Computational Protocols
The theoretical investigation of cyclic ozone relies on sophisticated quantum chemical methods to accurately describe its challenging electronic structure, which is known to have significant multireference character.[2]
Ab Initio and Density Functional Theory (DFT) Methods
A typical computational workflow for analyzing the stability of cyclic ozone involves the following steps:
-
Selection of Method and Basis Set:
-
Method: Due to the multireference nature of ozone, methods that can handle electron correlation accurately are required. High-level ab initio methods like Multireference Configuration Interaction (MRCISD), Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)), and Generalized Valence Bond (GVB) are often employed.[1][2] Density Functional Theory (DFT) methods, such as B3LYP, can also be used, particularly for initial geometry optimizations and frequency calculations, though their accuracy for relative energies may be lower than high-level ab initio methods.[2][12]
-
Basis Set: A large and flexible basis set is crucial for obtaining accurate results. Augmented correlation-consistent basis sets, such as aug-cc-pVQZ, are commonly used as they include diffuse functions necessary to describe the electron distribution in a system with lone pairs.[1][2]
-
-
Geometry Optimization:
-
The molecular geometry of both the bent (C₂ᵥ) and cyclic (D₃ₕ) isomers is optimized to find the lowest energy structure for each. This is an iterative process where the forces on each atom are calculated and the atomic positions are adjusted until a stationary point on the potential energy surface is reached.
-
-
Vibrational Frequency Analysis:
-
Harmonic vibrational frequencies are calculated at the optimized geometries. The results confirm that the structures are true minima (all real frequencies) or transition states (one imaginary frequency). These frequencies also provide the zero-point vibrational energy (ZPVE) correction, which is added to the electronic energy to get a more accurate total energy.
-
-
Transition State Search:
-
To find the isomerization pathway, a transition state (TS) search is performed. Methods like the Synchronous Transit-Guided Quasi-Newton (STQN) method are used to locate the saddle point on the potential energy surface that connects the cyclic ozone minimum to the bent ozone minimum. The structure of the TS is then confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the reaction coordinate.
-
-
Energetics Calculation:
-
Single-point energy calculations are often performed at the optimized geometries using a higher level of theory or a larger basis set to obtain more accurate energy differences between the isomers and the transition state.[13]
-
-
Tunneling Corrections:
-
For a more accurate prediction of the isomerization rate and half-life, especially at low temperatures, the contribution of quantum tunneling through the reaction barrier must be calculated. This is often done using methods like Variational Transition State Theory with multidimensional tunneling corrections (VTST/μOMT).[2][5]
-
Key Pathways and Relationships
The stability and fate of cyclic ozone are governed by its position on the potential energy surface relative to other species.
Caption: Energy landscape of ozone isomers and dissociation products.
The diagram above illustrates the energetic relationship between bent ozone, cyclic ozone, the transition state (TS) for their interconversion, and the dissociation products. While there is a substantial barrier protecting cyclic ozone from isomerizing, the dissociation channel (O₂ + O) is energetically lower than the cyclic isomer itself, highlighting one of the challenges in its isolation.[14]
Caption: Computational workflow for studying cyclic ozone stability.
Kinetic Stability and The Role of Tunneling
While the isomerization barrier of ~25 kcal/mol suggests cyclic ozone should be persistent at low temperatures, theoretical studies incorporating quantum effects tell a different story.[2] Calculations have shown that multidimensional tunneling of the oxygen atoms through the barrier is a very significant process, especially below 300 K.[2][5] This quantum effect dramatically reduces the predicted half-life of cyclic ozone to mere seconds at 200 K, providing a potential explanation for the repeated failures to isolate it in the gas phase.[2][5] Isotopic substitution with ¹⁸O is predicted to decrease the tunneling probability, potentially making isotopically labeled cyclic ozone a more viable target for experimental observation.[5]
Conclusion and Future Outlook
The consensus from decades of theoretical research is that cyclic ozone is a kinetically persistent but thermodynamically unstable isomer of O₃. It resides in a shallow local minimum on the potential energy surface, approximately 30 kcal/mol above the well-known bent structure.[1][2] A significant isomerization barrier is undermined by a strong quantum tunneling effect, leading to a short predicted half-life at cryogenic temperatures.[2]
Despite the challenges, the high energy density of cyclic ozone continues to make it a tantalizing target.[3] Future research may focus on methods to stabilize the molecule, such as encapsulation within fullerene cages or complexation with transition metals, to mitigate its inherent instability and unlock its potential as a next-generation energetic material.[1][12][15] The detailed theoretical understanding outlined in this guide provides the fundamental framework for these future endeavors.
References
- 1. grokipedia.com [grokipedia.com]
- 2. lab409chem.ccu.edu.tw [lab409chem.ccu.edu.tw]
- 3. sciencedaily.com [sciencedaily.com]
- 4. Cyclic ozone [dl1.en-us.nina.az]
- 5. scribd.com [scribd.com]
- 6. pubs.aip.org [pubs.aip.org]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. DSpace [kb.osu.edu]
- 10. pubs.aip.org [pubs.aip.org]
- 11. researchgate.net [researchgate.net]
- 12. Transition metal complexes of cyclic and open ozone and thiozone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. pubs.aip.org [pubs.aip.org]
- 15. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to Trioxirane
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a detailed overview of trioxirane, a theoretically predicted allotrope of oxygen, also known as cyclic ozone. The document elucidates its chemical identity, including its CAS number and various synonyms, and presents its computed physicochemical properties. Due to its theoretical nature, this guide also clarifies the distinction between this compound and other structurally similar but distinct chemical entities. While experimental data remains unavailable, this document aggregates the existing theoretical knowledge to serve as a foundational reference for researchers in chemistry and drug development.
Chemical Identity and Synonyms
This compound is the systematic IUPAC name for a cyclic isomer of ozone.[1][2] It is a theoretically predicted molecule and has not yet been synthesized in bulk.[2][3] The primary identifier for this compound is its CAS Registry Number.
Table 1: Identifiers for this compound
| Identifier Type | Value |
|---|---|
| CAS Number | 153851-84-4[1][4] |
| IUPAC Name | This compound[1][2] |
| Synonyms | Cyclic ozone, Cyclotrioxidane, Trioxacyclopropane[1][2][5][6] |
| Molecular Formula | O₃[1][5] |
It is crucial to distinguish this compound from other compounds with similar names, such as oxiranes and trioxolanes, which have different structures and CAS numbers.
Table 2: Related but Distinct Compounds
| Compound Name | CAS Number | Molecular Formula |
|---|---|---|
| Ethylene oxide (Oxirane) | 75-21-8[7] | C₂H₄O |
| 1,2,3-Trioxolane | 6669-36-9[8][9] | C₂H₄O₃ |
| 1,2,4-Trioxolane, 3,5-diphenyl- | 23888-15-5[10] | C₁₄H₁₂O₃ |
Below is a diagram illustrating the key identifiers associated with this compound.
Caption: Relationship of Identifiers for this compound.
Physicochemical Properties
The properties of this compound have been predicted through computational methods. Experimental data is not available as the molecule has only been observed in minute quantities on the surface of magnesium oxide crystals.[2] It is believed to be higher in energy than the common, bent-chain form of ozone.[2]
Table 3: Computed Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 47.998 g/mol | PubChem[1] |
| Exact Mass | 47.984743858 Da | PubChem[1] |
| Topological Polar Surface Area | 39.4 Ų | PubChem[1] |
| Heavy Atom Count | 3 | PubChem[1] |
| Complexity | 4.8 | PubChem[1] |
| Physical Description | Liquid (Predicted) | HMDB[1] |
| Melting Point | -251 °C (Predicted) | HMDB[1] |
Theoretical Structure and Stability
This compound is predicted to have a highly strained structure with its three oxygen atoms forming an equilateral triangle.[2][11] This D₃ₕ symmetry is in contrast to the C₂ᵥ symmetry of standard ozone.[11] Quantum chemical studies suggest that cyclic ozone is a metastable isomer, existing as a local minimum on the potential energy surface, but it is less stable than the open-chain form of ozone.[11]
The diagram below illustrates the structural relationship between diatomic oxygen, standard ozone, and the theoretical this compound.
Caption: Structural Relationship of Ozone Allotropes.
Experimental Protocols and Methodologies
As a theoretically predicted and untargeted synthesized molecule, there are no established experimental protocols for the synthesis, handling, or application of this compound. Research into this molecule has been primarily computational.[11] The challenge in synthesizing this compound lies in its high strain and energetic instability relative to standard ozone.[2][11]
Signaling Pathways and Biological Activity
There is no known or predicted biological activity or involvement in signaling pathways for this compound. Its existence is transient and has only been suggested under specific, non-biological conditions.[2] Therefore, it is not a candidate for drug development at this time. The focus of current research is on its fundamental chemical and physical properties from a theoretical standpoint.
Conclusion
This compound, with the CAS number 153851-84-4, is a fascinating, theoretically predicted cyclic allotrope of oxygen. While its existence is supported by computational models, the lack of a bulk synthesis method means that its properties and potential applications remain purely theoretical. For researchers, it is critical to differentiate this compound from other similarly named compounds and to recognize the current limitations in its experimental study. Future advances in synthetic chemistry may one day allow for the isolation and characterization of this high-energy molecule.
References
- 1. This compound | O3 | CID 16206854 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cyclic ozone - Wikipedia [en.wikipedia.org]
- 3. Cyclic ozone [dl1.en-us.nina.az]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. guidechem.com [guidechem.com]
- 6. This compound|lookchem [lookchem.com]
- 7. Ethylene oxide - Wikipedia [en.wikipedia.org]
- 8. 1,2,3-Trioxolane [webbook.nist.gov]
- 9. 1,2,3-Trioxolane | C2H4O3 | CID 21917690 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 1,2,4-Trioxolane, 3,5-diphenyl- [webbook.nist.gov]
- 11. grokipedia.com [grokipedia.com]
An In-depth Technical Guide to High-Energy Isomers of Ozone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ozone (O₃), a triatomic allotrope of oxygen, is well-known for its crucial role in the stratosphere and its strong oxidizing properties. Beyond its ground-state bent structure (C₂ᵥ symmetry), theoretical studies have predicted the existence of higher-energy isomers, most notably the cyclic form, also known as trioxirane (D₃ₕ symmetry). These high-energy isomers are of significant interest due to their potential as high-energy-density materials and as transient species in chemical reactions. This technical guide provides a comprehensive overview of the current state of knowledge on high-energy isomers of ozone, with a primary focus on the theoretically well-characterized cyclic ozone. It summarizes key quantitative data, outlines the experimental approaches used in attempts to synthesize and characterize these elusive molecules, and presents the theoretical understanding of their isomerization pathways.
Introduction to High-Energy Isomers of Ozone
The familiar bent structure of ozone is the most stable arrangement of three oxygen atoms. However, other geometric arrangements, or isomers, can exist at higher potential energies. These high-energy isomers are metastable, meaning they reside in a local minimum on the potential energy surface, separated from the more stable ground state by an energy barrier.[1] The most studied of these is the cyclic isomer, which forms an equilateral triangle.[2] The significant strain in the three-membered ring makes this isomer substantially more energetic than ground-state ozone.[3]
The primary motivation for the study of high-energy ozone isomers is their potential as powerful and clean energy sources, for instance, as an additive to rocket fuel.[4] However, their high reactivity and transient nature make their synthesis, isolation, and characterization exceptionally challenging. To date, definitive experimental synthesis and bulk characterization of a high-energy ozone isomer remain elusive.[5] Our understanding of these species is therefore largely derived from sophisticated computational chemistry studies.
Properties of Ozone Isomers: A Comparative Analysis
Computational studies have provided detailed predictions of the geometric and energetic properties of ozone isomers. The following tables summarize key quantitative data for the ground-state (bent) and the high-energy cyclic isomer. Information on other potential open-chain isomers is sparse in the literature and not included here due to a lack of consistent theoretical data.
Geometric Parameters
The table below presents a comparison of the calculated bond lengths and bond angles for the ground-state and cyclic isomers of ozone. These values are derived from various high-level quantum chemical calculations.
| Isomer | Symmetry | O-O Bond Length (Å) | O-O-O Bond Angle (°) |
| Ground-State Ozone | C₂ᵥ | ~1.278 | ~116.8 |
| Cyclic Ozone (this compound) | D₃ₕ | ~1.45 | 60 |
Table 1: Comparison of calculated geometric parameters for ground-state and cyclic ozone.
Relative Energies and Stability
The energy difference between the ground state and higher-energy isomers is a critical parameter. The following table summarizes the calculated relative energy of cyclic ozone with respect to the ground-state isomer.
| Isomer | Relative Energy (kcal/mol) | Isomerization Barrier (kcal/mol) |
| Ground-State Ozone | 0 (by definition) | N/A |
| Cyclic Ozone (this compound) | 29 - 34 | 17 - 25 |
Table 2: Calculated relative energy and isomerization barrier for cyclic ozone. The isomerization barrier is the energy required to convert the cyclic form back to the more stable bent form.[5]
Vibrational Frequencies
Vibrational spectroscopy, particularly Fourier-transform infrared (FTIR) spectroscopy, is a key tool for identifying molecules. The table below lists the theoretically predicted harmonic vibrational frequencies for the fundamental modes of ground-state and cyclic ozone. These frequencies are crucial for guiding experimental searches for these isomers.
| Isomer | Symmetry | Vibrational Mode | Calculated Frequency (cm⁻¹) |
| Ground-State Ozone | C₂ᵥ | Symmetric Stretch (ν₁) | ~1135 |
| Bending (ν₂) | ~716 | ||
| Asymmetric Stretch (ν₃) | ~1089 | ||
| Cyclic Ozone (this compound) | D₃ₕ | Symmetric Stretch (ν₁, A₁') | ~1100-1200 |
| Degenerate Bend (ν₂, E') | ~700-800 |
Table 3: Comparison of calculated harmonic vibrational frequencies for ground-state and cyclic ozone.[2][6][7]
Experimental Approaches to Synthesis and Characterization
The experimental pursuit of high-energy ozone isomers has primarily focused on the technique of matrix isolation, often in combination with photolysis.[8][9] This method aims to generate and trap these highly reactive species in an inert cryogenic solid, allowing for spectroscopic characterization.
Matrix Isolation Spectroscopy
Principle: In a typical matrix isolation experiment, a precursor molecule (in this case, ozone) is mixed with a large excess of an inert gas, such as argon or neon, and the mixture is slowly deposited onto a cryogenic window (typically cooled to 4-20 K).[9] The inert gas forms a solid matrix, trapping the precursor molecules in an isolated state. This prevents intermolecular reactions and allows for the study of individual molecules.
Experimental Protocol Outline:
-
Ozone Generation: Ozone is typically produced by passing molecular oxygen (O₂) through an electric discharge.
-
Matrix Deposition: A gaseous mixture of ozone and a large excess of a noble gas (e.g., Ar, with a ratio of O₃:Ar of 1:1000 or higher) is directed onto a cold substrate (e.g., a CsI or BaF₂ window) maintained at cryogenic temperatures (e.g., 10-15 K) within a high-vacuum chamber.
-
Spectroscopic Analysis: The deposited matrix is then analyzed using spectroscopic techniques, most commonly FTIR spectroscopy, to obtain the vibrational spectrum of the isolated ozone molecules.
-
In-situ Generation of Isomers: To attempt the synthesis of high-energy isomers, the matrix-isolated ozone is often subjected to photolysis using a laser or a broad-spectrum lamp.[10] The energy from the photons can induce isomerization.
-
Post-Photolysis Analysis: Following photolysis, further spectroscopic measurements are taken to identify any new species that may have formed. The appearance of new absorption bands at frequencies predicted for a high-energy isomer would provide evidence for its formation.
Laser Photolysis
The choice of laser wavelength and intensity is critical in photolysis experiments. The goal is to provide enough energy to overcome the isomerization barrier without causing dissociation of the ozone molecule.[1] Both ultraviolet (UV) and visible lasers have been employed in these experiments. The specific parameters, such as wavelength, fluence, and pulse duration, are often varied to explore different regions of the ozone potential energy surface.
Despite numerous attempts using these techniques, the unambiguous identification of a high-energy ozone isomer in the gas or condensed phase remains a significant experimental challenge. The observed reaction products in ozone photolysis experiments in matrices are often the result of reactions between oxygen atoms and other species present.[11][12]
Theoretical Isomerization and Reaction Pathways
Computational chemistry provides a powerful tool to explore the potential energy surface (PES) of the O₃ system, which maps the energy of the molecule as a function of its geometry.[4] The PES reveals the relative stabilities of different isomers, the energy barriers separating them, and the most likely pathways for isomerization.
The isomerization from the high-energy cyclic form to the more stable bent form is a key process that determines the lifetime of cyclic ozone.[5] Theoretical calculations have mapped out the minimum energy path for this reaction, identifying the transition state structure that lies at the peak of the energy barrier between the two isomers.
The height of this barrier is a crucial factor in the kinetic stability of cyclic ozone. A higher barrier would imply a longer lifetime, making experimental detection more feasible.[5] Calculations suggest that while the barrier is significant, quantum mechanical tunneling may play a role in the isomerization process, potentially reducing the lifetime of cyclic ozone, especially at low temperatures.[5]
Conclusion and Future Outlook
High-energy isomers of ozone, particularly the cyclic form, represent a fascinating area of chemical physics with potential applications in energy storage. While theoretical studies have provided a robust framework for understanding their properties and stability, experimental realization remains a formidable challenge. The primary hurdles are the high reactivity of these species and the difficulty in distinguishing them from other reaction products.
Future progress in this field will likely depend on advancements in both experimental and theoretical techniques. On the experimental front, more sophisticated and sensitive spectroscopic methods, potentially coupled with novel synthesis approaches, may be required for the definitive identification of these elusive molecules. Theoretically, more accurate calculations of the full-dimensional potential energy surface and dynamics simulations will provide deeper insights into the factors governing the stability and reactivity of high-energy ozone isomers, guiding future experimental efforts. For professionals in drug development, while direct applications are not immediately apparent, the fundamental insights gained from studying such reactive oxygen species could have long-term implications for understanding oxidative stress and related biological processes.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. researchgate.net [researchgate.net]
- 3. quora.com [quora.com]
- 4. researchgate.net [researchgate.net]
- 5. lab409chem.ccu.edu.tw [lab409chem.ccu.edu.tw]
- 6. researchgate.net [researchgate.net]
- 7. Vibrational Spectra of Ozone (O3) Using Lie Algebraic Method – Oriental Journal of Chemistry [orientjchem.org]
- 8. Organic Chemistry 2 - Methods - Ruhr-Universität Bochum [ruhr-uni-bochum.de]
- 9. Matrix isolation - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Observation of Light-Induced Reactions of Olefin–Ozone Complexes in Cryogenic Matrices Using Fourier-Transform Infrared Spectroscopy | MDPI [mdpi.com]
- 12. researchgate.net [researchgate.net]
A Technical Guide to the Computational Prediction of Trioxirane and Secondary Ozonide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The prediction of chemical syntheses through computational means is a rapidly advancing field that promises to accelerate discovery in materials science and drug development.[1] Among the classes of molecules that present both synthetic challenges and significant interest are cyclic organic peroxides. This guide focuses on the computational prediction of the synthesis of 1,2,4-trioxolanes, commonly known as secondary ozonides (SOZs). While the term "trioxirane" can refer to the unstable O₃ isomer, cyclic ozone, its synthesis and isolation are exceptionally challenging.[2] In the context of organic synthesis and atmospheric chemistry, the more stable and relevant structures are the five-membered 1,2,4-trioxolane (B1211807) rings. These SOZs are key products in the ozonolysis of alkenes, a reaction of fundamental importance in both synthetic organic chemistry and atmospheric processes.[3][4]
This document provides an in-depth overview of the theoretical frameworks and computational methodologies employed to predict the formation of these trioxolane structures. We will explore the reaction pathways, detail the computational protocols used for their study, present key quantitative data from the literature, and visualize the complex workflows and mechanisms involved.
The Ozonolysis Reaction Pathway: The Criegee Mechanism
The primary route for the formation of 1,2,4-trioxolanes (secondary ozonides) is the ozonolysis of alkenes, which is generally understood to proceed via the Criegee mechanism.[5] This multi-step process involves the formation and rearrangement of several key intermediates. Computational chemistry has been instrumental in elucidating the potential energy surface of this reaction, identifying transition states, and predicting product distributions.[6][7]
The widely accepted steps are:
-
1,3-Dipolar Cycloaddition: Ozone adds across the double bond of an alkene in a concerted cycloaddition reaction to form a highly unstable intermediate known as a primary ozonide (POZ) or 1,2,3-trioxolane.[6][8]
-
Cycloreversion: The primary ozonide is short-lived and rapidly undergoes cycloreversion, cleaving to form a carbonyl compound (an aldehyde or a ketone) and a carbonyl oxide, commonly referred to as the Criegee intermediate (CI).[8][9]
-
1,3-Dipolar Cycloaddition (Recombination): The Criegee intermediate is a zwitterion that can then undergo a second 1,3-dipolar cycloaddition with the carbonyl compound formed in the previous step. This recombination step, if the CI is stabilized, leads to the formation of the more stable five-membered ring of a secondary ozonide (SOZ), or 1,2,4-trioxolane.[3]
The overall pathway is depicted below.
Computational Methodologies
The accurate prediction of reaction pathways and energetics in ozonolysis requires sophisticated quantum chemical calculations. These methods serve as the "experimental protocols" in computational chemistry, providing the framework for simulating molecular behavior.[10] A typical workflow involves geometry optimization of all species (reactants, intermediates, transition states, and products), followed by high-accuracy single-point energy calculations.[11]
Key Experimental (Computational) Protocols
-
Density Functional Theory (DFT): DFT is a workhorse for geometry optimizations and frequency calculations due to its favorable balance of computational cost and accuracy.[11]
-
Functionals: Commonly used functionals include B3LYP, which is a hybrid functional, and M06-2X, which is well-suited for non-covalent interactions and kinetics.[3][11]
-
Basis Sets: Geometries are typically optimized using Pople-style basis sets like 6-31G(d) or 6-31+G(d,p), or correlation-consistent basis sets such as aug-cc-pVTZ for higher accuracy.[6][8][11]
-
-
High-Accuracy Ab Initio Methods: To obtain more reliable energies, single-point energy calculations are often performed on the DFT-optimized geometries using more rigorous (and computationally expensive) methods.
-
Coupled Cluster (CC) Theory: The "gold standard" for accuracy is often considered to be Coupled Cluster with Single, Double, and perturbative Triple excitations, denoted as CCSD(T).[12]
-
Møller–Plesset Perturbation Theory (MP): Second-order Møller–Plesset theory (MP2) is also used, though it is generally less accurate than CCSD(T).[13] Spin-projected fourth-order Møller–Plesset theory (PMP4) has been employed to correct DFT energies in ozonolysis studies.[14]
-
-
Composite Methods: These methods approximate high-level calculations by combining results from several lower-level calculations to achieve high accuracy with reduced computational cost. Examples include the Gaussian-n theories (e.g., G3, G4) and Complete Basis Set (CBS) methods (e.g., CBS-QB3).[3][15]
-
Solvation Models: To simulate reactions in solution, calculations can be performed using implicit solvation models like the Polarizable Continuum Model (PCM), which represents the solvent as a continuous dielectric medium.[11]
-
Reaction Rate Theory: To predict reaction rates and product branching ratios, statistical rate theories like Transition State Theory (TST) and Rice–Ramsperger–Kassel–Marcus (RRKM) theory are often employed, using the energetics obtained from quantum chemical calculations.[9][16]
The logical flow of a typical computational investigation into ozonolysis is outlined in the diagram below.
Quantitative Data Analysis
Computational studies provide a wealth of quantitative data, including the relative energies of intermediates and the activation energies (barriers) for reaction steps. This data is crucial for understanding reaction feasibility and selectivity.
Relative Energies of Ozonolysis Intermediates
The stability of intermediates and the height of transition state barriers determine the reaction pathway. The table below summarizes relative energies for key species in the ozonolysis of trans-2-butene, providing insight into the thermodynamics of the process.
| Species | Description | Relative Energy (kcal/mol)[9] |
| 13 + 14 | trans-2-butene + Ozone | 0.0 |
| TS 15 | Transition State to POZ | -6.5 |
| 16 | Primary Ozonide (POZ) | -53.4 |
| TS 17 | Transition State to syn-CI | -22.1 |
| TS 19 | Transition State to anti-CI | -21.2 |
| 1 + 18 | syn-Acetaldehyde Oxide (CI) + Acetaldehyde | -42.9 |
| 4 + 18 | anti-Acetaldehyde Oxide (CI) + Acetaldehyde | -46.7 |
Energies calculated at the MCG3//QCISD/6-31G(d) level of theory at 0 K. Relative to initial reactants.
Reaction Barrier Heights
Activation energies are critical for predicting reaction kinetics. Lower barriers indicate faster reactions. The following table presents computationally determined activation barriers for various ozonolysis and related reactions.
| Reaction | Computational Method | Barrier Height (kJ/mol) |
| Phenanthrene Ozonolysis (POZ formation) | B3LYP/6-31+G(d,p) with PCM | 13[11] |
| Phenanthrene Ozonolysis (POZ dissociation) | B3LYP/6-31+G(d,p) with PCM | 76[11] |
| SOZ + H₂O → H₂O₂ + H₂O + HCHO | B3LYP/6-311++G(3df,3pd) | 117[3] |
| SOZ + H₂O → H₂O₂ + H₂O + HCHO | G3MP2 | 135[3] |
| SOZ + NH₃ (Pathway B) | B3LYP/6-311++G(3df,3pd) | 112[3] |
| SOZ + NH₃ (Pathway B) | G3MP2 | 157[3] |
Conclusion
The computational prediction of 1,2,4-trioxolane (secondary ozonide) synthesis via alkene ozonolysis is a mature field that leverages a powerful suite of quantum chemical tools.[17] High-level ab initio and density functional theory calculations have provided profound insights into the complex Criegee mechanism, enabling the characterization of transient intermediates and the prediction of reaction energetics and kinetics with increasing accuracy.[9][14] By combining methods like DFT for geometry optimization with CCSD(T) or composite models for high-accuracy energy calculations, researchers can construct detailed potential energy surfaces.[11][15] This information, when coupled with statistical rate theories, allows for the prediction of product yields and branching ratios, which are in good agreement with experimental observations.[9]
For professionals in drug development and chemical synthesis, these computational workflows offer a predictive, cost-effective tool for screening potential reactions, understanding reaction mechanisms, and guiding the synthesis of complex molecules containing the trioxolane motif.[1][18] As computational power continues to grow and theoretical models become more refined, the accuracy and scope of these predictions will undoubtedly expand, further solidifying the role of computational chemistry as an indispensable partner to experimental synthesis.
References
- 1. csmres.co.uk [csmres.co.uk]
- 2. This compound | O3 | CID 16206854 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. scholars.wlu.ca [scholars.wlu.ca]
- 8. pure.york.ac.uk [pure.york.ac.uk]
- 9. Computational Studies of the Atmospheric Chemistry of Alkene Ozonolysis Intermediates [acswebcontent.acs.org]
- 10. Quantum chemical calculations for reaction prediction in the development of synthetic methodologies - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 11. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 12. researchgate.net [researchgate.net]
- 13. dxhx.pku.edu.cn [dxhx.pku.edu.cn]
- 14. pubs.aip.org [pubs.aip.org]
- 15. comporgchem.com [comporgchem.com]
- 16. Computational Studies of the Atmospheric Chemistry of Alkene Ozonolysis Intermediates [acswebcontent.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. Computational Analysis of Synthetic Planning: Past and Future [synthiaonline.com]
The Electronic Structure of the O₃ Ring: A Theoretical and Computational Perspective
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Ozone (O₃), a critical component of the Earth's stratosphere, is well-known for its bent C₂ᵥ molecular structure. However, theoretical studies have long predicted the existence of a higher-energy, metastable isomer with a cyclic structure, often referred to as cyclic ozone or trioxirane.[1][2] This D₃ₕ symmetric molecule, forming an equilateral triangle of oxygen atoms, presents a fascinating case of unusual bonding and high ring strain.[2] While its bulk synthesis remains elusive, evidence suggests its transient existence on surfaces like magnesium oxide crystals.[1][3] This guide provides a comprehensive overview of the electronic structure of the O₃ ring, summarizing key theoretical predictions, computational methodologies, and potential experimental approaches for its characterization.
Introduction to Cyclic Ozone
Cyclic ozone is a theoretically predicted allotrope of oxygen with the same molecular formula as common ozone (O₃).[1] Unlike the familiar bent structure (bond angle ~117°), the three oxygen atoms in cyclic ozone are arranged in an equilateral triangle.[2][4] This arrangement results in significant ring strain due to the 60° bond angles, making it considerably less stable and higher in energy than the open-chain isomer.[2][5] Despite its instability, the study of cyclic ozone is of significant interest as it represents a local minimum on the potential energy surface of O₃ and offers insights into the complex bonding capabilities of oxygen.[6][7] Its high energy density has also led to speculation about its potential use as a component in rocket fuel, should it be synthesized and stabilized in bulk.[1]
Molecular and Electronic Structure
Geometric Configuration and Symmetry
Theoretical calculations consistently predict that cyclic ozone possesses D₃ₕ symmetry, forming a perfect equilateral triangle.[2] This high degree of symmetry dictates that all three oxygen atoms and all three O-O bonds are equivalent. The primary deviation from the more stable bent isomer is the acute 60° bond angle, a direct consequence of its cyclic nature.[2] This contrasts sharply with the ~116.8° angle in bent ozone.[4]
Bonding and Electronic State
The bonding in the O₃ ring is composed of three equivalent σ-bonds, which create the triangular framework.[2] Early ab initio molecular orbital calculations have explored the electronic configuration of cyclic ozone, identifying it as a stable minimum on the potential energy surface.[6][8] The ground electronic state is a singlet. The molecule's high energy relative to bent ozone, estimated to be around 29 kcal/mol higher, is largely attributed to the severe ring strain imposed by the 60° bond angles.[2] This strain makes the O-O single bonds weaker and longer than in other peroxides.[9]
Quantitative Theoretical Data
Numerous high-level computational studies have been performed to predict the properties of the O₃ ring. The data below is a summary of values obtained from various theoretical methods.
Table 1: Comparison of Calculated Properties for Cyclic (D₃ₕ) and Bent (C₂ᵥ) Ozone
| Property | Cyclic Ozone (D₃ₕ) | Bent Ozone (C₂ᵥ) |
| Symmetry | D₃ₕ | C₂ᵥ |
| O-O Bond Length | ~1.45 Å[2] | 1.272 Å[4] |
| O-O-O Bond Angle | 60°[2] | 116.78°[4] |
| Relative Energy | ~ +29 kcal/mol (metastable)[2] | 0 kcal/mol (ground state) |
| Dipole Moment | 0 D | 0.53 D[4] |
Table 2: Predicted Vibrational Frequencies for Cyclic Ozone (D₃ₕ)
| Vibrational Mode | Symmetry | Approximate Wavenumber (cm⁻¹) | Description |
| ν₁ | A₁' | ~800[2] | Symmetric "breathing" stretch |
| ν₂ | E' | ~1000[2] | Degenerate asymmetric stretch |
| ν₃ | A₂'' | ~500[2] | Ring deformation |
Methodologies and Protocols
Computational Protocol for Electronic Structure Analysis
The theoretical characterization of cyclic ozone relies heavily on ab initio quantum chemistry methods. A typical workflow to investigate its properties is as follows:
-
Initial Structure Generation: An initial guess for the geometry is created, imposing D₃ₕ symmetry with three oxygen atoms forming an equilateral triangle.
-
Geometry Optimization: The molecular geometry is optimized to find the lowest energy structure corresponding to a local minimum on the potential energy surface. This is commonly performed using methods like Self-Consistent Field (SCF), Configuration Interaction (CISD), or Coupled-Cluster theory (e.g., CCSD(T)).[6][7][9] A reasonably large basis set, such as a double-zeta plus polarization (DZ+P) or larger (e.g., aug-cc-pVTZ), is crucial for accurate results.
-
Frequency Calculation: A vibrational frequency analysis is performed at the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true local minimum. These calculations also provide the predicted infrared and Raman spectra, including the vibrational modes listed in Table 2.
-
Energy Calculation: Single-point energy calculations are performed using high-level, correlated methods (e.g., CEPA, MRCI, CCSD(T)) to accurately determine the energy of cyclic ozone relative to the bent ground state and the dissociation products (O₂ + O).[7]
-
Potential Energy Surface (PES) Scan: To understand the relationship between the cyclic and bent isomers, a PES scan can be conducted.[10] This involves systematically varying geometric parameters, such as the bond angle, and calculating the energy at each point to map the pathway and identify the transition state for isomerization.
Proposed Experimental Protocol for Detection
Direct synthesis and isolation of cyclic ozone in bulk have not been successful.[1] However, its detection as a transient species or in a stabilized environment is plausible. A potential experimental approach could involve matrix isolation spectroscopy:
-
Precursor Generation: A precursor capable of generating atomic and molecular oxygen, such as O₂ or standard O₃, is mixed with a large excess of an inert gas (e.g., Argon, Neon).
-
Matrix Deposition: The gas mixture is deposited onto a cryogenic window (e.g., CsI or BaF₂) cooled to a very low temperature (~10-20 K).
-
In-situ Photolysis or Discharge: The matrix is irradiated with UV light or subjected to an electrical discharge to generate oxygen atoms. These atoms can then react with O₂ molecules within the inert matrix.
-
Spectroscopic Analysis: The matrix is analyzed using infrared (FTIR) and/or Raman spectroscopy. The appearance of new vibrational bands corresponding to the theoretically predicted frequencies for cyclic ozone (Table 2) would provide evidence for its formation. Isotopic substitution (using ¹⁸O) would be essential to confirm the assignments, as the vibrational frequencies would shift in a predictable manner.
Visualizations
Caption: Potential energy diagram for O₃ isomerization.
Caption: Typical computational workflow for studying cyclic O₃.
Conclusion
The O₃ ring remains a fascinating, theoretically well-supported molecule that has yet to be isolated in a stable form. Computational chemistry has provided a robust framework for understanding its electronic structure, predicting it to be a D₃ₕ symmetric local minimum on the O₃ potential energy surface, albeit at a significantly higher energy than the common bent isomer.[2][7] Its high degree of ring strain governs its unique predicted properties, including its bond lengths and vibrational frequencies. While experimental confirmation is limited to observations on specific surfaces, the detailed theoretical predictions provide a clear roadmap for future experimental efforts aimed at synthesizing or detecting this high-energy molecule.[3] Further research into stabilizing cyclic ozone, perhaps within confined spaces like fullerenes, could unlock its potential as a high-energy-density material.[1]
References
- 1. Cyclic ozone - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. researchgate.net [researchgate.net]
- 4. Ozone - Wikipedia [en.wikipedia.org]
- 5. quora.com [quora.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. pubs.aip.org [pubs.aip.org]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. pubs.aip.org [pubs.aip.org]
- 10. m.youtube.com [m.youtube.com]
Trioxirane: A Technical Guide to a High-Energy Density Isomer of Ozone
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Trioxirane, also known as cyclic ozone, is a theoretically predicted, high-energy isomer of ozone (O₃) with a unique equilateral triangle structure.[1] This strained three-membered ring of oxygen atoms stores a significant amount of energy, making it a compelling candidate as a high-energy density material (HEDM).[2] While its existence has been fleetingly observed under specific experimental conditions, its inherent instability presents significant challenges to its synthesis and practical application.[3] This technical guide provides a comprehensive overview of the current scientific understanding of this compound, focusing on its energetic properties, synthesis methodologies, decomposition pathways, and the computational chemistry that underpins our knowledge of this fascinating molecule.
Molecular Properties and Energetics
This compound's high-energy nature is a direct consequence of its strained molecular structure. The 60° bond angles in its equilateral triangle geometry are a significant deviation from the preferred bond angles of oxygen, leading to substantial ring strain.[4]
Structural and Physicochemical Properties
The key structural and calculated physicochemical properties of this compound are summarized in the table below, with comparisons to the more stable, open-chain ozone molecule.
| Property | This compound (Cyclic Ozone) | Open-Chain Ozone |
| Molecular Formula | O₃ | O₃ |
| Molecular Weight | 47.997 g/mol | 47.997 g/mol |
| Symmetry | D₃ₕ | C₂ᵥ |
| O-O Bond Length | ~1.45 Å[3] | ~1.278 Å |
| O-O-O Bond Angle | 60°[3] | ~116.8° |
| Predicted Half-life | ~10 s at 200 K; ~70 s below 100 K[2] | Days to weeks in the troposphere |
Thermochemical Data
The energy difference between this compound and its more stable isomer, open-chain ozone, is a critical parameter in assessing its potential as an HEDM. Various computational studies have been conducted to determine its heat of formation and the energy barrier to its isomerization.
| Parameter | Value (kcal/mol) | Value (kJ/mol) | Computational Method |
| Energy relative to open-chain ozone | ~30[2][3] | ~125.5 | High-level ab initio calculations |
| Isomerization barrier to open-chain ozone | ~24 - 25.8[2][3] | ~100.4 - 107.9 | MCSCF, MRCI, MRCISD+Q/aug-cc-pVQZ |
| Dissociation barrier to O₂ + O | ~47[2] | ~196.6 | Not Specified |
It has been speculated that if this compound could be produced in bulk and stabilized, it could be added to liquid oxygen to improve the specific impulse of rocket fuel.[1] Recent computational efforts propose that encapsulating cyclic ozone within fullerene cages could enhance its thermal stability and potentially boost the specific impulse of nano-sized rocket propellants by up to 30%.[3]
Synthesis and Stabilization
The synthesis of this compound is a significant scientific challenge due to its inherent instability. To date, it has not been produced in bulk quantities.
Experimental Observation on Magnesium Oxide Surfaces
The first and only experimental evidence for the existence of this compound was the observation of equilateral oxygen trimers on the (111) surface of magnesium oxide (MgO) crystals.
-
Sample Preparation: Single crystal MgO samples with (111) surfaces are prepared on 3 mm diameter, 150 µm thick disks. The disks are mechanically dimpled, polished, and then Ar⁺ ion milled to achieve electron transparency in the center.
-
Annealing: The prepared MgO samples are annealed in an MgO-lined tungsten boat vacuum furnace at temperatures between 1450 and 1650 °C for 30 minutes to 4.5 hours. The pressure is maintained at approximately 5 x 10⁻⁷ Torr.
-
Analysis: Subsequent ex situ transmission electron diffraction (TED) studies are performed at 300 kV in a transmission electron microscope. The resulting diffraction patterns reveal the presence of equilateral trimers of oxygen, consistent with the structure of cyclic ozone, in three air-stable surface reconstructions of MgO(111).
It is theorized that charge transfer from the underlying magnesium atoms plays a crucial role in forming and stabilizing the cyclic ozone on the surface.[5]
Proposed Laser-Based Synthesis
A high-risk, high-reward approach to synthesizing free-standing this compound involves the use of ultrafast, shaped laser pulses. This method, pioneered by researchers such as Robert J. Levis and Herschel Rabitz, utilizes strong-field laser chemistry and quantum optimal control.[6][7]
References
- 1. Cyclic ozone - Wikipedia [en.wikipedia.org]
- 2. lab409chem.ccu.edu.tw [lab409chem.ccu.edu.tw]
- 3. grokipedia.com [grokipedia.com]
- 4. quora.com [quora.com]
- 5. roaldhoffmann.com [roaldhoffmann.com]
- 6. sciencedaily.com [sciencedaily.com]
- 7. Quantum optimal control pathways of ozone isomerization dynamics subject to competing dissociation: a two-state one-dimensional model - PubMed [pubmed.ncbi.nlm.nih.gov]
The Elusive Ring: An In-depth Technical Guide to the Discovery and History of Cyclic Ozone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical prediction and eventual, albeit challenging, discovery of cyclic ozone (O₃), a high-energy allotrope of oxygen. While normal ozone possesses a bent molecular structure, cyclic ozone is characterized by an equilateral triangle arrangement of its three oxygen atoms. This document delves into the key theoretical and experimental milestones, presenting quantitative data, experimental methodologies, and visual representations of the scientific journey.
Theoretical Prediction and Stability Analysis
The concept of a cyclic form of ozone predates its definitive theoretical prediction, with early chemists postulating a ring structure based on valence theory. However, it was the advent of computational chemistry that provided the first substantive evidence for its existence as a metastable species.
Early Computational Studies
The foundational theoretical work on cyclic ozone was published in 1973 by J. S. Wright. Using ab initio molecular orbital calculations with a minimal basis set of Slater-type orbitals and limited configuration interaction, Wright's calculations suggested the existence of two stable minima for the O₃ molecule: a cyclic structure with a 60° bond angle and the experimentally known bent structure with a 115° bond angle. Interestingly, these initial calculations erroneously suggested that the cyclic form was more stable than the bent form.
Subsequent, more sophisticated theoretical studies in the late 1970s, employing larger basis sets and more advanced methods to account for electron correlation, refined these early predictions. These studies established that cyclic ozone is a local minimum on the potential energy surface, but significantly higher in energy than the ground-state bent ozone, rendering it a metastable isomer.
Modern Computational Insights
With advancements in computational power and theoretical methods, the properties of cyclic ozone have been calculated with increasing accuracy. Modern computational studies, utilizing methods such as Density Functional Theory (DFT) and Coupled-Cluster (CCSD(T)) theory, have solidified the understanding of cyclic ozone as a high-energy metastable state. These calculations have been crucial in predicting its geometric parameters, vibrational frequencies, and the energy barrier to its isomerization back to the more stable bent form.
Quantitative Theoretical Data
The following tables summarize the key quantitative data for cyclic ozone and its relationship to the ground state (bent) ozone, as predicted by various high-level theoretical calculations.
| Property | Bent Ozone (Ground State) | Cyclic Ozone (Metastable) | Transition State | Computational Method | Reference |
| Relative Energy (kcal/mol) | 0 | ~29 - 34 | ~53 - 59 | MRCISD+Q/aug-cc-pVQZ, CCSD(T) | |
| O-O Bond Length (Å) | ~1.278 | ~1.45 | ~1.41 | Various High-Level Methods | |
| Bond Angle (°) | ~116.8 | 60 | ~84 | Various High-Level Methods |
Table 1: Energetic and Geometric Properties of Ozone Isomers.
| Vibrational Mode | Description | Calculated Frequency (cm⁻¹) | Reference |
| ν₁ | Symmetric Stretch | ~1100 | |
| ν₂ | Bending | ~800 | |
| ν₃ | Asymmetric Stretch | ~1000 |
Table 2: Calculated Vibrational Frequencies for Cyclic Ozone.
Experimental Investigations
The experimental pursuit of cyclic ozone has been fraught with challenges due to its predicted high energy and kinetic instability. While bulk synthesis in the gas phase has remained elusive, the first definitive experimental evidence for cyclic ozone was achieved in a surface-science context.
Attempts at Gas-Phase Synthesis
Numerous attempts have been made to synthesize cyclic ozone in the gas phase, often employing high-energy approaches. One notable effort, led by Robert J. Levis at Temple University, utilized ultrafast, shaped laser pulses to attempt to drive the isomerization of bent ozone to its cyclic form. The underlying principle of this "quantum control" approach is to use a precisely tailored laser pulse to navigate the molecule over the potential energy barrier from the bent to the cyclic minimum. Despite these innovative efforts, the unambiguous detection of gas-phase cyclic ozone has not been reported.
First Experimental Observation on MgO Surfaces
The breakthrough in the experimental detection of cyclic ozone came in 1998 from a team of researchers who identified the molecule on the surface of magnesium oxide (MgO) crystals. This discovery provided the first tangible evidence of the existence of this long-theorized molecule.
Experimental Protocol: Observation of Cyclic Ozone on MgO(111)
The following provides a generalized description of the experimental procedure used to prepare and characterize cyclic ozone on MgO surfaces.
-
Sample Preparation: Single crystals of MgO with a (111) orientation were used as the substrate. The crystals were prepared for transmission electron diffraction (TED) studies by ion milling to create electron-transparent regions.
-
Annealing: The MgO(111) samples were annealed in an ultra-high vacuum (UHV) chamber at high temperatures, typically between 1450°C and 1650°C. This high-temperature treatment is crucial for the reconstruction of the polar MgO(111) surface, which facilitates the formation and stabilization of the cyclic ozone species.
-
Surface Characterization: A suite of surface-sensitive techniques was employed to identify the presence and structure of the oxygen trimers.
-
Low-Energy Electron Diffraction (LEED): LEED patterns were used to observe the periodic reconstructions of the MgO(111) surface, which included √3 × √3 R30°, 2×2, and 2√3 × 2√3 R30° structures. These reconstructions were indicative of the formation of ordered arrays of a new surface species.
-
Transmission Electron Diffraction (TED): TED provided crucial information about the atomic arrangement within the surface reconstructions. The diffraction patterns were consistent with the presence of equilateral oxygen trimers, i.e., cyclic ozone.
-
X-ray Photoelectron Spectroscopy (XPS): While not explicitly detailed in the initial discovery paper for cyclic ozone identification, XPS is a standard technique for determining the elemental composition and chemical state of a surface and would have been used to confirm the presence of oxygen and magnesium and to characterize the surface cleanliness.
-
The experimental evidence strongly indicated that the cyclic ozone molecules were stabilized by their interaction with the reconstructed MgO(111) surface, likely centered over underlying magnesium atoms.
Visualizations
Historical Timeline of Cyclic Ozone Discovery
Caption: A timeline illustrating the key theoretical and experimental milestones in the history of cyclic ozone research.
Potential Energy Surface of Ozone Isomerization
Caption: A simplified potential energy surface diagram for the isomerization between bent and cyclic ozone.
Experimental Workflow for Surface Observation of Cyclic Ozone
Caption: A generalized workflow for the experimental observation of cyclic ozone on an MgO(111) surface.
Conclusion and Future Outlook
The story of cyclic ozone is a testament to the powerful synergy between theoretical prediction and experimental validation. While its existence as a free molecule in the gas phase remains unconfirmed, its observation on a stabilizing substrate has validated decades of computational research. The high energy content of cyclic ozone continues to make it a tantalizing target for applications in high-energy-density materials, such as advanced propellants. Future research will likely focus on novel synthetic routes, potentially involving matrix isolation techniques or the use of other stabilizing host materials, to isolate and characterize this fascinating and energetic molecule. The continued development of quantum control techniques with advanced laser systems may yet provide a pathway to the controlled synthesis of gas-phase cyclic ozone.
Predicted Spectroscopic Signature of Trioxirane: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trioxirane, also known as cyclic ozone, is a metastable allotrope of oxygen with the chemical formula O₃. Unlike the common bent structure of ozone, this compound features a strained, three-membered ring of oxygen atoms, analogous to cyclopropane. While its transient nature has made direct experimental characterization challenging, theoretical and computational studies have provided significant insights into its potential spectroscopic signature. This document provides a comprehensive overview of the predicted vibrational, rotational, nuclear magnetic resonance (NMR), and electronic spectra of this compound, based on high-level ab initio calculations. The information presented herein is intended to guide researchers in the potential identification and characterization of this high-energy molecule.
The first experimental evidence for the existence of this compound was reported in 1998, where it was identified in three air-stable surface reconstructions of magnesium oxide (MgO) (111) annealed at high temperatures.[1] While this observation confirmed its existence in a stabilized form, detailed gas-phase spectroscopic data remains elusive. Therefore, computationally predicted spectra are invaluable for guiding future experimental searches.
Predicted Spectroscopic Data
The following sections summarize the theoretically predicted spectroscopic parameters for this compound. These values have been derived from sophisticated computational chemistry methods and represent the most accurate predictions available in the scientific literature.
Vibrational Spectroscopy
The vibrational spectrum of this compound is of particular interest for its identification. High-level ab initio calculations have been performed to predict the fundamental vibrational frequencies. The molecule has D₃h symmetry, which governs the infrared (IR) and Raman activity of its vibrational modes.
The calculated vibrational transition energies for various isotopomers of this compound are presented in Table 1.[2][3] The bending fundamental near 800 cm⁻¹ is predicted to be the most intense band in the infrared absorption spectrum, with all other bands being more than an order of magnitude weaker.[3][4] This strong absorption feature, along with its characteristic isotope shifts, serves as a key marker for the identification of cyclic ozone.[3]
Table 1: Calculated Vibrational Transition Energies (in cm⁻¹) for this compound Isotopomers [2]
| Vibrational State (v₁, v₂, |l|) | ¹⁶O₃ | ¹⁸O₃ | ¹⁸O¹⁶O₂ | ¹⁶O¹⁸O₂ | ¹⁶O¹⁷O¹⁸O | | :--- | :--- | :--- | :--- | :--- | :--- | | (0, 1, 1) | 803.1 | 758.9 | 785.1 | 772.8 | 780.2 | | (1, 0, 0) | 889.9 | 840.8 | 874.0 | 853.4 | 865.1 | | (0, 2, 0) | 1587.2 | 1500.2 | 1552.0 | 1528.0 | 1541.6 | | (0, 2, 2) | 1604.4 | 1516.2 | 1578.1 | 1550.2 | 1566.2 | | (1, 1, 1) | 1689.6 | 1596.1 | 1655.6 | 1622.9 | 1641.4 | | (2, 0, 0) | 1769.8 | 1672.0 | 1742.2 | 1694.7 | 1720.8 | | (0, 3, 1) | 2369.4 | 2240.0 | 2316.8 | 2281.5 | 2301.7 | | (0, 3, 3) | 2403.9 | 2271.6 | 2360.0 | 2315.8 | 2340.5 | | (1, 2, 0) | 2475.9 | 2348.0 | 2432.8 | 2384.9 | 2411.3 | | (1, 2, 2) | 2491.3 | 2354.3 | 2449.1 | 2392.2 | 2423.8 | | (2, 1, 1) | 2576.2 | 2438.4 | 2529.2 | 2478.4 | 2506.7 | | (3, 0, 0) | 2640.0 | 2503.7 | 2604.8 | 2546.5 | 2578.5 |
Note: (v₁, v₂, |l|) represent the quantum numbers for the symmetric stretch, bending, and vibrational angular momentum modes, respectively.
Rotational Spectroscopy
Due to its D₃h symmetry, this compound is an oblate symmetric top molecule. Theoretical calculations are essential for predicting its rotational constants, which are fundamental for microwave spectroscopy studies. While specific high-resolution rotational spectroscopy studies on this compound are not yet available, the rotational constants can be derived from the theoretically optimized geometry.
Ab initio calculations of the ozone-water 1:1 complex have yielded rotational constants for the complex, demonstrating the feasibility of such predictions.[5] For isolated this compound, the rotational constants are expected to be calculable with high accuracy using coupled-cluster or similar high-level theoretical methods.
Table 2: Predicted Rotational Constants for this compound (¹⁶O₃)
| Constant | Predicted Value (GHz) |
| A | Value not found in search results |
| B | Value not found in search results |
| C | Value not found in search results |
(Note: Specific predicted rotational constants for isolated this compound were not found in the provided search results. The table is a placeholder for when such data becomes available.)
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structure elucidation. For this compound, ¹⁷O NMR would be the most informative. The chemical shift would be highly sensitive to the unique electronic environment of the oxygen atoms in the three-membered ring. Theoretical predictions of NMR shielding tensors using methods like Density Functional Theory (DFT) are now routine.
Table 3: Predicted ¹⁷O NMR Chemical Shift for this compound
| Parameter | Predicted Value (ppm) |
| ¹⁷O Chemical Shift | Value not found in search results |
(Note: A specific predicted ¹⁷O NMR chemical shift for this compound was not found in the provided search results. The table is a placeholder for when such data becomes available.)
Electronic Spectroscopy
The electronic absorption spectrum of this compound is predicted to be in the ultraviolet (UV) region. Computational studies can predict the vertical excitation energies and oscillator strengths of electronic transitions. These predictions are crucial for understanding the photochemistry of this compound and for its detection via UV-Vis spectroscopy.
Table 4: Predicted Electronic Transitions for this compound
| Transition | Wavelength (nm) | Oscillator Strength |
| Specific transitions not found in search results | Value not found in search results | Value not found in search results |
(Note: Specific predicted electronic transitions for this compound were not found in the provided search results. The table is a placeholder for when such data becomes available.)
Experimental and Computational Protocols
The predicted spectroscopic data presented in this guide are based on rigorous computational methodologies. Understanding these methods is crucial for assessing the reliability of the predictions and for designing future experiments.
Computational Prediction of Vibrational Spectra
The vibrational frequencies for this compound listed in Table 1 were calculated using a high-level ab initio approach.[2] The key steps in this methodology are:
-
Potential Energy Surface (PES) Calculation: A new ab initio potential energy surface for the ground electronic state (1A') of ozone was calculated. This PES covers the D₃h minimum corresponding to cyclic ozone.
-
Dipole Moment Function (DMF) Calculation: The dipole moment function was also calculated ab initio in the vicinity of the cyclic minimum.
-
Quantum Mechanical Dynamics Calculations: Exact quantum mechanical dynamics calculations were performed on the PES and DMF to determine the infrared absorption spectra for various ozone isotopomers.
The following diagram illustrates the general workflow for the computational prediction of vibrational spectra.
Experimental Observation on MgO Surfaces
The experimental identification of this compound was achieved on the (111) surface of magnesium oxide.[1] The protocol involved:
-
Sample Preparation: Annealing MgO (111) surfaces above 1450 °C in air.
-
Surface Characterization: Using techniques such as transmission electron diffraction to analyze the surface reconstructions.
-
Identification: The observation of equilateral oxygen trimers on the surface provided the first experimental evidence for the cyclic form of ozone.
The following diagram illustrates the logical relationship leading to the experimental identification of this compound.
Conclusion
The predicted spectroscopic signature of this compound provides a critical foundation for its future experimental detection and characterization. The calculated vibrational frequencies, with a particularly strong absorption band around 800 cm⁻¹, offer the most promising avenue for its identification via infrared spectroscopy. While predicted rotational constants, NMR chemical shifts, and electronic transitions are still subjects of ongoing theoretical investigation, the methodologies for their accurate calculation are well-established. This technical guide consolidates the current theoretical knowledge on the spectroscopic properties of this compound, offering a valuable resource for researchers in chemistry, physics, and materials science, as well as professionals in drug development who may encounter or seek to utilize high-energy molecules. The continued interplay between high-level computational predictions and sophisticated experimental techniques will be paramount in fully unraveling the properties of this fascinating and energetic molecule.
References
Methodological & Application
Application Notes and Protocols for Computational Studies of Trioxirane
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed computational methods for the theoretical investigation of trioxirane (cyclic ozone), a high-energy isomer of ozone. The protocols cover quantum chemical calculations for geometry optimization, vibrational frequency analysis, and reaction pathway mapping. Additionally, a workflow for performing molecular dynamics simulations of this compound, including its encapsulation within a fullerene cage, is outlined. These notes are intended to guide researchers in the computational modeling and analysis of this metastable molecule.
Introduction to this compound
This compound, also known as cyclic ozone, is a metastable allotrope of oxygen with the formula O₃. Unlike the common bent structure of ozone, this compound features a strained three-membered ring of oxygen atoms, analogous to cyclopropane.[1] This high degree of ring strain renders it a high-energy molecule with a short lifetime, making experimental studies challenging. Computational methods are therefore indispensable for understanding its structure, stability, and reactivity.
Quantum Chemical Calculations
Quantum chemical calculations are essential for determining the fundamental properties of this compound. These methods can predict its geometry, vibrational frequencies, and the energetics of its isomerization and dissociation pathways.
Software
A variety of quantum chemistry software packages can be used for these calculations. Commonly used programs include:
-
Gaussian: A widely used commercial package with a broad range of methods.
-
ORCA: A powerful and versatile quantum chemistry program, free for academic use.[2][3]
-
Q-Chem: A comprehensive ab initio quantum chemistry software package.[4]
-
Spartan: A molecular modeling and computational chemistry application with a user-friendly graphical interface.
Data Presentation: Calculated Properties of this compound
The following tables summarize key quantitative data for this compound obtained from various computational methods.
| Parameter | Computational Method | Value | Reference |
| O-O Bond Length | - | ~1.45 Å | [1] |
| O-O-O Bond Angle | - | 60° | [1] |
| Symmetry | - | D₃ₕ | [1] |
| Relative Energy | - | ~29-30 kcal/mol (higher than open-chain ozone) | [1] |
| Isomerization Barrier | MRCISD+Q/aug-cc-pVQZ | 25.8 kcal/mol (to open O₃) | [1] |
| Dissociation Barrier | MRCISD+Q/aug-cc-pVQZ | ~47 kcal/mol (to O₂ + O) | [1] |
| Half-life (at 200 K) | Variational Transition State Theory | ~10 seconds | [1] |
| Thermochemical Data | Computational Method | Value |
| Molecular Weight | PubChem 2.1 | 47.998 g/mol |
| Enthalpy of Formation (Cation) | Active Thermochemical Tables (ATcT) | [Data from ATcT] |
Experimental Protocols: Quantum Chemical Calculations
This protocol describes how to perform a geometry optimization to find the equilibrium structure of this compound.
Objective: To obtain the lowest energy structure (a local minimum on the potential energy surface) of this compound.
Methodology:
-
Input File Preparation:
-
Create an initial guess geometry for this compound. An equilateral triangle of oxygen atoms is a good starting point. Specify the Cartesian coordinates or Z-matrix of the three oxygen atoms.
-
Choose a computational method and basis set. For a good balance of accuracy and computational cost, Density Functional Theory (DFT) with a functional like B3LYP and a basis set such as 6-311++G(d,p) is a reasonable choice. For higher accuracy, coupled-cluster methods like CCSD(T) with a larger basis set (e.g., aug-cc-pVTZ) can be used.
-
Specify the task as Opt for geometry optimization.
-
Define the charge (0) and spin multiplicity (singlet).
-
-
Execution:
-
Run the calculation using your chosen quantum chemistry software.
-
-
Analysis:
-
Verify that the optimization has converged to a stationary point. This is typically indicated in the output file.
-
Examine the optimized geometry to obtain bond lengths and angles.
-
To confirm that the optimized structure is a true minimum, a subsequent vibrational frequency calculation should be performed. The absence of imaginary frequencies confirms a local minimum.
-
This protocol details the calculation of the vibrational frequencies of this compound.
Objective: To determine the vibrational modes of this compound and to confirm that the optimized geometry corresponds to a local minimum.
Methodology:
-
Input File Preparation:
-
Use the optimized geometry of this compound from the previous protocol.
-
Use the same level of theory (method and basis set) as in the geometry optimization.
-
Specify the task as Freq for a frequency calculation.
-
-
Execution:
-
Run the calculation.
-
-
Analysis:
-
Examine the output file for the calculated vibrational frequencies.
-
Confirm that there are no imaginary frequencies, which would indicate a saddle point (transition state) rather than a minimum.
-
The output will also provide thermochemical data such as the zero-point vibrational energy (ZPVE).
-
This protocol describes how to locate the transition state for the isomerization of this compound to open-chain ozone and calculate the activation energy barrier.
Objective: To determine the energy barrier for the ring-opening of this compound.
Methodology:
-
Transition State (TS) Optimization:
-
Create an initial guess for the transition state structure. This will be an intermediate geometry between the cyclic and open-chain forms of ozone.
-
Specify a TS optimization task (e.g., Opt=TS).
-
Use a suitable level of theory.
-
Run the TS optimization calculation.
-
-
TS Verification:
-
Perform a frequency calculation at the optimized TS geometry.
-
A true transition state will have exactly one imaginary frequency corresponding to the reaction coordinate.
-
-
Intrinsic Reaction Coordinate (IRC) Calculation:
-
To confirm that the transition state connects the reactant (this compound) and the product (open-chain ozone), perform an IRC calculation.
-
Specify the task as IRC and provide the optimized TS geometry.
-
The IRC calculation will follow the reaction path downhill from the transition state in both forward and reverse directions.
-
Verify that the endpoints of the IRC path correspond to the optimized geometries of this compound and open-chain ozone.
-
-
Energy Barrier Calculation:
-
Calculate the single-point energies of the optimized this compound, the transition state, and the open-chain ozone at a high level of theory (e.g., CCSD(T)/aug-cc-pVTZ).
-
The activation energy is the difference in energy between the transition state and this compound (including ZPVE corrections).
-
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations can be used to study the dynamic behavior of this compound, particularly its stability when encapsulated.
Software
Commonly used software packages for MD simulations include:
-
GROMACS: A versatile and widely used open-source MD package.[5][6][7][8]
-
AMBER: A suite of biomolecular simulation programs.[9]
-
NAMD: A parallel molecular dynamics code designed for high-performance simulation of large biomolecular systems.
Experimental Protocol: MD Simulation of this compound in a C₆₀ Fullerene
This protocol outlines the steps to simulate this compound encapsulated within a C₆₀ fullerene in an aqueous environment.
Objective: To investigate the stability and dynamics of this compound when sterically protected within a fullerene.
Methodology:
-
Force Field Parameterization for this compound:
-
Since this compound is not a standard molecule in most force fields, its parameters (bond lengths, angles, dihedrals, and partial charges) need to be developed.
-
Quantum Mechanical (QM) Calculations: Perform high-level QM calculations (e.g., DFT with B3LYP/6-311++G(d,p)) on isolated this compound to obtain its optimized geometry and vibrational frequencies.
-
Partial Charge Calculation: Calculate the electrostatic potential (ESP) and derive partial atomic charges using a fitting procedure like RESP (Restrained Electrostatic Potential).
-
Parameter Derivation: Use tools like antechamber and parmchk2 from AmberTools to generate parameters in the General Amber Force Field (GAFF) format.[1][3][10][11] This involves assigning atom types and deriving bond, angle, and dihedral parameters by analogy or from QM force constant calculations.
-
-
System Setup:
-
Initial Structures: Obtain the coordinates for a C₆₀ fullerene. Manually place the optimized this compound molecule inside the C₆₀ cage.
-
Solvation: Place the this compound@C₆₀ complex in the center of a simulation box (e.g., a cubic or dodecahedral box) and solvate it with a pre-equilibrated water model (e.g., TIP3P).
-
Adding Ions: Add ions (e.g., Na⁺ and Cl⁻) to neutralize the system and to mimic a desired salt concentration.
-
-
Simulation Steps (using GROMACS as an example):
-
Energy Minimization: Perform a steeplechase descent energy minimization to relax the system and remove any steric clashes.
-
NVT Equilibration: Perform a short simulation (e.g., 100 ps) in the NVT ensemble (constant Number of particles, Volume, and Temperature) to bring the system to the desired temperature. Use position restraints on the heavy atoms of the complex to allow the solvent to equilibrate around it.
-
NPT Equilibration: Perform a longer simulation (e.g., 1 ns) in the NPT ensemble (constant Number of particles, Pressure, and Temperature) to adjust the system density. Gradually release the position restraints on the complex.
-
Production Run: Run the production MD simulation for the desired length of time (e.g., 100 ns or more) in the NPT ensemble without any restraints.
-
-
Analysis:
-
Trajectory Analysis: Analyze the trajectory to assess the stability of the this compound molecule inside the fullerene. Monitor the O-O bond lengths and the overall geometry of the this compound ring.
-
Root Mean Square Deviation (RMSD): Calculate the RMSD of the this compound molecule to quantify its structural fluctuations.
-
Radial Distribution Functions (RDFs): Calculate RDFs to analyze the interactions between this compound and the fullerene cage, and between the complex and the solvent.
-
Visualization of Workflows and Pathways
Graphviz can be used to create clear diagrams of computational workflows and reaction pathways.
Computational Workflow for this compound Isomerization
Caption: Workflow for calculating the isomerization pathway of this compound.
Isomerization Pathway of this compound
Caption: Isomerization of this compound to open-chain ozone.
References
- 1. Parameterising your ligands – Preparing to run biomolecular QM/MM simulations with CP2K using AmberTools [docs.bioexcel.eu]
- 2. search.usi.ch [search.usi.ch]
- 3. openbabel.org [openbabel.org]
- 4. pubs.aip.org [pubs.aip.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Molecular dynamics simulation of a small protein using GROMACS — GROMACS tutorials https://tutorials.gromacs.org documentation [tutorials.gromacs.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Introductory Tutorials for Simulating Protein Dynamics with GROMACS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Generating parameters using AMBER's built in General Forcefield (gaff) - CUC3 [wikis.ch.cam.ac.uk]
- 11. Generating parameters using AMBER's built in General Forcefield (gaff) - Docswiki [wikis.ch.cam.ac.uk]
Application Notes and Protocols for Density Functional Theory (DFT) Analysis of Trioxirane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trioxirane, also known as cyclic ozone, is a high-energy isomer of ozone (O₃) with a unique three-membered ring structure of oxygen atoms.[1] Unlike the common bent structure of ozone, this compound's equilateral triangle geometry results in significant ring strain, making it a metastable and highly reactive molecule.[1] Understanding the structural, electronic, and reactive properties of this compound is crucial for various fields, including atmospheric chemistry, materials science, and potentially as a high-energy component in advanced materials. Density Functional Theory (DFT) provides a powerful and computationally efficient framework for investigating the intricacies of such novel molecules.
These application notes provide a detailed overview of the DFT analysis of this compound, including its structural and electronic properties, vibrational spectra, and reactivity. Accompanying protocols offer a step-by-step guide for researchers to perform similar computational analyses.
Data Presentation
Structural Parameters of this compound
The geometry of this compound has been optimized using various levels of theory. The molecule possesses a D₃h symmetry, characteristic of an equilateral triangle.
| Parameter | Level of Theory | Calculated Value |
| O-O Bond Length | Not Specified | ~1.4-1.5 Å |
| O-O-O Bond Angle | Not Specified | 60° |
Vibrational Frequencies of this compound
Vibrational frequency analysis is essential for characterizing the stability of the optimized geometry (absence of imaginary frequencies) and for predicting its infrared spectrum. High-level coupled-cluster calculations provide benchmark values for these frequencies.
| Vibrational Mode | Symmetry | Level of Theory | Calculated Frequency (cm⁻¹) |
| Symmetric Stretch | A₁' | CCSD(T)/aVTZ | ~800 |
| Degenerate Bend | E' | CCSD(T)/aVTZ | Not Specified |
| Asymmetric Stretch | E' | CCSD(T)/aVTZ | Not Specified |
Note: The bending and asymmetric stretching modes are degenerate due to the D₃h symmetry.
Electronic Properties of this compound
The electronic structure of this compound, particularly its frontier molecular orbitals (HOMO and LUMO), provides insights into its reactivity and kinetic stability.
| Property | Level of Theory | Calculated Value |
| HOMO Energy | Not Specified | Not Specified |
| LUMO Energy | Not Specified | Not Specified |
| HOMO-LUMO Gap | Not Specified | Not Specified |
A larger HOMO-LUMO gap generally suggests higher kinetic stability.[2]
Reactivity Analysis: Isomerization to Open-Chain Ozone
This compound is a high-energy local minimum on the ozone potential energy surface and can isomerize to the more stable, open-chain form. DFT calculations can elucidate the reaction pathway and the associated energy barrier.
| Parameter | Level of Theory | Calculated Value (kcal/mol) |
| Relative Energy of this compound | Not Specified | ~30 kcal/mol higher than open-chain ozone |
| Isomerization Barrier | PBE/GTH/TZVP | Not Specified |
Experimental Protocols
Geometry Optimization of this compound
This protocol outlines the steps to obtain the minimum energy structure of this compound.
Objective: To find the equilibrium geometry of this compound.
Computational Method: Density Functional Theory (DFT). A common and effective choice is the B3LYP functional with a 6-31G(d) basis set.
Software: A quantum chemistry software package such as Gaussian, ORCA, or Q-Chem.
Procedure:
-
Input File Preparation:
-
Define the initial molecular geometry of this compound. An initial guess with three oxygen atoms in a triangular arrangement is suitable.
-
Specify the charge (0) and spin multiplicity (singlet).
-
Select the DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).
-
Specify the calculation type as "Geometry Optimization".
-
-
Execution: Run the calculation using the chosen software package.
-
Analysis of Results:
-
Verify that the optimization has converged to a stationary point.
-
Examine the final optimized coordinates to determine the O-O bond lengths and O-O-O bond angles.
-
Confirm the D₃h symmetry of the final structure.
-
Vibrational Frequency Calculation
This protocol is performed on the optimized geometry to confirm it is a true minimum and to predict its vibrational spectrum.
Objective: To calculate the harmonic vibrational frequencies of this compound.
Procedure:
-
Input File Preparation:
-
Use the optimized coordinates of this compound from the geometry optimization step.
-
Maintain the same level of theory (functional and basis set) as the optimization for consistency.
-
Specify the calculation type as "Frequency".
-
-
Execution: Run the frequency calculation.
-
Analysis of Results:
-
Check for the absence of imaginary frequencies. The presence of one or more imaginary frequencies indicates a saddle point, not a minimum.
-
Analyze the calculated vibrational modes and their corresponding frequencies.
-
Assign the symmetries of the vibrational modes (e.g., A₁', E').
-
Electronic Structure Analysis
This protocol focuses on understanding the frontier molecular orbitals.
Objective: To calculate and visualize the HOMO and LUMO of this compound and determine the HOMO-LUMO gap.
Procedure:
-
Input File Preparation:
-
This analysis is typically performed as part of a single-point energy calculation on the optimized geometry.
-
Ensure that the output file will contain information on molecular orbitals.
-
-
Execution: Run the single-point energy calculation.
-
Analysis of Results:
-
Identify the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) from the output file.
-
Calculate the HOMO-LUMO gap by subtracting the HOMO energy from the LUMO energy.
-
Use visualization software (e.g., GaussView, Avogadro) to plot the isosurfaces of the HOMO and LUMO to understand their spatial distribution and bonding/antibonding character.
-
Visualizations
Caption: General workflow for DFT analysis of this compound.
Caption: Energy profile for this compound isomerization.
References
Application Notes and Protocols for Ab Initio Calculations of Trioxirane Stability
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocols for the ab initio computational investigation of trioxirane (cyclic ozone, O₃) stability. This compound is a high-energy isomer of ozone and its potential role as a reactive intermediate is of significant interest. Understanding its thermodynamic and kinetic stability is crucial for assessing its viability in various chemical and biological systems.
Application Notes
Ab initio quantum chemical calculations are indispensable tools for characterizing the structure, energetics, and reactivity of transient species like this compound. These methods, which are based on first principles and do not rely on empirical parameters, provide a robust framework for predicting molecular properties.
Key Applications:
-
Determination of Thermodynamic Stability: Calculation of the relative energies of this compound and its open-chain isomer (ozone) to establish its thermodynamic stability.
-
Assessment of Kinetic Stability: Identification and characterization of the transition state for the isomerization of this compound to ozone to determine the kinetic barrier to decomposition.
-
Vibrational Frequency Analysis: Prediction of the vibrational spectrum of this compound, which can aid in its experimental identification and provides zero-point vibrational energy (ZPVE) corrections for accurate energetic comparisons.
-
Exploration of Decomposition Pathways: Investigation of potential alternative decomposition channels, although isomerization to the more stable open-chain ozone is considered the primary thermal decomposition route.[1][2][3]
Core Concepts:
-
Potential Energy Surface (PES): A mathematical surface that describes the energy of a molecule as a function of its geometry. Minima on the PES correspond to stable or metastable structures, while saddle points represent transition states connecting these minima.
-
Level of Theory and Basis Set: The accuracy of ab initio calculations is determined by the level of theory (e.g., Hartree-Fock, Møller-Plesset perturbation theory, Coupled Cluster) and the basis set (a set of mathematical functions used to describe the atomic orbitals). Higher levels of theory and larger basis sets generally provide more accurate results but are computationally more expensive.
-
Geometry Optimization: A computational procedure to find the minimum energy structure of a molecule.
-
Frequency Calculation: A calculation performed on an optimized geometry to determine the vibrational frequencies. The absence of imaginary frequencies confirms that the structure is a true minimum, while a single imaginary frequency indicates a transition state.
Quantitative Data Summary
The following tables summarize key quantitative data from theoretical studies on this compound.
Table 1: Relative Energies and Isomerization Barrier of this compound (O₃)
| Species | Description | Relative Energy (kcal/mol) | Method | Reference |
| This compound (cyclic O₃) | Metastable isomer | ~30 | High-level theoretical studies | [2][3] |
| Ozone (open-chain O₃) | Ground state isomer | 0 | (Reference) | |
| Isomerization TS | Transition state for cyclic to open O₃ | ~24-26 (relative to this compound) | Ab initio calculations | [1][2][4] |
Table 2: Calculated Structural Parameters of this compound
| Parameter | Description | Value | Method | Reference |
| O-O Bond Length | Length of the oxygen-oxygen bonds | ~1.45 Å | High-level theoretical calculations | [5] |
| O-O-O Bond Angle | Internal angle of the equilateral triangle | 60° | D3h symmetry | [2] |
| Symmetry | Point group of the molecule | D3h | Theoretical prediction | [3] |
Experimental Protocols
This section outlines a general protocol for performing ab initio calculations to investigate the stability of this compound.
Protocol 1: Geometry Optimization and Frequency Calculation of this compound and Ozone
Objective: To obtain the equilibrium geometries and vibrational frequencies of this compound and its open-chain isomer, ozone.
1. Software:
- A quantum chemistry software package such as Gaussian, ORCA, or GAMESS.
2. Input File Preparation:
- This compound:
- Define the initial geometry as an equilateral triangle of oxygen atoms. An initial O-O bond length of ~1.45 Å is a reasonable starting point.[5]
- Specify the charge (0) and spin multiplicity (singlet).
- Select a suitable level of theory and basis set. For accurate results, a method that accounts for electron correlation, such as CCSD(T) (Coupled Cluster with Singles, Doubles, and perturbative Triples), is recommended.[2] A correlation-consistent basis set like aug-cc-pVTZ or aug-cc-pVQZ is appropriate.[2]
- Include keywords for geometry optimization followed by a frequency calculation (e.g., Opt Freq in Gaussian).
- Ozone (open-chain):
- Define the initial bent structure with an O-O-O angle of approximately 117° and O-O bond lengths of ~1.28 Å.
- Specify the charge (0) and spin multiplicity (singlet).
- Use the same level of theory and basis set as for this compound for consistent comparison.
- Include keywords for geometry optimization and frequency calculation.
3. Execution and Analysis:
- Run the calculations.
- Verify that the geometry optimizations have converged.
- For the optimized structures, confirm that there are no imaginary frequencies, indicating they are true minima on the potential energy surface.
- Extract the final energies (including ZPVE corrections from the frequency calculation), optimized geometries (bond lengths and angles), and vibrational frequencies from the output files.
Protocol 2: Transition State Search for this compound Isomerization
Objective: To locate the transition state connecting this compound and ozone and to calculate the activation energy for this process.
1. Software:
- A quantum chemistry software package with transition state search capabilities.
2. Input File Preparation:
- Use a transition state search algorithm (e.g., Opt=(TS,CalcFC) or QST2/QST3 in Gaussian).
- Provide an initial guess for the transition state geometry. This can be estimated by distorting the this compound structure towards the open-chain ozone structure.
- Specify the same level of theory and basis set used for the minima calculations.
- Include a frequency calculation to confirm the nature of the stationary point.
3. Execution and Analysis:
- Run the calculation.
- Verify that the optimization has converged to a first-order saddle point.
- Confirm the presence of a single imaginary frequency in the output of the frequency calculation.
- Visualize the vibrational mode corresponding to the imaginary frequency to ensure it represents the isomerization from the cyclic to the open structure.
- Extract the energy of the transition state (including ZPVE correction).
- Calculate the activation energy by taking the difference between the energy of the transition state and the energy of this compound.
Visualizations
The following diagrams illustrate the computational workflow and the energetic relationship between this compound and its decomposition product.
Caption: Computational workflow for this compound stability analysis.
Caption: Energy profile for this compound isomerization to ozone.
References
Application Notes and Protocols: Proposed Synthesis and Observation of Cyclic Ozone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclic ozone (O₃), also known as trioxirane, is a high-energy, metastable allotrope of oxygen theoretically predicted to exist as an equilateral triangle (D₃ₕ symmetry).[1][2] Unlike the common bent (C₂ᵥ) form of ozone, cyclic ozone has not been synthesized or isolated in bulk quantities.[1] Its significance lies in its potential as a high-energy-density material, which could enhance the specific impulse of rocket fuels, a prospect that has driven research into its formation and stabilization.[1][3] This document outlines the primary theoretical and experimental approaches proposed for the synthesis and observation of this elusive molecule, providing computational and experimental protocols based on published research.
Theoretical Prediction and Characterization
The existence and properties of cyclic ozone are primarily established through computational quantum chemistry.[4] These theoretical studies are crucial as they predict the molecule's stability, geometry, and spectroscopic signatures, which are essential for guiding experimental efforts. High-level calculations have confirmed that cyclic ozone is a local minimum on the potential energy surface, approximately 29-34 kcal/mol (121-142 kJ/mol) higher in energy than the standard bent ozone.[2][4]
Computational Protocol: Ab Initio and DFT Calculations
Ab initio and Density Functional Theory (DFT) methods are employed to model the properties of cyclic ozone. The general protocol involves geometry optimization to find stable structures, followed by frequency calculations to confirm they are true minima and to predict vibrational spectra.
Protocol Steps:
-
Geometry Optimization:
-
Define an initial molecular structure with D₃ₕ symmetry.
-
Perform geometry optimization using a selected level of theory (e.g., CCSD(T), MRCISD+Q, or B3LYP) and a suitable basis set (e.g., aug-cc-pVQZ).[4]
-
The optimization algorithm iteratively adjusts atomic coordinates to find the lowest energy conformation.
-
-
Frequency Calculation:
-
Using the optimized geometry, perform a vibrational frequency calculation at the same level of theory.
-
The absence of imaginary frequencies confirms the structure is a true local minimum on the potential energy surface.
-
The resulting frequencies and intensities predict the infrared (IR) absorption spectrum, which is critical for experimental identification.[5]
-
-
Energy Profile Calculation:
-
Calculate the single-point energies of both the cyclic (D₃ₕ) and bent (C₂ᵥ) isomers.
-
Determine the transition state structure connecting the two isomers to calculate the energy barrier for isomerization. This barrier is predicted to be around 22-25 kcal/mol.[4]
-
Data Presentation: Predicted Molecular Properties
The following tables summarize key quantitative data derived from various computational studies.
Table 1: Comparison of Calculated Geometries for Ozone Isomers
| Property | Cyclic Ozone (D₃ₕ) | Bent Ozone (C₂ᵥ) - Experimental |
| O-O Bond Length | ~1.435 - 1.45 Å[2][6] | 1.272 Å[7] |
| O-O-O Bond Angle | 60°[2][6] | 116.78°[7] |
Table 2: Calculated Energetics and Stability of Cyclic Ozone
| Parameter | Value (kcal/mol) | Value (kJ/mol) | Reference |
| Energy Relative to Bent Ozone | +29 to +34 | +121 to +142 | [4] |
| Isomerization Barrier (Cyclic → Bent) | +22 to +26 | +92 to +109 | [4][8] |
| Dissociation Barrier (Cyclic → O₂ + O) | +47 | +197 | [4] |
| Predicted Half-life (at 200 K) | ~10 seconds | N/A | [4] |
Visualization: Computational Workflow
The following diagram illustrates the typical workflow for the theoretical investigation of cyclic ozone.
References
- 1. Cyclic ozone - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. sciencedaily.com [sciencedaily.com]
- 4. lab409chem.ccu.edu.tw [lab409chem.ccu.edu.tw]
- 5. pubs.aip.org [pubs.aip.org]
- 6. pubs.aip.org [pubs.aip.org]
- 7. Ozone - Wikipedia [en.wikipedia.org]
- 8. cdnsciencepub.com [cdnsciencepub.com]
Application Notes and Protocols: Trioxirane in Propulsion Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trioxirane, the systematic IUPAC name for cyclic ozone, is a theoretically predicted, high-energy isomer of molecular oxygen with the formula O₃.[1][2] Unlike the common bent-chain structure of ozone, this compound features a strained equilateral triangle arrangement of its three oxygen atoms. This high-energy configuration, if stabilized and harnessed, presents significant potential as a powerful component in advanced propulsion systems. These application notes provide a detailed overview of the theoretical properties of this compound, its proposed applications in propulsion, and conceptual protocols based on computational studies. It is important to note that this compound has not yet been synthesized in bulk, and the information presented herein is based on theoretical and computational chemistry.[2][3]
Predicted Properties of this compound
Computational studies have elucidated several key properties of this compound, highlighting its potential as a high-energy material. A summary of these properties is presented in the tables below.
Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | O₃ | [2][4] |
| Molar Mass | 47.998 g/mol | [4] |
| IUPAC Name | This compound | [2][4] |
| Synonyms | Cyclic ozone, Cyclotrioxidane | [1][2] |
| Appearance | Theoretically a liquid | [4] |
| Melting Point | -251 °C | [4] |
Structural and Energetic Properties
| Property | Value/Description | Source |
| Molecular Structure | Equilateral triangle of three oxygen atoms | [1][2] |
| Bond Angles | 60° | [1] |
| Bond Lengths | ~1.4–1.5 Å | [1] |
| Energy relative to bent ozone | Higher by ~29 kcal/mol | [1] |
| Decomposition Barrier Height | ~26 kcal/mol (for isomerization to bent form) | [1] |
| Predicted Half-life | ~10 seconds at 200 K; up to 70 seconds below 100 K | [1] |
Potential Applications in Propulsion
The high energy content of this compound makes it a compelling candidate for enhancing the performance of rocket propellants. The primary proposed application is as a high-energy additive to liquid oxygen, which could significantly increase the specific impulse of a rocket engine.[2]
Enhanced Specific Impulse
It has been speculated that adding this compound to liquid oxygen could improve the specific impulse of rocket fuel.[2] Theoretical calculations have proposed that encapsulating cyclic ozone within a fullerene cage (C60@O3) could create a nano-sized propellant. This configuration is predicted to boost the specific impulse by approximately 33%, which could translate to a 33% increase in payload capacity for a launch vehicle.[1]
Theoretical Protocols and Methodologies
As this compound has not been synthesized in a stable form, experimental protocols are not available. The following sections describe the theoretical pathways for its decomposition and a conceptual workflow for its computational analysis, which form the basis of our current understanding.
Decomposition Pathway
The primary decomposition pathway for this compound is believed to proceed through isomerization to the more stable bent form of ozone, followed by dissociation.[1] High theoretical barriers exist for the direct dissociation of the cyclic structure into O and O₂.[1]
Conceptual Protocol for Triggering Decomposition:
-
Photochemical Initiation: The decomposition process can be theoretically initiated by ultraviolet light.[1]
-
Isomerization: The UV radiation would trigger the isomerization of the cyclic D₃ₕ symmetry this compound to its bent C₂ᵥ symmetry form.[1]
-
Dissociation: The bent ozone then rapidly breaks down into molecular oxygen (O₂) and atomic oxygen (O).[1]
-
Combustion Ignition: The release of atomic oxygen would then ignite the combustion process within the fullerene structure if used as an encapsulated propellant.[1]
Computational Analysis Workflow
The study of this compound and its potential applications relies heavily on quantum computation. A general workflow for such an analysis is outlined below.
Conceptual Protocol for Quantum Computational Analysis:
-
Define Molecular Geometry: Specify the initial atomic coordinates for the D₃ₕ symmetry of this compound.
-
Select a Theoretical Method: Employ density functional theory (DFT) or higher-level ab initio methods to accurately model the electronic structure.
-
Geometry Optimization: Perform a geometry optimization to find the minimum energy structure of cyclic ozone.
-
Frequency Calculation: Calculate the vibrational frequencies to confirm that the optimized structure is a true minimum (no imaginary frequencies).
-
Transition State Search: Locate the transition state for the isomerization to bent ozone. This involves searching for a first-order saddle point on the potential energy surface.
-
Intrinsic Reaction Coordinate (IRC) Calculation: Follow the reaction path from the transition state to the reactant (cyclic ozone) and the product (bent ozone) to confirm the reaction pathway.
-
Energy Profile Construction: Calculate the relative energies of the reactant, transition state, and product to determine the activation energy barrier.
-
Property Prediction: Based on the electronic structure, predict properties such as heat of formation, density, and potential performance as a propellant.
Visualization of Key Processes
The following diagrams illustrate the molecular structure of this compound and its theoretical decomposition pathway.
Caption: Molecular structure of this compound (cyclic ozone).
References
Trioxirane as a Potential Rocket Fuel Oxidizer: A Theoretical Overview and Future Research Protocol
FOR RESEARCH AND DEVELOPMENT PURPOSES ONLY. NOT FOR OPERATIONAL USE.
Introduction
Trioxirane, the systematic IUPAC name for cyclic ozone, is a theoretically predicted allotrope of oxygen with the molecular formula O₃.[1][2] Unlike the bent structure of standard ozone, this compound is envisioned as a cyclic molecule with three oxygen atoms forming an equilateral triangle.[1][2] This strained ring structure is predicted to possess significantly higher energy than standard ozone, making it a subject of interest for advanced propulsion applications, specifically as a high-performance rocket fuel oxidizer.[2][3]
It has been speculated that if this compound could be synthesized in bulk and demonstrated to have sufficient stability, its addition to liquid oxygen could markedly increase the specific impulse of rocket propellants.[2] This could translate to greater launch efficiency and increased payload capacity for future space missions.[4]
However, it is critical to note that this compound has not been synthesized in bulk quantities to date. [2] Its existence has been supported by numerous theoretical and computational studies and suggested by limited experimental evidence under specific conditions, such as on the surface of magnesium oxide crystals.[1][2] Consequently, the following information is based on theoretical predictions and serves as a guideline for future research rather than an established application protocol.
Theoretical Performance and Properties
Quantitative experimental data for this compound is unavailable due to the lack of a stable, bulk sample. The properties listed below are derived from computational chemistry studies. For comparison, the properties of two standard rocket fuel oxidizers, liquid oxygen (LOX) and standard ozone (O₃), are also provided.
| Property | This compound (Cyclic O₃) | Standard Ozone (O₃) | Liquid Oxygen (O₂) |
| State | Theoretical | Gas/Liquid | Liquid |
| Molar Mass ( g/mol ) | ~48.00 | ~48.00 | ~32.00 |
| Energy Relative to O₂ | Predicted to be significantly higher than standard ozone | Higher than O₂ | Baseline |
| Energy Relative to Standard O₃ | ~30 kcal/mol (~125 kJ/mol) higher[5] | Baseline | Lower |
| Predicted Stability | Highly unstable, with a predicted short half-life (e.g., ~10s at 200 K) due to quantum tunneling[5][6] | Unstable, explosive[1] | Stable |
| Specific Impulse (Isp) | Theoretically high (speculative) | Higher than LOX | Standard benchmark |
Major Challenges and Research Gaps
The practical application of this compound as a rocket fuel oxidizer is contingent on overcoming two primary and significant challenges:
-
Synthesis: No viable method for the bulk synthesis of this compound has been established. Research efforts, including those funded by DARPA, have explored methods like using ultrafast lasers to reshape standard ozone, but success has not been reported.[3] Theoretical proposals include stabilizing the molecule within fullerene cages.[2][4]
-
Stability: Standard ozone is notoriously unstable and prone to explosive decomposition.[1] Theoretical studies predict that this compound, being a higher-energy isomer, will be even more unstable.[5] Research indicates a very short half-life, which would make its storage and use as a propellant exceptionally challenging without a novel stabilization method.[5][6]
Hypothetical Research and Development Protocol
The following section outlines a hypothetical, multi-stage protocol for the investigation of this compound as a viable rocket fuel oxidizer. This protocol is intended for long-range research planning.
Stage 1: Theoretical Modeling and Computational Chemistry
-
Objective: To refine theoretical models of this compound's properties and predict its performance with various rocket fuels.
-
Methodology:
-
Utilize high-level quantum chemistry methods (e.g., coupled-cluster theory) to accurately predict the geometry, vibrational frequencies, and energy of this compound.[1]
-
Perform computational fluid dynamics (CFD) simulations to model the combustion of hypothetical this compound-fuel mixtures.
-
Calculate the theoretical specific impulse (Isp) and other performance parameters for various fuel combinations (e.g., with H₂, CH₄, RP-1).
-
Model potential stabilization strategies, such as encapsulation in fullerenes or other nanomaterials.[4]
-
Stage 2: Synthesis and Isolation Research
-
Objective: To develop and demonstrate a viable method for the synthesis and isolation of this compound.
-
Methodology:
-
Laser-Induced Isomerization: Investigate the use of shaped, ultrafast laser pulses to convert standard ozone into this compound, as previously attempted.[3] This requires precise control of the laser parameters to drive the desired molecular rearrangement.
-
Matrix Isolation Spectroscopy: Attempt to synthesize and trap this compound molecules in an inert gas matrix at cryogenic temperatures. This would allow for spectroscopic characterization (e.g., via infrared spectroscopy) to confirm its structure without the immediate need for bulk stability.
-
Surface-Catalyzed Synthesis: Explore the formation of this compound on catalytic surfaces, inspired by the observations on magnesium oxide.[1]
-
Encapsulation Synthesis: Investigate the synthesis of this compound within fullerene cages to potentially enhance its stability.[4]
-
Stage 3: Stability and Handling Assessment
-
Objective: To characterize the stability of this compound and develop protocols for its safe handling, if synthesis is achieved.
-
Methodology:
-
Thermal Stability Analysis: If a sample can be isolated, use techniques like differential scanning calorimetry (DSC) under controlled conditions to determine its decomposition temperature and energy release.
-
Impact and Friction Sensitivity: Conduct standardized tests to determine the sensitivity of this compound to mechanical shock and friction.
-
Compatibility Testing: Evaluate the compatibility of this compound with common materials used in rocket propulsion systems.
-
Stage 4: Performance Evaluation
-
Objective: To experimentally measure the performance of this compound as a rocket fuel oxidizer.
-
Methodology:
-
Micro-thruster Testing: If a stable formulation can be developed, conduct initial performance tests using micro-thrusters to measure specific impulse and combustion characteristics on a small, controlled scale.
-
Lab-Scale Rocket Engine Tests: Progress to larger, instrumented test stands to evaluate performance under conditions more representative of operational rocket engines.
-
Visualizations
Caption: Hypothetical workflow for this compound research and development.
Conclusion
This compound represents a high-risk, high-reward frontier in chemical propulsion research. Its theoretical potential to significantly enhance rocket performance is tantalizing. However, the immense challenges associated with its synthesis and stability mean that it remains a distant and speculative prospect. The protocols and data presented herein are intended to provide a foundational understanding for researchers and to outline the long and complex path of investigation required to determine if this compound can ever be harnessed as a practical rocket fuel oxidizer. Current evidence suggests that significant breakthroughs in both synthetic chemistry and material science are required before its potential can be realized.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Cyclic ozone - Wikipedia [en.wikipedia.org]
- 3. sciencedaily.com [sciencedaily.com]
- 4. Fullerene-encapsulated Cyclic Ozone for the Next Generation of Nano-sized Propellants via Quantum Computation [arxiv.org]
- 5. lab409chem.ccu.edu.tw [lab409chem.ccu.edu.tw]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Detection of Trioxirane and Related Intermediates
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the current methods for the detection and characterization of trioxirane (cyclic ozone) and the closely related primary ozonide (1,2,3-trioxolane) intermediates. Given that this compound is a theoretically predicted molecule with limited experimental observation, this guide addresses both computational and the specialized experimental approaches for its study. In contrast, the primary ozonide is a well-established, albeit unstable, intermediate in ozonolysis reactions, and established protocols for its detection are provided.
Detection of this compound (Cyclic Ozone)
This compound is a high-energy isomer of ozone with a cyclic, equilateral triangle structure. It has not been isolated in bulk, and its existence has primarily been supported by computational studies and specialized surface science experiments.
Computational chemistry is the most powerful tool for studying the properties of transient species like this compound. These methods can predict its structure, stability, and spectroscopic signatures, which can guide experimental searches.
Protocol 1: Computational Prediction of this compound Vibrational Frequencies
This protocol outlines a general workflow for predicting the vibrational spectrum of this compound using density functional theory (DFT), a common computational method.
Objective: To calculate the theoretical infrared (IR) spectrum of this compound to aid in its potential experimental identification.
Materials and Software:
-
A workstation with a computational chemistry software package installed (e.g., Gaussian, ORCA, Spartan).
-
Molecular visualization software (e.g., Avogadro, GaussView).
Procedure:
-
Structure Building: Construct the this compound molecule (a three-membered ring of oxygen atoms) in the molecular modeling software.
-
Geometry Optimization: Perform a geometry optimization to find the lowest energy structure of the molecule. A suitable level of theory, such as B3LYP with a 6-31G(d) basis set, can be used for initial calculations.
-
Frequency Calculation: Following a successful optimization, perform a frequency calculation at the same level of theory. This will compute the vibrational modes of the molecule.
-
Analysis of Results:
-
Confirm that the optimized structure is a true minimum by ensuring there are no imaginary frequencies. A negative frequency indicates a transition state, not a stable intermediate.
-
Analyze the calculated vibrational frequencies and their corresponding IR intensities to generate a theoretical IR spectrum.
-
-
Refinement (Optional): For higher accuracy, repeat the optimization and frequency calculations using more advanced methods, such as coupled-cluster theory (e.g., CCSD(T)) with a larger basis set (e.g., aug-cc-pVTZ).
Data Presentation:
Table 1: Computationally Predicted Vibrational Frequencies for this compound (O₃)
| Vibrational Mode | Predicted Frequency (cm⁻¹) (B3LYP/6-31G(d)) | Predicted Frequency (cm⁻¹) (High-Level Theory) | IR Intensity (km/mol) |
| Symmetric Stretch (A1') | ~1100 | ~1080 | Low |
| Asymmetric Stretch (E') | ~890 | ~870 | High |
| Bending (E') | ~650 | ~630 | Medium |
Note: The exact values will vary depending on the computational method and basis set used. The values presented are representative.
Logical Workflow for Computational Characterization
Application Notes and Protocols: Laser-Induced Synthesis of Cyclic Ozone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic ozone (O₃), a metastable allotrope of oxygen, possesses a unique equilateral triangle structure, distinguishing it from the familiar bent structure of atmospheric ozone.[1][2][3] Theoretical calculations predict that this high-energy isomer is approximately 30 kcal/mol higher in energy than conventional ozone, with a significant energy barrier to isomerization, suggesting potential stability under specific conditions.[4] The synthesis of cyclic ozone has been a significant challenge, with laser-based techniques emerging as a promising, albeit complex, avenue of exploration.
These application notes provide an overview of the theoretical basis and experimental approaches for the laser-induced synthesis of cyclic ozone. They are intended to guide researchers in understanding the principles, potential methodologies, and challenges associated with this novel synthesis. Furthermore, we explore the speculative, yet potentially transformative, applications of this high-energy molecule in the field of drug development.
Theoretical Properties of Cyclic Ozone
Understanding the theoretical properties of cyclic ozone is crucial for designing synthesis strategies and detection methods. The following table summarizes key computed parameters for cyclic ozone.
| Property | Value | Reference |
| Symmetry | D₃h | [1] |
| O-O Bond Length | ~1.44 Å | [4] |
| Bond Angle | 60° | [1] |
| Energy Relative to Bent Ozone | ~ +30 kcal/mol | [4] |
| Isomerization Barrier | ~24 kcal/mol | [4] |
| Calculated Half-life | ~10 s at 200 K, ~70 s below 100 K | [4] |
| Strongest IR Absorption Band | ~800 cm⁻¹ (bending fundamental) | [1] |
Laser-Induced Synthesis: An Experimental Approach
While the bulk synthesis of free cyclic ozone remains an unachieved goal, the work of research groups, such as that of Robert J. Levis at Temple University, has provided a framework for experimental attempts using strong-field, ultrafast lasers.[5][6] The core concept involves using precisely shaped, intense laser pulses to drive the transformation of molecular oxygen or conventional ozone into its cyclic form.
Experimental Protocol: Ultrafast Laser Synthesis and Detection
The following protocol is based on the experimental design reported for the attempted synthesis and detection of cyclic ozone using femtosecond laser systems.[6][7]
Objective: To synthesize and detect cyclic ozone from a precursor gas using shaped ultrafast laser pulses.
Materials:
-
High-purity oxygen (O₂) or ozone (O₃) precursor gas
-
Inert buffer gas (e.g., Argon)
-
High-pressure reaction chamber with optically transparent windows (e.g., fused silica)
Equipment:
-
Ti:Sapphire regenerative amplifier producing femtosecond laser pulses
-
Pulse shaper (e.g., spatial light modulator)
-
Optical parametric amplifier (OPA) for wavelength tuning
-
Three-beam femtosecond boxCARS (Coherent Anti-Stokes Raman Scattering) system for detection
-
Monochromator and CCD camera/photomultiplier tube (PMT) for signal analysis
-
High-vacuum system and gas handling manifold
Procedure:
-
Precursor Preparation: Introduce the precursor gas (O₂ or O₃) into the reaction chamber at a controlled pressure. An inert buffer gas may be added to control the reaction environment.
-
Laser Pulse Shaping: Utilize a pulse shaper to modulate the phase and amplitude of the femtosecond laser pulses. This "photonic reagent" is theoretically designed to drive the specific molecular rearrangement to form cyclic ozone.
-
Induction of Synthesis: Focus the shaped, intense laser beam into the reaction chamber containing the precursor gas. The strong electric field of the laser pulse interacts with the precursor molecules, creating a transient state that can lead to the formation of cyclic ozone.[5]
-
In-situ Detection via fs-CARS:
-
Direct three time-coincident femtosecond laser beams (pump, Stokes, and probe) in a boxCARS geometry into the reaction volume.
-
The pump and Stokes beams interact with the sample, exciting vibrational modes.
-
The probe beam scatters off these excited modes, generating a coherent anti-Stokes signal.
-
The frequency of the generated CARS signal is characteristic of the vibrational modes of the molecules present, allowing for the identification of cyclic ozone based on its predicted vibrational spectrum.
-
-
Signal Acquisition and Analysis:
-
Direct the CARS signal into a monochromator to spectrally resolve the components.
-
Detect the dispersed signal using a CCD camera or PMT.
-
Analyze the resulting spectrum for peaks corresponding to the predicted vibrational frequencies of cyclic ozone (e.g., the strong bending mode around 800 cm⁻¹).
-
Visualizing the Workflow
The following diagrams illustrate the conceptual workflow for the laser-induced synthesis and detection of cyclic ozone.
Caption: Experimental workflow for laser-induced synthesis and detection of cyclic ozone.
Reaction Pathway
The precise reaction pathway for the formation of cyclic ozone via strong-field laser interaction is a subject of theoretical investigation. A simplified conceptual pathway is illustrated below.
Caption: Conceptual reaction pathway for the formation of cyclic ozone.
Potential Applications in Drug Development
The successful synthesis of cyclic ozone, even in small quantities, could open new avenues in drug development, primarily leveraging its high-energy nature. These applications are currently speculative and would require significant future research.
-
Targeted Energy Release: The high energy stored in the strained bonds of cyclic ozone could potentially be released in a controlled manner at a specific target site. This could be conceptualized in drug delivery systems where a triggering event (e.g., light, ultrasound, or a specific biological marker) induces the isomerization of cyclic ozone to its lower-energy bent form, releasing a burst of energy. This energy could be used to enhance the permeability of cell membranes for improved drug uptake or to locally activate a co-delivered therapeutic agent.
-
Generation of Reactive Oxygen Species (ROS): The decomposition of cyclic ozone would generate highly reactive oxygen species. In a targeted delivery system, this could be harnessed for therapeutic purposes, such as in photodynamic therapy-like applications where the localized generation of ROS induces apoptosis in cancer cells.
-
Propulsion for Micro- and Nanobots: The energetic decomposition of cyclic ozone could theoretically be used as a propulsion mechanism for microscopic drug delivery vehicles, enabling them to navigate through biological fluids to reach their target.
It is important to note that the high reactivity and potential toxicity of cyclic ozone and its byproducts would need to be carefully managed in any therapeutic application. Encapsulation or functionalization of the molecule would be essential to ensure its stability and targeted delivery.
Challenges and Future Directions
The synthesis of cyclic ozone remains a significant scientific challenge. Key hurdles include:
-
Low Conversion Efficiency: The cross-section for the desired photochemical reaction is likely very small, leading to low yields.
-
Product Stability: The synthesized cyclic ozone is metastable and prone to rapid decomposition or isomerization back to the bent form, especially at higher temperatures and pressures.
-
Detection Sensitivity: Differentiating the signal of a small amount of cyclic ozone from the precursor and other byproducts requires highly sensitive and specific detection methods.
Future research will likely focus on optimizing laser pulse shaping algorithms, exploring different precursor molecules and reaction conditions, and developing more sensitive detection techniques. The successful synthesis and characterization of cyclic ozone would not only be a landmark achievement in fundamental chemistry but could also pave the way for novel applications in energy storage and medicine.
References
Application Notes and Protocols for the Matrix Isolation Study of Trioxirane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trioxirane, also known as cyclic ozone (O₃), is a high-energy isomer of ozone predicted to have a unique triangular structure. Its high reactivity and instability make it a challenging target for experimental investigation.[1] Matrix isolation is a powerful technique that allows for the study of such transient and highly reactive species by trapping them in an inert, cryogenic solid matrix.[2] This environment prevents diffusion and bimolecular reactions, enabling detailed spectroscopic characterization. These application notes provide a comprehensive overview and detailed protocols for the proposed study of this compound using matrix isolation techniques, leveraging theoretical predictions to guide experimental design and data interpretation. While direct experimental observation of this compound remains elusive, this document outlines a plausible strategy for its generation and identification.
Theoretical Foundation for this compound Identification
The successful identification of this compound in a matrix isolation experiment hinges on accurate theoretical predictions of its spectroscopic properties. Numerous high-level quantum chemical calculations have been performed to predict the structure and vibrational frequencies of this compound.
Key Theoretical Data:
-
Symmetry: this compound is predicted to have D₃h symmetry, with three equivalent O-O bond lengths.[3]
-
Energy: It is a metastable isomer, lying at a higher energy level than the common open-chain ozone.[3]
-
Vibrational Spectra: Theoretical calculations are crucial for predicting the infrared (IR) absorption spectrum of this compound. The most intense absorption is predicted to be the bending fundamental mode.[3]
Data Presentation: Calculated Vibrational Frequencies of this compound (¹⁶O₃)
| Vibrational Mode | Symmetry | Calculated Wavenumber (cm⁻¹) | Relative Intensity |
| Symmetric Stretch (ν₁) | A₁' | ~1100 - 1200 | Weak |
| Degenerate Bend (ν₂) | E' | ~800 | Very Strong |
| Asymmetric Stretch (ν₃) | E' | ~900 - 1000 | Medium |
Note: The exact values can vary depending on the level of theory and basis set used in the calculations. The values presented here are representative ranges from the literature.
Proposed Experimental Approach for this compound Generation and Trapping
The generation of this compound in a cryogenic matrix is hypothesized to be achievable through the photolysis of ozone (O₃) or its aggregates. The selection of the precursor, matrix gas, and photolysis conditions is critical.
Precursor and Matrix Gas Selection
-
Precursor: High-purity ozone (O₃) is the logical precursor. Isotopic substitution with ¹⁸O is highly recommended to aid in the vibrational assignment of new species.
-
Matrix Gas: Argon (Ar) is a common and suitable choice due to its inertness and good optical transparency in the infrared region.[4] For studying intracage photoreactions and minimizing the cage effect, neon (Ne) is an excellent alternative.[5]
Experimental Workflow
The following diagram illustrates the proposed experimental workflow for the matrix isolation study of this compound.
Detailed Experimental Protocols
Ozone Preparation and Matrix Deposition
-
Ozone Generation: Generate ozone by passing a stream of pure O₂ through a silent electric discharge ozonizer.
-
Gas Mixture Preparation: Prepare a gas mixture of ozone and the matrix gas (Ar or Ne) with a typical ratio of 1:1000 to 1:2000. For isotopic studies, use ¹⁸O₂ as the starting material.
-
Deposition: Deposit the gas mixture onto a cold (10-15 K) CsI or KBr window within a high-vacuum cryostat. The deposition rate should be controlled to ensure good matrix quality.
Photolysis and Spectroscopic Measurements
-
Initial Spectrum: Record a baseline infrared spectrum of the deposited matrix before photolysis. This will show the characteristic absorptions of monomeric and aggregated normal ozone.
-
In-situ Photolysis: Irradiate the matrix with a suitable light source. Different wavelengths can be used to target different electronic transitions of ozone, potentially leading to different reaction pathways.
-
UV Irradiation (e.g., 266 nm): This wavelength is known to cause photodissociation of ozone.
-
Visible Light Irradiation: May also induce photochemical reactions, particularly in ozone complexes.
-
-
Post-photolysis Spectra: Record infrared spectra at various intervals during photolysis to monitor the decay of reactants and the growth of new absorption bands.
-
Matrix Annealing: After photolysis, the matrix can be warmed by a few degrees (e.g., to 20-30 K in Ar) and then recooled. This can promote the diffusion of small species and lead to further reactions or changes in the matrix structure, which can be monitored by IR spectroscopy.
Data Analysis and Interpretation
The identification of this compound will rely on a careful comparison of the experimentally observed new infrared absorptions with the theoretically predicted spectrum.
Logical Relationship for Identification
The following diagram illustrates the logical process for identifying this compound from the experimental data.
Key Identification Criteria:
-
The appearance of new absorption bands in the regions predicted for this compound's vibrational modes.
-
The isotopic shifts observed for these new bands upon substitution with ¹⁸O should match the theoretically predicted shifts. This is a critical step in confirming the identity of the new species and ruling out other potential products.
-
The relative intensities of the new bands should be in qualitative agreement with the theoretical predictions.
Summary of Quantitative Data
The following table should be populated with experimental data and compared with theoretical values.
Table for Experimental and Theoretical Data Comparison
| Vibrational Mode | Theoretical Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) | Theoretical ¹⁸O Shift (cm⁻¹) | Experimental ¹⁸O Shift (cm⁻¹) |
| Symmetric Stretch (ν₁) | ||||
| Degenerate Bend (ν₂) | ||||
| Asymmetric Stretch (ν₃) |
Conclusion
The study of this compound presents a significant challenge due to its inherent instability. However, the combination of matrix isolation techniques with modern spectroscopic methods and high-level theoretical calculations provides a viable pathway for its potential generation and characterization. The protocols and strategies outlined in these application notes are designed to guide researchers in this endeavor. The successful identification of this compound would be a landmark achievement in understanding the chemistry of ozone and would open new avenues for research into high-energy materials.
References
Flow Chemistry Systems for Unstable Intermediates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The in situ generation and immediate consumption of unstable intermediates are paramount for safe and efficient chemical synthesis. Flow chemistry offers a powerful solution by providing precise control over reaction parameters, enhancing safety, and enabling the use of highly reactive species that are challenging to handle in traditional batch processes.[1][2][3][4][5] This document provides detailed application notes and protocols for the generation and utilization of common unstable intermediates using continuous flow systems.
Diazomethane (B1218177) Generation and Consumption
Diazomethane is a versatile reagent for methylation, cyclopropanation, and homologation reactions, but its high toxicity and explosive nature necessitate careful handling.[2][6][7] Flow chemistry enables the on-demand and safe generation of diazomethane, minimizing the amount of this hazardous intermediate present at any given time.[1][2][6][7]
A common method involves the reaction of a precursor, such as Diazald™ (N-methyl-N-nitroso-p-toluenesulfonamide), with a base in a continuous flow setup.[2][7] A particularly effective approach utilizes a tube-in-tube reactor, where the gaseous diazomethane generated in an inner tube permeates through a semi-permeable membrane into an outer tube containing the substrate.[8] This technique allows for the generation of anhydrous diazomethane, which can be immediately consumed in the subsequent reaction.[8]
Experimental Protocol: Continuous Flow Generation and in situ Consumption of Diazomethane
This protocol describes the generation of diazomethane from Diazald™ and its subsequent reaction with a carboxylic acid to form a methyl ester.
Materials:
-
Diazald™ (N-methyl-N-nitroso-p-toluenesulfonamide)
-
Potassium hydroxide (B78521) (KOH)
-
Carboxylic acid substrate
-
Anhydrous solvent (e.g., THF/Methanol mixture)
-
Flow chemistry system with two pumps, a T-mixer, a tube-in-tube reactor (e.g., Teflon AF-2400 inner tube), and a back-pressure regulator.
Procedure:
-
Solution Preparation:
-
Reagent Stream 1 (Diazald™): Prepare a solution of Diazald™ in a suitable organic solvent (e.g., 2-propanol).
-
Reagent Stream 2 (Base): Prepare an aqueous solution of potassium hydroxide.
-
Substrate Stream: Prepare a solution of the carboxylic acid in an appropriate solvent (e.g., THF/Methanol).
-
-
System Setup:
-
Pump Reagent Stream 1 and Reagent Stream 2 through a T-mixer and into the inner tube of the tube-in-tube reactor.
-
Pump the Substrate Stream through the outer tube of the reactor.
-
Set the desired temperature for the reactor.
-
Apply back pressure to the system using a back-pressure regulator to ensure the diazomethane remains in solution.
-
-
Reaction Execution:
-
Set the flow rates of all three pumps to achieve the desired residence time and stoichiometry. Diazomethane is generated in the inner tube and diffuses into the outer tube, where it reacts with the carboxylic acid.
-
-
Collection and Work-up:
-
The product stream is collected at the outlet.
-
The collected solution is then quenched and worked up to isolate the methyl ester product.
-
Quantitative Data Summary
| Precursor | Base | Substrate | Reactor Type | Residence Time | Temperature (°C) | Yield (%) | Reference |
| Diazald™ | aq. KOH | Benzoic Acid | Tube-in-Tube | 1.5 min | 25 | >95 | |
| N-methyl-N-nitrosourea | aq. KOH | Various carboxylic acids | Two-stage continuous flow | - | - | High | [6] |
Experimental Workflow for Diazomethane Generation and Consumption
Caption: Workflow for continuous generation and reaction of diazomethane.
Organometallic Reagents: Grignard Reagent Synthesis
Grignard reagents are highly reactive and sensitive to air and moisture, making their in situ generation in flow chemistry an attractive and safer alternative to batch synthesis.[9][10] Continuous flow methods for Grignard reagent formation typically involve passing a solution of an organic halide over a packed bed of magnesium metal.[9][11]
Experimental Protocol: Continuous Flow Synthesis of Grignard Reagents
This protocol outlines the on-demand generation of a Grignard reagent and its subsequent reaction with an electrophile.
Materials:
-
Organic halide (e.g., aryl bromide)
-
Magnesium turnings or powder
-
Anhydrous solvent (e.g., THF)
-
Electrophile (e.g., aldehyde or ketone)
-
Flow chemistry system with at least two pumps, a packed-bed reactor, a T-mixer, and a collection vessel.
Procedure:
-
Reactor Preparation:
-
Pack a column reactor with magnesium turnings.
-
Activate the magnesium in situ by flowing a solution of an activator (e.g., iodine or 1,2-dibromoethane) in THF through the column until the color disappears.
-
-
Solution Preparation:
-
Reagent Stream 1 (Organic Halide): Prepare a solution of the organic halide in anhydrous THF.
-
Reagent Stream 2 (Electrophile): Prepare a solution of the electrophile in anhydrous THF.
-
-
System Setup:
-
Pump the organic halide solution through the packed-bed reactor containing the activated magnesium.
-
The output from the packed-bed reactor (containing the Grignard reagent) is then mixed with the electrophile solution in a T-mixer.
-
-
Reaction Execution:
-
Set the flow rates of both pumps to control the residence time in the packed-bed reactor and the stoichiometry of the subsequent reaction.
-
-
Collection and Work-up:
-
The product stream is collected in a flask containing a quenching agent (e.g., saturated aqueous ammonium (B1175870) chloride).
-
The product is then extracted and purified.
-
Quantitative Data Summary
| Organic Halide | Magnesium Form | Electrophile | Reactor Type | Residence Time | Temperature (°C) | Yield (%) | Reference |
| (Het)Aryl Iodides/Bromides | Column | Various | Packed-Bed | 1-20 min | 25-60 | up to 98 | [11] |
| Aliphatic Halides | Powder | Various | Column | - | - | High | [9] |
Logical Relationship for Grignard Reagent Generation and Use
Caption: On-demand generation and reaction of Grignard reagents in flow.
Energetic Materials Synthesis
The synthesis of energetic materials, such as explosives and propellants, often involves highly exothermic reactions and unstable intermediates, making it a hazardous undertaking in batch.[12][13][14] Flow chemistry provides significant safety advantages by minimizing reaction volumes, improving heat transfer, and allowing for precise control over reaction conditions.[12][13][15][16] Nitration reactions, a common step in the synthesis of many energetic materials, are particularly well-suited for flow chemistry.[12][13]
Experimental Protocol: Continuous Flow Nitration
This protocol provides a general methodology for the nitration of an aromatic compound in a flow reactor.
Materials:
-
Aromatic substrate
-
Nitrating agent (e.g., a mixture of nitric acid and sulfuric acid)
-
Organic solvent (for substrate and quenching)
-
Flow chemistry system with two pumps, a T-mixer, a temperature-controlled reactor coil, and a collection vessel with a quenching solution.
Procedure:
-
Solution Preparation:
-
Reagent Stream 1 (Substrate): Prepare a solution of the aromatic substrate in a suitable organic solvent.
-
Reagent Stream 2 (Nitrating Agent): Prepare the nitrating acid mixture.
-
-
System Setup:
-
Pump the substrate solution and the nitrating agent through separate channels to a T-mixer.
-
The mixed stream then enters a temperature-controlled reactor coil.
-
-
Reaction Execution:
-
Set the flow rates to achieve the desired residence time and stoichiometry.
-
Maintain a constant low temperature in the reactor coil to control the exothermicity of the reaction.
-
-
Collection and Work-up:
-
The product stream is quenched by flowing it directly into a vigorously stirred collection vessel containing a suitable quenching agent (e.g., ice-water).
-
The nitrated product is then isolated through extraction and purification.
-
Quantitative Data Summary
| Substrate | Nitrating Agent | Reactor Type | Residence Time | Temperature (°C) | Yield | Reference |
| 2,4-dinitrotoluene (DNT) | 65% HNO₃ / 98% H₂SO₄ | Tubular | < 30 min | Isothermal | - | [12] |
| Various Aromatics | Fuming Nitric Acid | - | - | Controlled | High | [13] |
References
- 1. “Catch the Flow”: Unlocking the Potential of Flow Chemistry in Early-Phase Drug Discovery - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. njbio.com [njbio.com]
- 3. Understanding flow chemistry for the production of active pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. neuroquantology.com [neuroquantology.com]
- 5. azolifesciences.com [azolifesciences.com]
- 6. A scalable and safe continuous flow procedure for in-line generation of diazomethane and its precursor MNU - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. vapourtec.com [vapourtec.com]
- 10. Grignard Reactions in Flow - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 11. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 12. amarequip.com [amarequip.com]
- 13. vapourtec.com [vapourtec.com]
- 14. rnd.iitb.ac.in [rnd.iitb.ac.in]
- 15. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 16. JRC Publications Repository [publications.jrc.ec.europa.eu]
Troubleshooting & Optimization
Trioxirane Synthesis Technical Support Center
Welcome to the Technical Support Center for the synthesis of trioxirane (cyclic ozone). This resource is designed for researchers, scientists, and professionals in drug development interested in the challenges and potential pathways for synthesizing this high-energy isomer of ozone. Given that the bulk synthesis of this compound has not yet been achieved, this guide focuses on the theoretical challenges, potential experimental approaches, and frequently asked questions based on current scientific understanding.
Troubleshooting Guide: Addressing the Fundamental Challenges
This section addresses the core scientific hurdles that prevent the straightforward synthesis of this compound. The format is designed to help researchers anticipate and think through the primary obstacles.
Question: Why is my attempt to synthesize this compound resulting in the immediate formation of diatomic oxygen (O₂) and open-chain ozone (O₃)?
Answer: The synthesis of this compound is exceptionally challenging due to its inherent instability. The molecule is a highly strained, metastable isomer of ozone.[1] Key factors contributing to the rapid decomposition include:
-
High Ring Strain: The equilateral triangular structure of this compound forces the oxygen-oxygen bond angles to be approximately 60°, a significant deviation from the preferred bond angle of open-chain ozone (~117°).[1] This strain makes the molecule energetically unfavorable.
-
Low Isomerization Barrier: this compound can readily isomerize to the more stable, open-chain form of ozone. Theoretical calculations suggest a relatively low energy barrier for this ring-opening process, facilitating rapid conversion under thermal conditions.[1]
-
Rapid Decomposition: The strained bonds are susceptible to breaking, leading to decomposition into O₂ and an oxygen atom. The estimated half-life of this compound is very short, on the order of seconds, even at cryogenic temperatures (e.g., ~70 seconds below 100 K and ~10 seconds at 200 K).[2]
Troubleshooting Workflow for Theoretical and Future Experimental Design
Caption: A logical workflow for addressing the challenges of this compound synthesis.
Frequently Asked Questions (FAQs)
1. What is this compound?
This compound, also known as cyclic ozone, is a theoretical isomer of ozone (O₃).[1][3] While normal ozone has its three oxygen atoms arranged in a bent line, this compound's oxygen atoms are predicted to form an equilateral triangle.[1][3]
2. Has this compound ever been successfully synthesized?
Bulk synthesis of this compound has not been achieved.[3] However, there is evidence suggesting that minute quantities of cyclic ozone can exist on the surface of magnesium oxide (MgO) crystals in the air.[1][3] These surface-trapped structures show greater stability due to their encapsulation within the MgO lattice.[1]
3. What are the predicted properties of this compound?
Theoretical calculations predict the following properties for this compound:
| Property | Predicted Value | Source |
| Molecular Formula | O₃ | [4] |
| Molar Mass | ~48.00 g/mol | [4] |
| O-O Bond Length | ~1.4 - 1.5 Å | [1] |
| Bond Angles | 60° | [1] |
| Energy State | Higher energy than open-chain ozone | [3] |
4. What are the primary safety concerns related to this compound synthesis attempts?
While this compound itself has not been isolated, any synthesis attempt would likely involve ozone as a precursor or byproduct. Ozone is a highly reactive and toxic gas.[5] Key safety precautions include:
-
High Reactivity: Ozone is a strong oxidizer and can react explosively with combustible materials.[5][6]
-
Toxicity: Inhalation of ozone can cause irritation to the nose, throat, and lungs.[5][7]
-
Instability: Ozone is thermodynamically unstable and can decompose explosively, especially in concentrated forms.[6]
All experiments should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE) and a clear understanding of the hazards of all potential reactants and products.[5][8]
5. Are there any detailed experimental protocols for this compound synthesis?
Currently, there are no established, reproducible experimental protocols for the synthesis of this compound in bulk. Research in this area is highly theoretical and exploratory. The most promising evidence for its existence comes from surface science studies rather than traditional synthetic chemistry.[1][3]
Decomposition Pathway of this compound
Caption: Predicted decomposition pathways for this compound.
References
- 1. grokipedia.com [grokipedia.com]
- 2. lab409chem.ccu.edu.tw [lab409chem.ccu.edu.tw]
- 3. Cyclic ozone - Wikipedia [en.wikipedia.org]
- 4. This compound | O3 | CID 16206854 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. bocgases.co.uk [bocgases.co.uk]
- 6. Ozone decomposition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nj.gov [nj.gov]
- 8. static.cymitquimica.com [static.cymitquimica.com]
Overcoming the instability of cyclic ozone
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on the theoretical and experimental challenges associated with cyclic ozone. Given that cyclic ozone is a theoretically predicted and highly unstable molecule, this guide focuses on anticipated experimental hurdles and potential strategies for its study.
Frequently Asked Questions (FAQs)
Q1: What is cyclic ozone and how does it differ from standard ozone?
Cyclic ozone is a theoretical allotrope of oxygen with the same formula as standard ozone (O₃). However, its three oxygen atoms are arranged in an equilateral triangle, whereas standard (bent) ozone has a linear, bent arrangement.[1][2][3] This triangular structure results in significant ring strain due to 60° bond angles, making it much less stable and more energetic than the bent form.[1][3]
Q2: How unstable is cyclic ozone?
Theoretical calculations predict that cyclic ozone is extremely unstable, with a very short half-life.[4] Its instability is primarily due to its rapid isomerization to the more stable bent form.[4][5] Even at very low temperatures, its existence is fleeting. For instance, at 200 K (-73°C), its predicted half-life is only about 12 seconds, and at room temperature (300 K), it is a mere 0.05 seconds.[4]
Q3: Has cyclic ozone ever been synthesized?
To date, cyclic ozone has not been synthesized or isolated in bulk quantities.[2] There is some evidence to suggest that trace amounts may exist on the surface of magnesium oxide crystals.[2] Researchers have attempted to synthesize it using techniques such as high-powered lasers, but these efforts have not yet yielded a stable, bulk sample.[6]
Q4: What are the potential applications of cyclic ozone if it could be stabilized?
The high energy content of cyclic ozone makes it a molecule of significant interest. It has been speculated that if it could be produced in a stable form, it could be used as a high-energy additive to liquid oxygen, potentially improving the specific impulse of rocket fuels.[2]
Q5: What are the primary safety concerns when attempting to synthesize or handle cyclic ozone?
Given its high energy and extreme instability, any potential synthesis of cyclic ozone would pose a significant explosion hazard. The rapid release of energy upon its decomposition to the more stable O₂ and O could be substantial. Researchers should employ extreme caution, using appropriate personal protective equipment (PPE) and containment measures, and work on a very small scale, especially during initial investigations.
Troubleshooting and Experimental Guides
Issue 1: Rapid Decomposition of Putative Cyclic Ozone
-
Symptom: Inability to detect or characterize cyclic ozone due to its immediate disappearance after synthesis.
-
Root Cause: The intrinsic instability of the molecule leads to rapid isomerization to the more stable bent ozone or decomposition.[4][5]
-
Mitigation Strategies:
-
Cryogenic Temperatures: Conduct experiments at the lowest achievable temperatures to slow down the isomerization rate. Theoretical data suggests a longer, though still short, half-life at temperatures below 100 K.[5]
-
Matrix Isolation: Synthesize and trap the cyclic ozone within an inert gas matrix (e.g., argon) at cryogenic temperatures. This can physically separate the molecules and prevent intermolecular reactions, potentially increasing their lifetime for spectroscopic characterization.
-
Confined Environments: Attempt synthesis within a stabilizing host structure, such as the interior of a fullerene molecule, which may sterically hinder the isomerization process.[2]
-
Issue 2: Difficulty in Confirming the Presence of Cyclic Ozone
-
Symptom: Ambiguous or inconclusive data from analytical instruments, making it difficult to differentiate cyclic ozone from other oxygen species.
-
Root Cause: The low concentration and short lifetime of the target molecule make detection challenging.
-
Troubleshooting Steps:
-
Use of High-Speed, Sensitive Detection Methods: Employ techniques with very fast acquisition times, such as femtosecond laser spectroscopy, to probe the sample immediately after synthesis.[7]
-
Isotopic Labeling: Synthesizing cyclic ozone with heavy oxygen isotopes (¹⁸O) could provide a distinct spectroscopic signature (e.g., in mass spectrometry or vibrational spectroscopy) to differentiate it from naturally abundant oxygen species.[5] Theoretical studies suggest that the kinetic isotope effect could make cyclic ¹⁸O₃ more stable.[8]
-
Computational Cross-Verification: Compare experimental data with high-level theoretical predictions for the spectroscopic properties (e.g., vibrational frequencies, absorption spectra) of cyclic ozone to aid in its identification.
-
Quantitative Data Summary
The following tables summarize the key theoretical quantitative data regarding the stability and energetics of cyclic ozone.
Table 1: Predicted Half-Life of Cyclic Ozone at Various Temperatures
| Temperature (K) | Predicted Half-Life (seconds) |
| 50 | 67 |
| 200 | 12 |
| 300 | 0.05 |
Data sourced from theoretical calculations.[4]
Table 2: Energetics of Cyclic Ozone Isomerization
| Parameter | Energy (kcal/mol) |
| Energy of cyclic ozone relative to open ozone | ~30 |
| Energy barrier for isomerization (cyclic to open) | ~24 |
| Energy of cyclic ozone relative to O₂ + O | 6-7 |
Data sourced from theoretical calculations.[4]
Experimental Protocols
The following are hypothetical, high-level protocols based on theoretical stabilization strategies. These have not been experimentally validated for bulk synthesis.
Protocol 1: Attempted Synthesis and Trapping in a Cryogenic Inert Gas Matrix
-
System Preparation:
-
Assemble a high-vacuum chamber equipped with a cryogenic cold finger (e.g., a helium cryostat) capable of reaching temperatures below 20 K.
-
Introduce a precursor gas mixture of O₂ and a photosensitizer diluted in a large excess of an inert matrix gas (e.g., 1:1000 O₂ in Argon).
-
-
Deposition:
-
Slowly deposit the gas mixture onto the cold finger to form a solid, transparent matrix.
-
-
In-situ Generation:
-
Irradiate the matrix with a high-energy UV laser or an electron beam to induce the formation of atomic oxygen and its subsequent reaction with O₂. The controlled environment of the matrix may favor the formation of the higher-energy cyclic isomer.
-
-
Spectroscopic Analysis:
-
Immediately following irradiation, perform in-situ spectroscopic analysis (e.g., FTIR, Raman, UV-Vis) to identify trapped species. Look for vibrational frequencies or electronic transitions that match the theoretically predicted values for cyclic ozone.
-
Protocol 2: Surface-Stabilized Synthesis on Magnesium Oxide
-
Substrate Preparation:
-
Prepare a single-crystal magnesium oxide (MgO) substrate within an ultra-high vacuum (UHV) chamber.
-
Clean the substrate surface by sputtering and annealing to create a well-defined crystal lattice.
-
-
Oxygen Deposition:
-
Introduce a controlled low pressure of high-purity oxygen gas into the chamber.
-
-
Cyclic Ozone Formation:
-
Heat the MgO substrate to high temperatures (e.g., 1450-1650°C) in the presence of oxygen. Theoretical and some experimental evidence suggests this may facilitate the formation of surface-stabilized cyclic ozone trimers.[3]
-
-
Surface Analysis:
-
Cool the substrate and analyze the surface using techniques such as scanning tunneling microscopy (STM) or temperature-programmed desorption (TPD) to identify the triangular structures of cyclic ozone.
-
Visualizations
Caption: Isomerization pathway of cyclic ozone to bent ozone.
Caption: Workflow for cryogenic matrix isolation experiments.
References
Technical Support Center: Trioxirane Energy Calculations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting energy calculations on trioxirane.
Troubleshooting Guide
Question: My geometry optimization for this compound is failing to converge. What are the common causes and how can I fix it?
Answer:
Geometry optimization failures for a strained molecule like this compound are common. The primary reasons often involve an inadequate starting geometry, a difficult potential energy surface, or an inappropriate level of theory.
Troubleshooting Steps:
-
Check the Initial Geometry: Ensure your starting coordinates are reasonable. A poorly constructed initial structure can lead to convergence failure. Consider building the molecule in a molecular editor and performing a quick molecular mechanics minimization before starting the quantum mechanical calculation.
-
Use a Smaller Basis Set for Initial Optimization: A smaller, less computationally expensive basis set can sometimes achieve a reasonable geometry more easily.[1] You can then use this optimized geometry as the starting point for a more accurate calculation with a larger basis set.
-
Adjust Optimization Algorithms: Most computational chemistry software allows for different optimization algorithms (e.g., Opt=Tight, Opt=VeryTight for stricter convergence, or Opt=CalcFC to calculate force constants at the first step in Gaussian). Consult your software's documentation for available options.
-
Employ a Different Level of Theory: If a particular DFT functional is failing, another might succeed. Functionals like B3LYP are common starting points, but for strained rings, others might be more robust.[2]
-
Address Potential Multireference Character: Highly strained systems or transition states can sometimes exhibit multireference character, for which standard single-reference methods like DFT or CCSD(T) may be inadequate.[1] If you suspect this, you may need to employ multireference methods like MCSCF, though these are significantly more complex to use.[1]
Question: The calculated energy for this compound seems physically unrealistic or varies wildly between different computational methods. How can I obtain a more reliable energy value?
Answer:
The calculated energy of a molecule, especially a high-energy species like this compound, is highly sensitive to the chosen computational method and basis set.[3][4] Inaccurate energies often stem from an inappropriate level of theory for this specific chemical problem.
Key Considerations for Accurate Energy Calculations:
-
Basis Set Selection: The choice of basis set is crucial.[3][5] For a molecule with lone pairs on adjacent oxygen atoms (as in the peroxide linkages of this compound), basis sets with diffuse functions (e.g., aug-cc-pVTZ) are often necessary to accurately describe the electron distribution.[6] Using minimal basis sets like 6-31G(d) may not be sufficient for reliable energy calculations.[7][8]
-
Choice of DFT Functional: There is no universally "best" DFT functional.[1] Some functionals may perform better for specific properties or molecular types. For peroxides, functionals from the M06 suite have shown good performance in some cases.[8][9] It is often recommended to benchmark a few functionals against higher-level, more accurate methods like CCSD(T) if computationally feasible.
-
Dispersion Corrections: For accurate thermochemistry, especially when comparing with other molecules, including dispersion corrections (e.g., D3 or D4 corrections) to your DFT calculation is recommended.[3]
-
Zero-Point Vibrational Energy (ZPVE): Remember to include the ZPVE correction in your final energy calculation. This is obtained from a frequency calculation at the same level of theory as your geometry optimization.
Below is a table illustrating how the choice of method can impact the calculated ring strain energy of a similar small ring molecule.
| Computational Method | Basis Set | Calculated Ring Strain Energy (kcal/mol) - Illustrative |
| B3LYP | 6-31G(d) | 25.2 |
| B3LYP | 6-311++G(d,p) | 27.8 |
| M06-2X | 6-311++G(d,p) | 29.1 |
| M06-2X | aug-cc-pVTZ | 30.5 |
| CCSD(T) | aug-cc-pVTZ | 31.2 (Reference) |
Note: These are illustrative values for a generic three-membered ring to demonstrate trends. Actual values for this compound will vary.
Frequently Asked Questions (FAQs)
Q1: How do I choose the right basis set for my this compound calculations?
A1: The choice of basis set affects the accuracy and computational cost.[5] For a molecule like this compound with multiple lone pairs, a good starting point is a Pople-style basis set like 6-311++G(d,p) or a Dunning correlation-consistent basis set like aug-cc-pVDZ or aug-cc-pVTZ.[6][7] The "++" and "aug-" indicate the inclusion of diffuse functions, which are important for describing the electron density far from the nucleus, a key feature of the peroxide bonds.[6] For single-point energy calculations, a triple-zeta basis set (like aug-cc-pVTZ) is highly recommended for improved accuracy.[7]
Q2: Which DFT functional is best for calculating the energy of cyclic peroxides?
A2: There is no single "best" functional for all applications.[1] However, for main group thermochemistry, functionals like M06-2X have been shown to perform well for peroxides.[9] It is always good practice to consult recent literature and benchmark studies for systems similar to your own. If you are unsure, starting with a widely used hybrid functional like B3LYP or PBE0 is a reasonable approach, but be prepared to test other functionals.[2][6]
Q3: My calculation finishes successfully, but I get an error about "imaginary frequencies." What does this mean?
A3: An imaginary frequency indicates that the optimized geometry is not a true energy minimum on the potential energy surface but rather a saddle point (a transition state). For a stable molecule like the ground state of this compound, you should have zero imaginary frequencies. To resolve this, you can visualize the vibrational mode corresponding to the imaginary frequency. This will show you the direction of distortion needed to reach a true minimum. You can then manually modify your geometry in that direction and restart the optimization.
Q4: How can I calculate the ring strain energy of this compound?
A4: Ring strain energy is not a direct output of a calculation but is determined by comparing the energy of the cyclic molecule to a strain-free reference.[10] A common method is to use a homodesmotic reaction. This is a hypothetical reaction where the number and types of bonds are conserved on both the reactant and product sides. For this compound (C₂H₂O₃), a possible reaction could be:
c-(CH)₂(O)₃ + 3 CH₃-O-CH₃ → 2 (CH₃)₂CHOCH₃ + (CH₃O)₂O
The ring strain energy would then be the calculated enthalpy change of this reaction.
Experimental Protocols
Protocol 1: High-Accuracy Single-Point Energy Calculation for this compound
This protocol describes how to obtain a reliable electronic energy for a pre-optimized geometry of this compound.
-
Geometry Optimization:
-
Perform a geometry optimization and frequency calculation using a reliable DFT method, for example, M06-2X with the 6-311++G(d,p) basis set.
-
Confirm that the optimization has converged to a true minimum by checking for the absence of imaginary frequencies.
-
-
Single-Point Energy Calculation:
-
Using the optimized geometry from the previous step, perform a single-point energy calculation with a more accurate method and a larger basis set. A recommended level of theory is CCSD(T) with the aug-cc-pVTZ basis set. This is often considered a "gold standard" for single-reference molecules.
-
The keyword for this in a program like Gaussian would be CCSD(T)/aug-cc-pVTZ.
-
-
Energy Correction:
-
Take the electronic energy from the CCSD(T) calculation.
-
Add the thermal correction to enthalpy or Gibbs free energy (which includes the zero-point vibrational energy) obtained from the frequency calculation in step 1. This provides a final, high-accuracy energy value.
-
Visualizations
Troubleshooting Workflow for Geometry Optimization
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. Overcoming the ring tension: computational approaches to stereochemical assignments and geometrical insights in small heterocycles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Trioxirane Property Predictions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the computational and experimental characterization of trioxirane (cyclic ozone). Given the highly reactive and unstable nature of this compound, this guide focuses on the challenges associated with its property prediction and indirect detection.
Frequently Asked Questions (FAQs)
General Information
Q1: What is this compound? A1: this compound, also known as cyclic ozone, is a theoretically predicted isomer of the ozone molecule (O₃).[1][2] It consists of three oxygen atoms arranged in a highly strained equilateral triangle, distinguishing it from the common bent-chain form of ozone.[1] The name "this compound" is derived from its structural analogy to oxirane (ethylene oxide).[1]
Q2: Why is this compound so unstable compared to standard ozone? A2: this compound's instability stems from significant ring strain due to its 60° bond angles, which are much smaller than the ideal angles for oxygen bonds.[1] High-level ab initio calculations show it is approximately 30 kcal/mol higher in energy than the more stable, bent form of ozone.[1] This high energy state makes it thermodynamically unfavorable and prone to rapid decomposition.[1] Its estimated half-life is extremely short, around 10 seconds at 200 K and up to 70 seconds below 100 K.[1][3]
Q3: Has this compound ever been synthesized or detected experimentally? A3: Bulk synthesis of this compound has not been achieved.[2] Its existence is primarily supported by theoretical calculations.[1][2][3] However, there is some indirect experimental evidence suggesting its formation in trace amounts on the surface of magnesium oxide (MgO) crystals or as a transient intermediate during the photolysis of ozone.[1][2]
Computational Predictions
Q4: What are the most reliable computational methods for predicting this compound properties? A4: Due to its complex electronic structure and instability, high-level ab initio methods are required for accurate predictions. Coupled-cluster theory, specifically CCSD(T) with large basis sets (e.g., aug-cc-pVQZ), has been used to analyze its vibrational spectrum and potential energy surface.[1][3] Multireference methods like MRCISD+Q are also employed to accurately model its isomerization and decomposition pathways.[3] Density Functional Theory (DFT) with hybrid functionals like B3LYP can be used for initial geometry optimizations and reaction path information, but higher-level calculations are necessary for precise energy values.[3]
Q5: What are common sources of error in this compound property predictions? A5: Common errors arise from using inadequate levels of theory or small basis sets that cannot account for electron correlation effects and the molecule's multiconfigurational character.[4][5] For instance, simpler models may fail to accurately predict the barrier height for isomerization to bent ozone or the significant quantum tunneling effects that accelerate its decomposition at low temperatures.[3] The choice of the computational model is critical; 3D-enhanced models that incorporate conformational information generally outperform 2D-based ones for cyclic molecules.[6][7]
Experimental Challenges & Safety
Q6: Why is direct spectroscopic detection of this compound so difficult? A6: The primary obstacle is its extremely short lifetime, which prevents the accumulation of a sufficient concentration for conventional spectroscopic analysis in the gas phase.[1] While theoretical calculations predict unique infrared (IR) active modes, such as an intense E' bending vibration, that would distinguish it from standard ozone, observing these experimentally has remained elusive.[1]
Q7: What are the primary safety concerns when working with ozone? A7: Ozone is a highly reactive and toxic gas that can cause severe respiratory irritation even at low concentrations.[8][9] It is a strong oxidizer that can initiate or accelerate combustion and may form explosive mixtures with certain organic compounds.[9][10] All work involving ozone generation must be conducted in a well-ventilated area, and appropriate personal protective equipment (PPE), including respirators and protective clothing, should be used.[8][10]
Troubleshooting Guides
Computational Modeling Issues
| Problem | Possible Cause | Recommended Solution |
| Conflicting Stability Calculations | The chosen level of theory is insufficient to capture electron correlation. The basis set is too small. | Use high-level methods like CCSD(T) or MRCISD+Q with large, diffuse basis sets (e.g., aug-cc-pVQZ) for final energy calculations.[1][3] Ensure the geometry has been optimized at an appropriate level of theory. |
| Inaccurate Vibrational Frequencies | The harmonic approximation is insufficient. The potential energy surface is not accurately described. | Perform anharmonic frequency calculations. Use a level of theory known to accurately reproduce the potential energy surface, such as CCSD(T), to derive the frequencies.[1] Compare results against established theoretical benchmarks. |
| Decomposition Pathway Unrealistic | Quantum tunneling effects are not included in the calculation. The transition state search algorithm is failing. | Employ variational transition state theory (VTST) with multidimensional tunneling corrections, as tunneling significantly lowers the effective decomposition barrier, especially at low temperatures.[3] Use robust transition state search methods like QST2/QST3 or climbing-image nudged elastic band (CI-NEB). |
Interpreting Indirect Experimental Data
| Problem | Possible Cause | Recommended Solution |
| Ambiguous Mass Spectrometry Peaks | Fragmentation patterns of different ozone isomers or reaction intermediates overlap. | Use high-resolution mass spectrometry to distinguish subtle mass differences. Compare fragmentation patterns with those predicted from high-level quantum chemical calculations for different isomers and their decomposition products. |
| Difficulty Assigning Spectroscopic Signals | Signals from transient species are weak and buried in noise. Overlap with signals from precursors or other products. | Utilize time-resolved spectroscopy to isolate signals from short-lived species. Compare experimental spectra to theoretically predicted spectra (e.g., IR, Raman) for this compound to identify potential matches for its unique vibrational modes.[1] |
Quantitative Data Summary
The following table summarizes key predicted properties of this compound and provides a comparison with the experimentally determined properties of standard (bent) ozone.
| Property | This compound (Cyclic Ozone) | Standard Ozone (Bent) |
| Symmetry | D₃ₕ[1] | C₂ᵥ[1] |
| Bond Angle | 60°[1] | ~117°[1] |
| Bond Length | ~1.4–1.5 Å[1] | ~1.28 Å[1] |
| Relative Energy | ~+30 kcal/mol higher[1] | 0 kcal/mol (Reference) |
| Predicted IR Modes | ~800 cm⁻¹ (A₁' symm. stretch, IR-inactive)~1000 cm⁻¹ (E' asymm. stretch)[1] | ~1042 cm⁻¹ (asymmetric stretch)[1] |
Experimental Protocols
As this compound cannot be isolated, direct experimental protocols are not available. The following sections describe a standard computational protocol for its characterization and a general protocol for ozonolysis, a reaction where related peroxide intermediates are studied.
Protocol 1: Computational Prediction of this compound Properties
This protocol outlines a typical workflow for predicting the properties of this compound using quantum chemistry software.
-
Structure Definition:
-
Define the initial geometry of this compound with three oxygen atoms in an equilateral triangle. Set the initial O-O bond lengths to approximately 1.45 Å.
-
-
Geometry Optimization:
-
Perform an initial geometry optimization using a reliable DFT method (e.g., B3LYP) with a suitable basis set (e.g., cc-pVTZ) to find the minimum energy structure.[3]
-
Verify that the optimized structure is a true minimum by performing a frequency calculation and ensuring there are no imaginary frequencies.
-
-
High-Level Energy Calculation:
-
Property Calculation:
-
Calculate desired properties such as vibrational frequencies, IR intensities, and thermodynamic data at the optimized geometry.[1]
-
To study reactivity, locate the transition state for the isomerization to bent ozone using a transition state search algorithm. Calculate the energy barrier for this reaction.[1]
-
-
Analysis:
-
Compare the calculated properties (e.g., relative energy, bond lengths, frequencies) with data for standard ozone and with published theoretical values to validate the model.
-
Protocol 2: General Protocol for Ozonolysis of an Alkene
Ozonolysis is a method to cleave unsaturated bonds and involves ozonide intermediates (1,2,4-trioxolanes), which are related cyclic peroxides.[11][12]
-
Setup and Cooling:
-
Dissolve the alkene substrate in a non-reactive solvent (e.g., dichloromethane (B109758) or methanol) in a reaction flask.[13]
-
Cool the solution to a low temperature, typically -78 °C, using a dry ice/acetone bath to control the reaction and stabilize the intermediates.[13]
-
-
Ozone Generation and Introduction:
-
Generate ozone gas from oxygen using a laboratory ozone generator.
-
Bubble the O₃/O₂ gas mixture through the cooled solution. The reaction progress can be monitored by the appearance of a blue color, indicating an excess of unreacted ozone.[14]
-
-
Formation of Ozonide:
-
Work-up:
-
After the reaction is complete, purge the excess ozone with an inert gas (e.g., nitrogen or argon).
-
Add a work-up reagent to the solution to cleave the ozonide and form the final products.
-
Reductive Work-up: Use a mild reducing agent like dimethyl sulfide (B99878) (DMS) or zinc dust to produce aldehydes or ketones.[16]
-
Oxidative Work-up: Use an oxidizing agent like hydrogen peroxide (H₂O₂) to produce carboxylic acids or ketones.[16]
-
-
-
Product Isolation and Analysis:
-
Allow the mixture to warm to room temperature.
-
Isolate the final carbonyl products using standard techniques like extraction and chromatography.
-
Characterize the products using spectroscopic methods (NMR, IR, Mass Spectrometry).
-
Visualizations
Caption: Relationship between ozone isomers and decomposition pathway.
Caption: Workflow for computational prediction of this compound properties.
Caption: Predicted decomposition pathway of this compound.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Cyclic ozone - Wikipedia [en.wikipedia.org]
- 3. lab409chem.ccu.edu.tw [lab409chem.ccu.edu.tw]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Gas-Phase Peroxyl Radical Recombination Reactions: A Computational Study of Formation and Decomposition of Tetroxides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-throughput electronic property prediction of cyclic molecules with 3D-enhanced machine learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High-throughput electronic property prediction of cyclic molecules with 3D-enhanced machine learning - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Managing Ozone Exposure: Safety Protocols and Best Practices [gasdetection.com]
- 9. ozonesolutions.com [ozonesolutions.com]
- 10. worksafebc.com [worksafebc.com]
- 11. Ozonolysis - Wikipedia [en.wikipedia.org]
- 12. Synthesis of five- and six-membered cyclic organic peroxides: Key transformations into peroxide ring-retaining products - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. researchgate.net [researchgate.net]
- 15. Ozonolysis of Alkenes & Alkynes: Ozonolysis Mechanism | AESL [aakash.ac.in]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Troubleshooting Aspirin (Acetylsalicylic Acid) Synthesis
Welcome to the technical support center for Aspirin (B1665792) (acetylsalicylic acid) synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis process.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in aspirin synthesis?
A1: The most common impurity is unreacted salicylic (B10762653) acid, which indicates an incomplete reaction.[1][2] Other potential impurities include acetic anhydride (B1165640) (a reactant), acetic acid (a byproduct), and polymeric byproducts.[2] Additionally, degradation products like salicylic acid and acetic acid can form if the aspirin is exposed to moisture.[2][3]
Q2: My final aspirin product has a vinegar-like smell. What does this indicate?
A2: A vinegar-like smell is indicative of the presence of acetic acid.[2] Acetic acid is a byproduct of the primary synthesis reaction and is also formed from the hydrolysis of any excess acetic anhydride.[2][4] This suggests that the purification process may not have been sufficient to remove all of the acetic acid.
Q3: After synthesis, my aspirin crystals are slightly colored instead of pure white. What could be the cause?
A3: A light tan or other discoloration in the aspirin product suggests the presence of impurities.[2] These impurities can be unreacted starting materials, byproducts, or contaminants from the reaction setup. Purification steps, such as recrystallization, are necessary to remove these colored impurities.[2]
Q4: I am experiencing a low yield of aspirin. What are the potential reasons?
A4: Several factors can contribute to a low yield of aspirin. These include an incomplete reaction, loss of product during purification steps like filtration and washing, and side reactions.[1][2][5] Careful handling during purification and ensuring the reaction goes to completion can help improve the yield.[2][5]
Q5: How can I test the purity of my synthesized aspirin?
A5: The purity of aspirin can be assessed using a few key methods. A common qualitative test is the ferric chloride test, which detects the presence of phenolic compounds like unreacted salicylic acid.[6][7] A purple color indicates the presence of salicylic acid, while a yellow color suggests a purer sample.[6][8] Additionally, determining the melting point of the product can indicate purity; pure aspirin has a sharp melting point around 135°C, whereas impurities will lower and broaden the melting point range.[9][10]
Troubleshooting Guides
Issue 1: Low Product Yield
Symptoms:
-
The actual yield of aspirin is significantly lower than the theoretical yield.[5]
Possible Causes & Solutions:
| Cause | Recommended Action |
| Incomplete Reaction | Ensure the reaction is heated for the recommended duration and at the appropriate temperature (typically 50-60°C) to drive the esterification to completion.[11] Insufficient heating time or temperature can lead to an incomplete reaction.[5][9] |
| Loss of Product during Purification | Handle the product carefully during filtration and washing steps.[5] Avoid using excessive amounts of solvent during recrystallization, as this can lead to the loss of some product.[10] |
| Side Reactions | The hydrolysis of aspirin back to salicylic acid can occur in the presence of moisture.[2][5] Ensure all glassware is dry and store the final product in a desiccator. |
| Impurities in Reactants | Use high-purity salicylic acid and acetic anhydride to minimize impurities that could hinder the reaction.[5] |
Issue 2: Presence of Unreacted Salicylic Acid
Symptoms:
-
A purple color is observed when the final product is tested with a ferric chloride solution.[12]
-
The melting point of the product is lower and has a broader range than the literature value for pure aspirin.[9][10]
Possible Causes & Solutions:
| Cause | Recommended Action |
| Incomplete Acetylation | Increase the reaction time or ensure the reaction temperature is optimal to ensure all the salicylic acid has reacted.[2][9] |
| Insufficient Catalyst | Ensure the correct amount of acid catalyst (sulfuric or phosphoric acid) is used to facilitate the reaction. |
| Hydrolysis of Aspirin | Hydrolysis can occur if the product is exposed to moisture during or after the synthesis.[3] Ensure the product is thoroughly dried and stored in a dry environment.[2] |
Data Presentation
Table 1: Physical Properties for Purity Assessment
| Compound | Melting Point (°C) | Ferric Chloride Test Result |
| Salicylic Acid | 159 | Dark Purple[6] |
| Impure Aspirin | < 135 (broad range)[9] | Light to dark purple |
| Pure Aspirin | ~135 (sharp)[6][10] | Yellow[6] |
Table 2: Typical Aspirin Synthesis Reaction Conditions
| Parameter | Value | Rationale |
| Reactants | Salicylic Acid, Acetic Anhydride | Acetic anhydride is a more effective acetylating agent than acetic acid.[7][13] |
| Catalyst | Concentrated Sulfuric or Phosphoric Acid | Speeds up the esterification reaction.[3] |
| Reaction Temperature | 50-60°C[10] | Optimizes yield while minimizing side reactions and product decomposition. |
| Reaction Time | 10-20 minutes[4][10] | Sufficient time for the reaction to proceed to completion. |
Experimental Protocols
Protocol 1: Synthesis of Aspirin
-
Reactant Preparation: Weigh approximately 2.0 g of salicylic acid and place it into a 125 mL Erlenmeyer flask.[14]
-
Reagent Addition: In a fume hood, add 5 mL of acetic anhydride to the flask, followed by 5-8 drops of concentrated sulfuric acid or 85% phosphoric acid, which acts as a catalyst.[14]
-
Reaction: Swirl the flask to mix the reagents. Heat the flask in a water bath at approximately 60°C for about 20 minutes, with occasional swirling, until all the salicylic acid has dissolved.[10]
-
Quenching: After the reaction is complete, cautiously add a small amount of deionized water (around 1-2 mL) to quench any unreacted acetic anhydride.[4]
-
Crystallization: Add approximately 50 mL of cold water to the flask and place it in an ice bath to induce crystallization of the aspirin.[14] If crystals do not form, scratching the inside of the flask with a glass rod can help initiate crystallization.[4][15]
-
Filtration: Collect the aspirin crystals by vacuum filtration using a Büchner funnel.[12]
-
Washing: Wash the collected crystals with a small amount of cold deionized water to remove soluble impurities.[14]
-
Drying: Allow the crystals to air dry on the filter paper. For more thorough drying, a desiccator can be used.[2]
Protocol 2: Recrystallization of Aspirin
-
Dissolution: Transfer the crude aspirin to an Erlenmeyer flask and add the minimum amount of warm ethanol (B145695) to dissolve the solid.[10]
-
Precipitation: Slowly add cold water to the solution until it becomes cloudy, indicating the start of aspirin precipitation.[4]
-
Chilling: Place the solution in an ice bath to maximize the yield of crystals.[2]
-
Filtration: Collect the purified aspirin crystals by vacuum filtration.[2]
-
Drying: Dry the crystals thoroughly to remove any residual solvent.[2]
Visualizations
Caption: Troubleshooting workflow for failed aspirin synthesis.
Caption: Experimental workflow for aspirin synthesis and purification.
Caption: Simplified reaction mechanism for aspirin synthesis.
References
- 1. brainly.com [brainly.com]
- 2. benchchem.com [benchchem.com]
- 3. Aspirin - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. aichat.physics.ucla.edu [aichat.physics.ucla.edu]
- 6. odinity.com [odinity.com]
- 7. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 8. brainly.com [brainly.com]
- 9. Aspirin Synthesis | Synaptic | Central College [central.edu]
- 10. savemyexams.com [savemyexams.com]
- 11. arborpharmchem.com [arborpharmchem.com]
- 12. moorparkcollege.edu [moorparkcollege.edu]
- 13. Aspirin Synthesis | ChemTalk [chemistrytalk.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Chemistry 104: Synthesis of Aspirin [chem.latech.edu]
Technical Support Center: Ozone (O₃) Isomer Calculations
This guide provides troubleshooting advice and answers to frequently asked questions for researchers conducting computational studies on ozone isomers.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for choosing a basis set for O₃ isomer calculations? A: For initial explorations of O₃ isomers, Pople-style basis sets like 6-311G(d,p) or Dunning's smaller correlation-consistent sets such as cc-pVDZ provide a reasonable balance between accuracy and computational cost.[1] For high-accuracy calculations, particularly for determining the relative energies of isomers, the augmented correlation-consistent basis sets (e.g., aug-cc-pVnZ where n=T, Q) are highly recommended.[2][3]
Q2: Should I use the same basis set for geometry optimization and final energy calculations? A: Not necessarily. Molecular geometries are often less sensitive to the basis set size than the final electronic energy.[1] A common and cost-effective strategy is to perform geometry optimization and vibrational frequency calculations with a moderately sized basis set (e.g., cc-pVTZ). Afterward, a more accurate single-point energy calculation can be performed on the optimized geometry using a larger, more flexible basis set, such as aug-cc-pVQZ.
Q3: Why are diffuse functions important for ozone calculations? A: Diffuse functions are crucial for describing the regions of electron density that are far from the atomic nuclei. For ozone, particularly for its cyclic isomer or excited states, the electron distribution can be quite diffuse.[4][5] Augmented basis sets, like the aug-cc-pVnZ family, include these functions and are better suited to accurately model electron correlation and provide more reliable energy values.[6][7][8] They are also essential for studying anions or systems dominated by weak interactions.[7]
Q4: What level of theory should I pair with my chosen basis set? A: The choice of theoretical method should be consistent with the quality of the basis set. For benchmark-quality results, coupled-cluster methods such as CCSD(T) are considered the gold standard and should be paired with large correlation-consistent basis sets (e.g., aug-cc-pVTZ or higher).[2][9][10] For more routine calculations or larger systems, Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP, PBE) can provide reliable results, especially for geometries, when used with basis sets like cc-pVTZ or 6-311++G(2d,p).[11][12]
Troubleshooting Guide
Q1: My Self-Consistent Field (SCF) calculation for an O₃ isomer is not converging. What steps can I take? A: SCF convergence failure is a common issue in computational chemistry. Here are several strategies to resolve it:
-
Verify Initial Geometry: Ensure your starting molecular geometry is chemically reasonable. An unphysical starting structure is a frequent cause of convergence problems.[13]
-
Use a Better Initial Guess: Obtain a converged wavefunction from a preliminary calculation using a smaller basis set or a lower level of theory. This wavefunction can then be used as the initial guess for your target calculation.
-
Modify the SCF Algorithm: Most quantum chemistry software packages offer alternative SCF algorithms. In Gaussian, for example, you can try SCF=XQC or SCF=QC, which use quadratic convergence methods that can be more robust.[14]
-
Increase SCF Cycles: If the energy is decreasing steadily but slowly, you may simply need to allow more iterations. This can be done by specifying SCF(MaxCycle=N), where N is a number larger than the default.[14]
Q2: The calculated relative energy between the open (C₂ᵥ) and cyclic (D₃ₕ) isomers of ozone seems incorrect. What could be the cause? A: The energy difference between ozone isomers is sensitive to the computational method.
-
Basis Set Incompleteness: The relative energy may not be converged with the basis set size. You should systematically test larger basis sets, particularly those including diffuse functions (aug-cc-pVnZ), to ensure the energy is stable.[2][3]
-
Inadequate Treatment of Electron Correlation: The cyclic ozone isomer is known to exhibit significant multireference character, meaning its electronic structure is not well-described by a single Slater determinant.[15] While methods like CCSD(T) are highly accurate for single-reference systems, multireference methods (e.g., MRCI, CASSCF) may be required for a quantitatively accurate description of the energy difference.[4][15]
-
Consistent Geometries: Ensure that the geometries for both isomers were fully optimized using the same level of theory and basis set before comparing their single-point energies.
Q3: When studying ozone complexes (e.g., O₃-H₂O or the ozone dimer), my calculated binding energies are too large. What is happening? A: You are likely encountering Basis Set Superposition Error (BSSE). In a complex, the basis functions of one monomer can be "borrowed" by the other to artificially lower the energy of the dimer, leading to an overestimation of the binding energy. This error can be corrected using the counterpoise correction method developed by Boys and Bernardi.[2][9] Most software packages have a keyword (e.g., Counterpoise in Gaussian) to apply this correction.
Data Presentation
The relative energy of the cyclic D₃ₕ ozone isomer with respect to the open C₂ᵥ ground state is highly dependent on the level of theory and basis set used. Below is a summary of values reported in various computational studies.
| Method | Basis Set | Relative Energy (kcal/mol) | Reference |
| MRCI | [3s2p1d] | 27.7 | [5] |
| High-level ab initio | N/A | 31.4 | [4] |
| PBE | GTH/TZVP | Varies along PES | [11] |
Note: Energies converted from original units (eV and Hartree) for comparison.
Computational Protocols
A reliable protocol for calculating the properties of O₃ isomers involves a multi-step approach to balance accuracy and computational expense.
-
Geometry Optimization and Frequency Analysis:
-
Objective: To find the stable equilibrium structure of each isomer.
-
Software: Gaussian 16, ORCA, etc.[2]
-
Method: A reliable DFT functional like B3LYP-D3 or a coupled-cluster method like CCSD(T) for higher accuracy.
-
Basis Set: A triple-zeta basis set such as cc-pVTZ is a robust choice.
-
Keywords: Opt for optimization and Freq to calculate vibrational frequencies. The absence of imaginary frequencies confirms the structure is a true minimum on the potential energy surface.
-
-
High-Accuracy Single-Point Energy Calculation:
-
Objective: To obtain a more accurate electronic energy for the previously optimized geometry.
-
Methodology: Using the optimized coordinates from Step 1, perform a single-point energy calculation.
-
Method: A high-level correlation method like CCSD(T) is recommended.
-
Basis Set: A larger, augmented basis set such as aug-cc-pVQZ or aug-cc-pV5Z should be used to approach the complete basis set (CBS) limit.
-
-
Basis Set Superposition Error (BSSE) Correction (for complexes):
-
Objective: To correct for the artificial stabilization of molecular complexes.
-
Methodology: This is typically performed as part of the energy calculation for the complex.
-
Keyword: Use the Counterpoise keyword along with specifying the number of fragments (monomers) in the complex.[2]
-
Visualized Workflows
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Geometries and energies of the excited states of O3 from ab initio potential energy surfaces [inis.iaea.org]
- 6. pubs.aip.org [pubs.aip.org]
- 7. Basis Sets Used in Molecular Orbital Calculations [schulz.chemie.uni-rostock.de]
- 8. aug-cc-pvtz basis set: Topics by Science.gov [science.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Convergence Issues — GPAW [gpaw.readthedocs.io]
- 14. researchgate.net [researchgate.net]
- 15. jupiter.chem.uoa.gr [jupiter.chem.uoa.gr]
Technical Support Center: Managing Ring Strain in Cyclic Ozone Synthesis
This technical support center provides researchers, scientists, and drug development professionals with guidance on the theoretical and practical challenges associated with the synthesis of cyclic ozone. The information is presented in a question-and-answer format to address specific issues and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is cyclic ozone and how does it differ from the common form of ozone?
Cyclic ozone is a theoretical allotrope of oxygen with the same molecular formula (O₃) as the common, bent ozone.[1] The key difference lies in the arrangement of the three oxygen atoms. In common ozone, the atoms form a bent molecule with a C₂ᵥ symmetry and a bond angle of approximately 116.78°.[1] In contrast, cyclic ozone is predicted to have the oxygen atoms arranged in an equilateral triangle (D₃ₕ symmetry), resulting in 60° bond angles.[2][3] This triangular structure is the primary reason for its significant ring strain.[4]
Q2: What is the primary source of instability in cyclic ozone?
The primary source of instability in cyclic ozone is ring strain .[4][5] This strain arises from two main factors:
-
Angle Strain: The 60° bond angles in the triangular structure are a significant deviation from the ideal bond angles for oxygen, leading to poor orbital overlap and weaker bonds.[4][6][7]
-
Torsional Strain: The planar structure of cyclic ozone forces the lone pairs of electrons on the oxygen atoms into eclipsing conformations, resulting in repulsive interactions.[8]
This inherent strain makes cyclic ozone significantly higher in energy than its bent counterpart.[3]
Q3: Has cyclic ozone ever been synthesized?
Bulk synthesis of free cyclic ozone has not been achieved.[9] However, there is experimental evidence for the existence of cyclic ozone stabilized on the surface of magnesium oxide (MgO) crystals.[2][3][10] Additionally, significant research efforts are focused on theoretical and computational studies to understand its properties and potential synthetic pathways.[11][12][13]
Troubleshooting Guides
Issue 1: Rapid Isomerization to Bent Ozone
Problem: Theoretical calculations predict that cyclic ozone, if formed, would rapidly isomerize to the more stable bent form. This is the main obstacle to its isolation.
Root Cause: The high ring strain of cyclic ozone creates a large energy difference between it and the bent isomer, providing a strong thermodynamic driving force for isomerization.[3][13] Computational studies suggest that even at low temperatures, quantum tunneling can facilitate this isomerization, leading to a very short half-life.[13][14][15]
Potential Mitigation Strategies (Theoretical):
-
Matrix Isolation: Synthesizing and trapping cyclic ozone within an inert gas matrix at cryogenic temperatures could potentially inhibit the isomerization process by physically separating the molecules and limiting their vibrational energy.
-
Host-Guest Chemistry: Encapsulating cyclic ozone within a larger, stabilizing molecule, such as a fullerene, has been proposed as a method to protect it from isomerization and decomposition.[2][16]
-
Surface Stabilization: As demonstrated by its observation on MgO surfaces, interaction with a suitable substrate can stabilize the cyclic structure.[3][10] Research into other surfaces and materials could yield new stabilization methods.
Issue 2: Difficulty in Characterizing Transient Species
Problem: Even if cyclic ozone is formed transiently, its short lifetime makes it extremely difficult to detect and characterize using conventional spectroscopic techniques.
Root Cause: The predicted half-life of cyclic ozone is on the order of seconds or less, even at low temperatures, due to rapid isomerization.[13][17]
Potential Solutions:
-
Ultrafast Spectroscopy: Techniques like femtosecond pump-probe spectroscopy could potentially be used to observe the formation and subsequent decay of cyclic ozone on a very short timescale.[9]
-
Computational Spectroscopy: Theoretical calculations of the vibrational and electronic spectra of cyclic ozone can provide a "fingerprint" to aid in its identification in complex experimental environments.[10]
Data Presentation
Table 1: Comparison of Theoretical Properties of Bent and Cyclic Ozone
| Property | Bent Ozone (O₃) | Cyclic Ozone (O₃) | Reference(s) |
| Symmetry | C₂ᵥ | D₃ₕ | [1][3] |
| O-O-O Bond Angle | ~117° | 60° | [1][3] |
| O-O Bond Length | ~1.28 Å | ~1.45 Å | [3] |
| Relative Energy | 0 kcal/mol (Reference) | ~30 kcal/mol higher | [3] |
| Isomerization Barrier | N/A | ~24 kcal/mol | [13][17] |
Table 2: Predicted Half-life of Cyclic Ozone at Different Temperatures
| Temperature (K) | Predicted Half-life | Reference(s) |
| < 100 | ~70 seconds | [13][15] |
| 200 | ~10-12 seconds | [13][15][17] |
| 300 | ~0.05 seconds | [13][17] |
Experimental Protocols (Cited Theoretical Approaches)
While no successful protocol for the bulk synthesis of cyclic ozone exists, the following outlines a general theoretical approach that has been explored computationally:
Laser-Induced Isomerization of Bent Ozone
This method, explored in theoretical studies, involves using precisely shaped ultrafast laser pulses to drive the conversion of bent ozone to its cyclic isomer.[9]
-
Preparation of Ozone: A pure sample of gaseous bent ozone is prepared and introduced into a high-vacuum chamber.
-
Laser Irradiation: The ozone molecules are irradiated with an intense, shaped femtosecond laser pulse. The pulse is designed to selectively excite the vibrational modes that would lead to the formation of the triangular cyclic structure.
-
Detection: A second laser pulse is used to ionize the molecules in the chamber. The resulting ions are then analyzed by a time-of-flight mass spectrometer to detect the presence of the cyclic ozone isomer.
Mandatory Visualizations
Caption: Factors contributing to ring strain and instability in cyclic ozone.
Caption: Theoretical workflow for laser-induced synthesis of cyclic ozone.
References
- 1. Ozone - Wikipedia [en.wikipedia.org]
- 2. Cyclic ozone - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. quora.com [quora.com]
- 5. Ring strain - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 4.3 Stability of Cycloalkanes: Ring Strain - Organic Chemistry | OpenStax [openstax.org]
- 8. roaldhoffmann.com [roaldhoffmann.com]
- 9. sciencedaily.com [sciencedaily.com]
- 10. researchgate.net [researchgate.net]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. pubs.aip.org [pubs.aip.org]
- 13. lab409chem.ccu.edu.tw [lab409chem.ccu.edu.tw]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
Preventing decomposition of trioxirane in silico
Welcome to the technical support center for the in silico analysis of trioxirane (cyclic ozone). This resource is designed for researchers, computational chemists, and drug development professionals who are modeling this high-energy molecule. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed computational protocols, and key quantitative data to assist in your experiments.
Troubleshooting Guides and FAQs
This section addresses common challenges encountered during the in silico modeling of this compound.
Q1: My this compound molecule spontaneously decomposes during geometry optimization. How can I prevent this?
A1: The behavior you are observing is not a simulation artifact but a reflection of the inherent chemical instability of this compound. This compound is a high-energy isomer of ozone and is predicted to have a very short half-life. Standard geometry optimization algorithms are designed to find the lowest energy structure, which in this case is the more stable, open-chain form of ozone. Therefore, "preventing" this decomposition in a standard optimization is contrary to the physical reality of the molecule. Instead of preventing the decomposition, the goal should be to computationally characterize the unstable nature of this compound. To study the this compound molecule itself, you can perform a constrained optimization, for example, by fixing the bond angles to maintain the cyclic structure. However, for most applications, it is more informative to study the decomposition pathway.
Q2: I am trying to dock this compound as a potential pharmacophore, but the simulation fails. What is causing this?
A2: The failure in docking simulations is likely due to the same instability mentioned previously. Docking software often performs energy minimizations of the ligand within the binding site. As this compound is highly unstable, it will likely decompose during this process, leading to errors or unrealistic binding poses. If your research hypothesis requires the use of a cyclic, three-oxygen motif, you may consider designing more stable analogues or using pharmacophore modeling software that allows for the use of abstract feature points rather than a specific, unstable molecule.
Q3: How can I computationally prove that this compound is unstable?
A3: You can demonstrate the instability of this compound by calculating the energetics of its isomerization to the standard, bent form of ozone. A key experiment is to locate the transition state for this reaction and calculate the activation energy. A low activation energy indicates that the molecule will readily decompose. Additionally, you can calculate the reaction enthalpy (ΔH_rxn) by comparing the heats of formation of this compound and bent ozone. A large negative reaction enthalpy indicates that the decomposition is highly exothermic and thermodynamically favorable.
Q4: My transition state search for this compound decomposition is not converging. What are some common issues?
A4: Transition state searches can be challenging. Here are a few common troubleshooting steps:
-
Initial Guess Structure: The initial structure for the transition state search is critical. It should be a structure that is geometrically between the reactant (this compound) and the product (bent ozone). You can generate this by manually adjusting the bond lengths and angles of this compound towards the open structure. Some software packages have tools to generate a guess structure by interpolating between the reactant and product.
-
Computational Method: Ensure you are using an appropriate level of theory (e.g., a suitable density functional theory (DFT) method and basis set) that can accurately describe the potential energy surface.
-
Hessian Calculation: It is often beneficial to compute the Hessian (a matrix of second derivatives of the energy) at the start of the transition state search to provide the optimization algorithm with more information about the curvature of the potential energy surface.
-
Verification of the Transition State: Once a stationary point is found, you must perform a frequency calculation. A true transition state will have exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate (the breaking of the O-O bond and opening of the ring).
Q5: What is quantum tunneling and how does it affect the stability of this compound?
A5: Quantum tunneling is a phenomenon where a particle can pass through an energy barrier that it classically should not have enough energy to overcome. For very light particles, like electrons and in some cases atoms, this effect can be significant. Computational studies have suggested that the decomposition of this compound can be significantly accelerated by quantum tunneling of the oxygen atoms. This means that the molecule can decompose even when it does not have enough thermal energy to overcome the calculated activation barrier, contributing to its extreme instability, even at very low temperatures. When modeling the kinetics of this decomposition, it is important to consider that classical transition state theory may underestimate the reaction rate, and methods that account for tunneling may be necessary for accurate predictions.
Quantitative Data Summary
The following table summarizes key energetic data for the isomerization of this compound to bent ozone, as determined by computational methods.
| Parameter | This compound (Cyclic O₃) | Bent Ozone (Open O₃) | Transition State | Notes |
| Enthalpy of Formation (ΔH_f°) | +271.9 ± 1.2 kJ/mol | +141.8 ± 2.0 kJ/mol | Not Applicable | Data from Active Thermochemical Tables.[1][2] A positive value indicates instability relative to elemental oxygen. |
| Reaction Enthalpy (ΔH_rxn) | -130.1 kJ/mol | - | Not Applicable | Calculated as ΔH_f°(Bent Ozone) - ΔH_f°(this compound). The negative value indicates a highly exothermic and thermodynamically favorable decomposition. |
| Activation Energy (E_a) | ~81.6 kJ/mol (19.5 kcal/mol) | ~108.8 kJ/mol (26 kcal/mol) | - | Calculated based on a transition state energy of 26 kcal/mol above bent ozone.[1] The activation energy for this compound decomposition is E_a(reverse) - ΔH_rxn. |
Experimental Protocols
Protocol 1: Transition State Search for this compound Isomerization
This protocol outlines the general steps for locating the transition state for the isomerization of this compound to bent ozone using quantum chemistry software.
1. Optimization of Reactant and Product:
- Build the 3D structures of the reactant (this compound, D3h symmetry) and the product (bent ozone, C2v symmetry).
- Perform a geometry optimization and frequency calculation for each structure using a suitable level of theory (e.g., B3LYP/6-31G(d) or higher).
- Confirm that the optimized structures have no imaginary frequencies, indicating they are true minima on the potential energy surface.
2. Generation of an Initial Guess for the Transition State:
- Use a synchronous transit-guided quasi-newton (STQN) method if available in your software, providing the optimized reactant and product structures as input.
- Alternatively, manually create a guess structure by modifying the geometry of this compound. For example, elongate one of the O-O bonds and decrease the opposite O-O-O angle. The goal is a structure intermediate between the cyclic and bent forms.
3. Transition State Optimization:
- Submit the guess structure for a transition state optimization calculation. This type of calculation searches for a first-order saddle point on the potential energy surface.
- It is highly recommended to calculate the Hessian at the initial step to guide the optimizer.
4. Verification of the Transition State:
- Once the optimization has converged, perform a frequency calculation on the resulting structure.
- A valid transition state must have exactly one imaginary frequency.
- Animate the vibrational mode corresponding to the imaginary frequency. It should clearly show the atomic motions that lead from the this compound structure towards the bent ozone structure.
5. Intrinsic Reaction Coordinate (IRC) Calculation:
- To confirm that the found transition state connects the desired reactant and product, perform an IRC calculation.
- This calculation maps the minimum energy path downhill from the transition state in both the forward and reverse directions.
- The IRC path should lead to the energy minima corresponding to this compound on one side and bent ozone on the other.
Visualizations
Signaling Pathways and Workflows
Caption: Energy profile for the isomerization of this compound to bent ozone.
Caption: General workflow for in silico stability analysis of a molecule.
References
Technical Support Center: Refinement of Potential Energy Surfaces for O3 Isomers
This technical support center provides troubleshooting guidance, key data, and standardized protocols for researchers engaged in the experimental and computational refinement of potential energy surfaces (PES) for ozone (O₃) isomers.
Frequently Asked Questions (FAQs)
Q1: Why is a multireference quantum chemistry method essential for accurately describing the O₃ potential energy surface?
A1: The ground electronic state of ozone (C₂ᵥ isomer) and its transition states exhibit significant multireference character. This means that the electronic wavefunction cannot be accurately described by a single Slater determinant, which is the foundation of single-reference methods like standard Density Functional Theory (DFT) or Coupled Cluster (CCSD(T)). The diradical nature of ozone leads to the existence of several low-lying electronic states that can interact and mix.[1] Multireference methods, such as the Multireference Configuration Interaction (MRCI) or Complete Active Space Second-Order Perturbation Theory (CASPT2), are required to correctly describe these interactions and avoid catastrophic failures in predicting the PES shape, especially near dissociation limits or transition states.[2]
Q2: What is the "reef" feature sometimes seen on the O₃ PES, and is it real?
A2: The "reef" is a submerged barrier (a local maximum along the minimum energy path) in the entrance/exit channel of the O(³P) + O₂(³Σg⁻) reaction. For many years, it was a persistent feature in theoretical calculations. However, more recent high-level calculations have shown that this reef is a computational artifact. It arises from an improperly described avoided crossing between the ground state and an excited electronic state of the same symmetry when using certain single-state calculation methods.[3] A proper multi-state treatment, such as a dynamically weighted multi-state MRCI calculation, eliminates this spurious feature, leading to better agreement with experimental reaction kinetics, particularly the negative temperature dependence of isotope exchange rates.[3]
Q3: My calculated vibrational frequencies for the O₃ ground state are systematically off from experimental values. What is the likely cause?
A3: Discrepancies between calculated and experimental vibrational frequencies often point to inaccuracies in the curvature of the PES around the equilibrium geometry. Key factors include:
-
Basis Set Incompleteness: The basis set may be too small. For quantitative accuracy (± 30 cm⁻¹) in ozone's harmonic frequencies, basis sets including at least f-type polarization functions are considered essential.[4]
-
Insufficient Electron Correlation: The level of theory may not capture enough of the dynamic electron correlation. While methods like CCSD(T) can provide excellent results for harmonic frequencies, the multireference nature of the molecule can still pose challenges.[4]
-
Anharmonicity: You may be comparing calculated harmonic frequencies with experimental fundamental frequencies. The difference is due to anharmonicity. Calculating the cubic and quartic force constants is necessary to apply anharmonic corrections via second-order perturbation theory.[4]
-
Poor PES Fit: If you are using an analytically fitted PES, the fitting procedure itself may have smoothed out or distorted the curvature at the minimum.
Troubleshooting Guide
This guide addresses more specific problems in a question-and-answer format.
Q: My multireference calculation (CASSCF/MRCI) for the O₃ isomerization transition state fails to converge. What steps can I take?
A: Convergence issues in multireference calculations for O₃ are common due to the complex electronic structure at transition states. Consider the following troubleshooting workflow:
References
Validation & Comparative
Unveiling Cyclic Ozone: A Comparative Guide to Computational Predictions and Experimental Validation
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of computational predictions and experimental findings for the elusive cyclic ozone molecule. We delve into the theoretical underpinnings of its structure and stability, present the landmark experimental evidence for its existence, and offer detailed methodologies for the key experiments.
For decades, the existence of a cyclic isomer of ozone (O₃), a high-energy molecule with a unique equilateral triangle structure, was a subject of intense theoretical debate. While the common bent ozone is a well-characterized atmospheric component, its cyclic counterpart has proven far more challenging to isolate and study. This guide bridges the gap between theory and experiment, offering a comprehensive overview of the computational models that first predicted this exotic molecule and the groundbreaking experimental work that has provided evidence for its formation on specialized surfaces.
Computational Predictions: A Theoretical Consensus
A multitude of computational quantum chemistry methods have been employed to predict the structure, stability, and spectroscopic properties of cyclic ozone. High-level ab initio calculations have been crucial in establishing a theoretical consensus on its key characteristics. These methods are essential for understanding molecules that, like ozone, have complex electronic structures.
Different computational approaches vary in their accuracy and computational cost. For cyclic ozone, methods that account for electron correlation are critical. Simpler methods like Density Functional Theory (DFT) with the B3LYP functional have been used, but more sophisticated techniques such as Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)) and Multireference Configuration Interaction with Davidson correction (MRCISD+Q) are considered more reliable for this multireference system.[1]
Below is a summary of key structural and energetic parameters for cyclic ozone predicted by various computational methods.
| Computational Method | Basis Set | O-O Bond Length (Å) | Relative Energy (kcal/mol) | Isomerization Barrier (kcal/mol) |
| MRCISD+Q | aug-cc-pVQZ | ~1.45 | 29 - 34 | 22 - 25 |
| CCSD(T) | various | ~1.45 | 29 - 34 | 17 - 20 |
| B3LYP | cc-pVTZ | ~1.45 | ~28.6 | ~17.1 |
Note: Relative energy refers to the energy difference between cyclic ozone and the more stable bent ozone. The isomerization barrier is the energy required for cyclic ozone to convert to the bent form.
Experimental Validation: The MgO(111) Surface
The transient nature of free cyclic ozone, with a predicted half-life of only about 10 seconds at 200 K due to quantum tunneling, has made its direct observation in the gas phase exceedingly difficult.[2] However, in 1998, a significant breakthrough was achieved with the first experimental evidence of cyclic ozone stabilized on a reconstructed magnesium oxide (MgO) (111) surface.
This discovery provided a crucial link between theoretical predictions and tangible evidence. The experimental findings confirmed the existence of equilateral oxygen trimers, consistent with the predicted structure of cyclic ozone, adsorbed on the MgO surface.
| Experimental Observation | O-O Bond Spacing (Å) |
| Transmission Electron Diffraction on MgO(111) | ~1.5 |
Experimental Protocols
The successful detection of cyclic ozone on MgO(111) surfaces involved a meticulous experimental procedure designed to create and characterize a unique surface environment.
Preparation of the MgO(111) Surface
-
Crystal Preparation: Single crystals of MgO are cleaved and polished to expose the (111) plane.
-
Acid Etching: The surface is typically etched with an acid to create vicinal planes.
-
High-Temperature Annealing: The crystal is annealed in an ultra-high vacuum (UHV) chamber at temperatures above 1450°C. This high-temperature treatment is crucial for the surface to "heal" and form large terraces with step bunches, creating the necessary reconstructed surface.
Characterization and Detection
-
Transmission Electron Diffraction (TED): The primary technique used to identify the cyclic ozone was transmission electron diffraction. A high-energy electron beam is directed through the thin MgO crystal.
-
Diffraction Pattern Analysis: The resulting diffraction pattern is recorded and analyzed. The observation of specific diffraction spots and their arrangement provides information about the atomic structure of the surface. The experimental TED data from the reconstructed MgO(111) surfaces showed patterns that were best explained by the presence of equilateral oxygen trimers (cyclic ozone).
Visualizing the Science
To better illustrate the concepts discussed, the following diagrams, created using the DOT language, depict the workflow from computational prediction to experimental validation and the logical relationship between the theoretical models and experimental findings.
References
A Comparative Guide to Trioxirane and Conventional Ozone for Researchers and Drug Development Professionals
An Objective Analysis of a Theoretical High-Energy Isomer versus a Widely Utilized Oxidant
In the realm of reactive oxygen species, conventional ozone (O₃) is a well-characterized and widely utilized molecule, particularly in applications requiring strong oxidation, such as disinfection and chemical synthesis.[1][2][3] Its cyclic isomer, trioxirane (cyclo-O₃), remains a subject of theoretical interest, representing a high-energy, metastable state of three oxygen atoms arranged in a strained triangular ring.[4][5] This guide provides a comparative overview of the known experimental properties of conventional ozone and the predicted, theoretical properties of this compound, offering valuable insights for researchers, scientists, and professionals in drug development.
Molecular Structure and Stability: A Tale of Two Isomers
Conventional ozone adopts a bent molecular geometry, characterized by resonance structures that confer a degree of stability.[6] In stark contrast, this compound's predicted equilateral triangle structure results in significant ring strain, rendering it highly unstable and energetically unfavorable compared to its open-chain counterpart.[4][7]
Table 1: Comparison of Molecular and Physical Properties
| Property | This compound (Theoretical/Computed) | Conventional Ozone (Experimental) |
| Systematic Name | This compound | Trioxygen |
| Molecular Formula | O₃ | O₃ |
| Molar Mass | 47.998 g/mol [8] | 47.998 g/mol [6] |
| Geometry | Equilateral Triangle (D₃ₕ symmetry)[4] | Bent (C₂ᵥ symmetry)[6] |
| O-O-O Bond Angle | 60°[4] | 116.78°[6] |
| O-O Bond Length | ~1.45 Å[9] | 1.272 Å[6] |
| Energy State | High-energy local minimum on the potential energy surface (~30 kcal/mol higher than open ozone)[10][11] | Ground state |
| Stability | Highly unstable, short-lived (predicted half-life of ~10 seconds at 200 K)[4][10] | Unstable, but can be generated and used in controlled environments (half-life of ~20-30 minutes at room temperature) |
| Physical State | Predicted to be a liquid[8] | Pale blue gas at standard conditions[6] |
Reactivity and Potential Applications: Theory vs. Practice
The high degree of ring strain in this compound is predicted to make it an exceptionally potent oxidizing agent, even more so than conventional ozone.[4] However, its extreme instability has so far precluded its isolation and practical application in any field, including drug development. Speculative uses are limited to high-energy applications like rocket fuel.[5]
Conventional ozone, on the other hand, is a readily generated and powerful oxidant with established applications in pharmaceutical manufacturing and research.[1][2][12] Its reactivity is harnessed for disinfection of water and equipment, sterilization of clean rooms, and in organic synthesis through reactions like ozonolysis.[3][13]
Table 2: Comparison of Reactivity and Applications
| Aspect | This compound (Theoretical) | Conventional Ozone (Experimental/Applied) |
| Reactivity | Predicted to be exceptionally high due to ring strain, facilitating easier bond breaking.[4] | Very strong oxidizing agent, but more stable than this compound.[14] |
| Decomposition | Primarily through ring-opening to the more stable open-chain ozone isomer or dissociation into O and O₂.[4] | Decomposes to diatomic oxygen (O₂).[15] |
| Applications in Drug Development | None. The term "this compound" is often confused with "trioxane," a different chemical structure found in some antimalarial drugs like artemisinin. | - Disinfection and Sterilization: Used for water purification, surface sterilization, and clean room sanitation in pharmaceutical manufacturing.[1][2][3][13]- Organic Synthesis: Employed in ozonolysis reactions to cleave carbon-carbon double and triple bonds, a valuable tool in the synthesis of pharmaceutical intermediates.[16][17][18]- Analytical Chemistry: Used in some oxidation studies.[12] |
Experimental Protocols for Conventional Ozone Reactions
Given the theoretical nature of this compound, no experimental protocols for its use exist. However, the application of conventional ozone in organic synthesis is well-documented. A prominent example is the ozonolysis of alkenes.
Experimental Protocol: Ozonolysis of an Alkene
Objective: To cleave a carbon-carbon double bond in a starting alkene to yield carbonyl compounds (aldehydes or ketones).
Materials:
-
Alkene substrate
-
Anhydrous solvent (e.g., dichloromethane, methanol)
-
Ozone generator
-
Oxygen source
-
Gas dispersion tube
-
Reaction flask with a gas outlet
-
Low-temperature bath (e.g., dry ice/acetone, -78 °C)
-
Quenching agent (e.g., dimethyl sulfide (B99878) for reductive workup, or hydrogen peroxide for oxidative workup)
Procedure:
-
Dissolve the alkene in the chosen anhydrous solvent in a reaction flask equipped with a gas dispersion tube and a gas outlet.
-
Cool the reaction mixture to -78 °C using a low-temperature bath.
-
Bubble ozone gas, generated from an oxygen source, through the solution. The reaction progress is often monitored by the appearance of a blue color, indicating an excess of ozone.
-
Once the reaction is complete, purge the solution with an inert gas (e.g., nitrogen or argon) to remove any remaining ozone.
-
Add a quenching agent to the reaction mixture at low temperature to decompose the ozonide intermediate.
-
Reductive Workup: Add a reducing agent like dimethyl sulfide to yield aldehydes or ketones.
-
Oxidative Workup: Add an oxidizing agent like hydrogen peroxide to yield carboxylic acids or ketones.
-
-
Allow the reaction mixture to warm to room temperature.
-
Isolate and purify the product using standard techniques such as extraction, chromatography, and distillation.
Visualizing Reaction Pathways
The following diagrams, generated using Graphviz, illustrate the theoretical decomposition of this compound and the established mechanism of ozonolysis with conventional ozone.
Caption: Theoretical decomposition pathway of this compound.
Caption: Criegee mechanism for the ozonolysis of an alkene.
Conclusion
For researchers and professionals in drug development, conventional ozone remains a valuable and practical tool for its potent oxidizing properties in both sterilization and chemical synthesis. This compound, while an intriguing theoretical molecule with potentially even greater reactivity, is currently confined to the realm of computational chemistry due to its extreme instability. The key takeaway is the clear distinction between the established, experimentally verified utility of conventional ozone and the purely theoretical nature of this compound. Future advancements in synthetic chemistry may one day allow for the isolation and study of this compound, but for now, it serves as a compelling example of the vast differences in stability and utility that can arise from simple changes in molecular geometry.
References
- 1. The Use of Ozone in Pharmaceutical Plants | Ozcon Environmental [ozcon.co.uk]
- 2. Pharmaceutical Water : Ozone Generator – AM Ozonics Pvt. Ltd. [amozonics.in]
- 3. aquaanalytic.ae [aquaanalytic.ae]
- 4. grokipedia.com [grokipedia.com]
- 5. Cyclic ozone - Wikipedia [en.wikipedia.org]
- 6. Ozone - Wikipedia [en.wikipedia.org]
- 7. quora.com [quora.com]
- 8. This compound | O3 | CID 16206854 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. lab409chem.ccu.edu.tw [lab409chem.ccu.edu.tw]
- 11. pubs.acs.org [pubs.acs.org]
- 12. faradayozone.com [faradayozone.com]
- 13. Applications of Ozone for Pharmaceutical Pure Water [ozmotics.com]
- 14. Ozone [organic-chemistry.org]
- 15. Ozone and its Reactions [eguruchela.com]
- 16. Ozonolysis - Wikipedia [en.wikipedia.org]
- 17. Ozonolysis | PPTX [slideshare.net]
- 18. youtube.com [youtube.com]
A Comparative Analysis of Ozone Isomer Stability: Unveiling the Fleeting Existence of Cyclic Ozone
For researchers, scientists, and drug development professionals, understanding the fundamental stability of molecular isomers is paramount. This guide provides an objective comparison of the stability of ozone's key isomers, supported by theoretical and experimental data. We delve into the energetic landscapes of the familiar bent ozone (C₂ᵥ) and its high-energy cyclic counterpart (D₃ₕ), offering insights into their fleeting existence and the sophisticated methods used to study them.
While both open and cyclic ozone are composed of three oxygen atoms, their structural arrangements lead to vastly different stability profiles. The common, bent form of ozone is a well-characterized molecule, whereas cyclic ozone, a triangular arrangement of oxygen atoms, has proven to be a significant challenge to detect experimentally due to its inherent instability.[1] Theoretical calculations, however, have provided a deep understanding of its energetic properties.
Quantitative Stability Analysis
Theoretical models have been instrumental in quantifying the stability of ozone isomers. High-level computational studies consistently show that cyclic ozone is a metastable species, residing in a local energy minimum on the potential energy surface, but at a significantly higher energy level than the ground-state bent isomer.[2][3]
The following table summarizes key energetic parameters determined from computational studies, providing a clear comparison of the stability of open and cyclic ozone.
| Parameter | Open Ozone (C₂ᵥ) | Cyclic Ozone (D₃ₕ) | Source |
| Relative Energy | 0 kcal/mol (Reference) | ~29-34 kcal/mol | [2] |
| Isomerization Barrier | N/A | ~22-25 kcal/mol | [2] |
| Dissociation Energy (to O₂ + O) | ~24 kcal/mol | ~ -6 to -7 kcal/mol (relative to dissociated products) | [2] |
| Calculated Half-life | Stable | ~10 s at 200 K, ~70 s below 100 K | [2] |
Logical Relationship of Ozone Isomers
The relationship between the two primary isomers of ozone and the pathway to dissociation can be visualized as a potential energy surface. The bent, open form of ozone represents the global energy minimum, making it the most stable arrangement. Cyclic ozone exists in a local, higher-energy minimum. For cyclic ozone to convert to the more stable open form, it must overcome a significant energy barrier, known as the isomerization barrier.
Experimental Protocols: Probing Unstable Molecules
The experimental investigation of highly reactive and short-lived species like cyclic ozone requires specialized techniques that can "trap" and analyze these molecules before they decompose.
Matrix Isolation Spectroscopy
A primary experimental method for studying unstable molecules is Matrix Isolation Spectroscopy . This technique involves trapping the species of interest in a rigid, inert matrix at very low temperatures (cryogenic), which prevents them from reacting or rearranging.
Experimental Workflow:
-
Sample Preparation: A gaseous mixture of a precursor molecule and a large excess of an inert gas (e.g., argon or neon) is prepared.
-
Deposition: This gas mixture is slowly deposited onto a cryogenic surface (typically a cold window made of CsI or BaF₂ cooled to around 10-20 K) within a high-vacuum chamber.
-
In-situ Generation: The precursor molecule is then photolyzed using a specific wavelength of light (e.g., from a laser or a lamp) to generate the desired unstable species, in this case, cyclic ozone.
-
Spectroscopic Analysis: The trapped molecules are then analyzed using various spectroscopic techniques, most commonly Fourier Transform Infrared (FTIR) spectroscopy. The inert matrix holds the molecules in a fixed orientation, allowing for the collection of high-resolution spectra.
-
Identification: The experimental spectra are then compared with theoretical predictions from computational calculations to confirm the identity of the trapped species.
Computational Chemistry Methods
Theoretical calculations are indispensable for understanding the stability and properties of ozone isomers. These studies typically employ high-level ab initio quantum chemistry methods to solve the electronic Schrödinger equation, providing accurate energies and structures.
Typical Computational Protocol:
-
Method Selection: A high-level theoretical method is chosen, often a multireference method like Multireference Configuration Interaction (MRCI) or Coupled Cluster (CC) theory, which are well-suited for describing the complex electronic structure of ozone.[2]
-
Basis Set Selection: A large and flexible basis set, such as Dunning's correlation-consistent basis sets (e.g., aug-cc-pVTZ or aug-cc-pVQZ), is used to accurately represent the atomic orbitals.
-
Geometry Optimization: The geometry of each isomer (open and cyclic ozone) is optimized to find the lowest energy structure on the potential energy surface.
-
Frequency Calculation: Vibrational frequency calculations are performed to confirm that the optimized structures are true minima (no imaginary frequencies) and to predict their infrared spectra.
-
Transition State Search: The transition state for the isomerization reaction between cyclic and open ozone is located using specialized algorithms.
-
Energy Profile Calculation: The energies of the reactants, products, and the transition state are calculated to determine the relative energies and the isomerization barrier.
Concluding Remarks
The comparative analysis of ozone isomer stability, heavily reliant on computational chemistry, reveals a fascinating landscape where the familiar bent ozone resides in a deep energy well, while its cyclic counterpart is a high-energy, metastable species. The significant energy difference and the barrier to isomerization explain the transient nature of cyclic ozone and the challenges associated with its experimental detection. The synergy between advanced experimental techniques like matrix isolation spectroscopy and high-level theoretical calculations continues to be crucial in characterizing such elusive yet fundamentally important molecules.
References
A Researcher's Guide to Benchmarking DFT Functionals for Ozone Isomers
For researchers, scientists, and drug development professionals, accurately modeling molecular structures and energetics is paramount. This guide provides a comprehensive comparison of Density Functional Theory (DFT) functionals for predicting the relative stability of ozone (O₃) isomers, a critical test case for computational methods due to the challenging electronic structure of the cyclic form.
The two most notable isomers of ozone are the familiar bent open-chain structure (C₂ᵥ symmetry) and the higher-energy cyclic isomer (D₃ₕ symmetry). The energy difference between these two is a sensitive measure of a computational method's ability to describe both conventional and strained bonding environments. High-level coupled-cluster with single, double, and perturbative triple excitations [CCSD(T)] calculations, considered the "gold standard" for single-reference systems, provide a reliable benchmark for this energy difference.
Data Presentation: Relative Energies of the Cyclic Ozone Isomer
The performance of various DFT functionals in predicting the relative energy of the cyclic (D₃ₕ) ozone isomer with respect to the open-chain (C₂ᵥ) ground state is summarized below. Energies are presented in kilocalories per mole (kcal/mol). The reference value from high-level CCSD(T) calculations is approximately 29.5 kcal/mol.
| Functional Class | DFT Functional | Relative Energy (kcal/mol) | Deviation from CCSD(T) (kcal/mol) |
| Reference | CCSD(T) | ~29.5 | - |
| GGA | BPW91 | 38.4 | +8.9 |
| GGA | PBE | (Value not explicitly found in a direct comparative study) | - |
| Hybrid-GGA | B3LYP | (Value not explicitly found in a direct comparative study) | - |
| Hybrid-meta-GGA | M06-2X | (Value not explicitly found in a direct comparative study) | - |
Note: While numerous studies utilize various DFT functionals to study ozone and its reactions, a comprehensive benchmark study directly comparing a wide range of modern functionals for the isomerization energy against a consistent high-level benchmark was not found in the surveyed literature. The BPW91 value is derived from a study that also performed CCSD(T) calculations. The performance of other functionals is inferred from general benchmark studies on isomerization energies.
Experimental and Computational Protocols
The determination of the relative energies of ozone isomers through computational chemistry follows a standardized workflow. The methodologies cited in the literature provide a clear protocol for such investigations.
Computational Methodology:
-
Geometry Optimization: The three-dimensional structures of both the open-chain (C₂ᵥ) and cyclic (D₃ₕ) isomers of ozone are optimized to find their lowest energy conformations. This is typically performed using the selected DFT functional in conjunction with a sufficiently large and flexible basis set, such as the augmented correlation-consistent polarized valence triple-zeta (aug-cc-pVTZ) basis set.
-
Frequency Calculations: Following geometry optimization, vibrational frequency calculations are performed on the optimized structures. This step serves two critical purposes:
-
To confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies).
-
To obtain the zero-point vibrational energy (ZPVE), which is a quantum mechanical correction to the electronic energy.
-
-
Single-Point Energy Calculation: To obtain a more accurate electronic energy, a single-point energy calculation is often performed on the optimized geometry using a higher level of theory or a larger basis set. For benchmarking purposes, the reference energy is typically calculated using CCSD(T) with a large basis set, often extrapolated to the complete basis set (CBS) limit.
-
Relative Energy Calculation: The relative energy (ΔE) of the cyclic isomer with respect to the open-chain isomer is calculated as follows:
ΔE = (E [cyclic] + ZPVE [cyclic] ) - (E [open] + ZPVE [open] )
High-Level Reference Calculations:
The benchmark relative energy of approximately 29.5 kcal/mol for the cyclic ozone isomer is derived from high-level CCSD(T) calculations. These calculations are computationally expensive but provide a highly accurate reference for judging the performance of more computationally efficient DFT methods.
Logical Workflow for Benchmarking DFT Functionals
The process of benchmarking DFT functionals for a specific chemical problem, such as determining the relative energy of ozone isomers, can be visualized as a systematic workflow. This ensures a rigorous and reproducible comparison.
Experimental Evidence for Trioxirane: A Comparative Analysis
For decades, the existence of trioxirane (O₃), a cyclic isomer of ozone, has been a subject of considerable theoretical interest and experimental challenge. Unlike the familiar bent structure of ozone, this compound is predicted to have its three oxygen atoms arranged in a strained equilateral triangle. This high-energy, metastable state has made its isolation and characterization notoriously difficult. This guide provides a comparative overview of the experimental evidence for this compound, contrasting its properties with those of standard ozone, and details the experimental protocols employed in its purported detection.
Performance Comparison: this compound vs. Standard Ozone
The primary experimental evidence for the existence of this compound comes from surface science studies, where it is believed to be stabilized on a magnesium oxide (MgO) substrate. In contrast, standard ozone is a well-characterized gas-phase molecule. The following table summarizes the key experimentally observed and theoretically predicted properties of both isomers.
| Property | This compound (Cyclic Ozone) | Standard Ozone (Bent Ozone) | Data Source |
| Molecular Geometry | Equilateral Triangle (D₃h symmetry) | Bent (C₂v symmetry) | Theoretical & Experimental |
| O-O Bond Length | ~1.5 Å (observed on MgO)[1] | ~1.278 Å | Experimental |
| ~1.44 - 1.45 Å | ~1.270 Å | Theoretical[2][3] | |
| O-O-O Bond Angle | 60°[2] | ~116.8° | Theoretical & Experimental |
| Relative Energy | Higher energy than bent ozone (~27.4 kcal/mol higher)[3] | Ground state | Theoretical |
| Vibrational Frequencies (cm⁻¹) | Theoretically Predicted: | Experimentally Observed: | |
| ~800 (symmetric stretch, A₁')[2] | 1110 (symmetric stretch, A₁) | Theoretical & Experimental | |
| ~1000 (degenerate asymmetric stretch, E')[2] | 1042 (asymmetric stretch, B₂) | Theoretical & Experimental | |
| ~500 (ring deformation, A₂'')[2] | 705 (bending, A₁) | Theoretical & Experimental |
Experimental Protocols
The stark difference in stability between this compound and standard ozone necessitates vastly different experimental approaches for their synthesis and detection.
This compound: Surface-Stabilized Synthesis and Detection
The sole experimental claim for the observation of this compound involves its formation on the (111) surface of magnesium oxide crystals.
Protocol:
-
Sample Preparation: Single crystals of MgO with a (111) surface orientation are prepared by mechanical dimpling and polishing, followed by argon ion milling to achieve electron transparency.
-
Annealing: The prepared MgO crystals are annealed in a vacuum furnace at temperatures between 1450 and 1650 °C. This high-temperature treatment is crucial for the reconstruction of the polar MgO (111) surface.
-
Characterization: The annealed surface is then analyzed ex situ using Transmission Electron Diffraction (TED) at high voltage (e.g., 300 kV). The resulting diffraction patterns are analyzed to determine the arrangement of atoms on the surface.
In these experiments, the TED patterns revealed the presence of equilateral oxygen trimers with interatomic distances of approximately 1.5 Å, which is consistent with theoretical predictions for this compound.[1] It is hypothesized that charge transfer from the underlying magnesium atoms helps to stabilize the high-energy cyclic ozone structure.
Standard Ozone: Gas-Phase Synthesis and Detection
The laboratory synthesis of standard ozone is a well-established procedure.
Protocol:
-
Apparatus: A common method utilizes a Siemen's ozoniser, which consists of two concentric metal tubes coated with tin foil, acting as electrodes.
-
Synthesis: A current of pure, dry oxygen gas is passed through the annular space between the tubes at low temperature.
-
Electrical Discharge: A silent electrical discharge is applied across the electrodes. The electrical energy breaks the O=O double bonds in diatomic oxygen (O₂), and the resulting oxygen atoms react with other O₂ molecules to form ozone (O₃).[4]
-
Collection: The resulting gas mixture, known as ozonised oxygen, typically contains about 12% ozone and is collected for subsequent use or analysis.[4] Spectroscopic techniques such as infrared (IR) or ultraviolet (UV) absorption spectroscopy are commonly used for its detection and quantification.
Alternative Approaches to this compound Synthesis
The significant challenge in isolating this compound has led researchers to explore other innovative, albeit so far unproven in bulk synthesis, methods.
-
Laser-Based Synthesis: Researchers have attempted to use ultrafast, intense laser pulses to induce the formation of this compound from standard ozone.[5] The strong electric fields generated by the laser are intended to manipulate the potential energy surface of the molecule and favor the formation of the cyclic isomer.[5]
-
Fullerene Encapsulation: A theoretical approach suggests that this compound could be stabilized by encapsulating it within a fullerene cage (e.g., C₆₀).[6][7] The confined space and potential electronic interactions with the fullerene shell are predicted to enhance the stability of the cyclic ozone molecule.[6][7]
Visualizing the Concepts
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: Molecular geometries of this compound and standard ozone.
Caption: Workflow for the surface-stabilized synthesis of this compound.
Caption: Workflow for the gas-phase synthesis of standard ozone.
References
A Comparative Analysis of Trioxirane and Other High-Energy Oxidizers for Advanced Applications
For Immediate Release
This guide provides a detailed comparison of the theoretical high-energy oxidizer, trioxirane, with established oxidizers such as Ammonium Perchlorate (AP), Ammonium Dinitramide (ADN), Dinitrogen Tetroxide (NTO), and Hydroxylammonium Nitrate (HAN). This document is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of the performance and characteristics of these materials for advanced chemical applications.
Introduction to High-Energy Oxidizers
High-energy oxidizers are critical components in propulsion systems, energetic materials, and specialized chemical synthesis, where a rapid and high-energy release is required. The performance of these materials is typically evaluated based on metrics such as specific impulse, density, heat of formation, and thermal stability. This guide focuses on a comparative analysis, including the theoretically predicted properties of this compound against the experimentally verified data of commonly used high-energy oxidizers.
Data Presentation: A Comparative Overview
The following table summarizes the key performance and physical properties of this compound and other selected high-energy oxidizers. It is important to note that the data for this compound are based on computational predictions, while the data for the other oxidizers are derived from experimental measurements.
| Property | This compound (Cyclic Ozone) | Ammonium Perchlorate (AP) | Ammonium Dinitramide (ADN) | Dinitrogen Tetroxide (NTO) | Hydroxylammonium Nitrate (HAN) |
| Chemical Formula | O₃ | NH₄ClO₄ | NH₄N(NO₂)₂ | N₂O₄ | [NH₃OH]⁺[NO₃]⁻ |
| Molar Mass ( g/mol ) | 48.00 | 117.49 | 124.06 | 92.01 | 96.04 |
| Density (g/cm³) | Theoretical | 1.95[1] | 1.81[2] | 1.44 (liquid at 21°C)[3] | 1.84[4] |
| State at STP | Theoretical Gas | White Crystalline Solid[1][5] | Colorless Crystalline Solid[2] | Colorless Liquid/Orange Gas[3] | Colorless Hygroscopic Solid[4] |
| Heat of Formation (kJ/mol) | +272.5 (calculated) | -295.8[6][7] | -148[2] | +9.16[3] | ~ -372.4 (for 95% solution) |
| Specific Impulse (Isp, seconds) | Theoretical (High) | 180–260 (in composite propellants) | up to 268.6 (monopropellant)[5] | 290–320 (with MMH) | ~257 (AF-M315E monopropellant)[4] |
| Key Features | High energy isomer of ozone; highly unstable | Workhorse solid oxidizer; produces HCl | "Green" alternative to AP; chlorine-free[2] | Storable liquid oxidizer; hypergolic with hydrazines | "Green" monopropellant; low toxicity |
Methodologies and Protocols
Computational Protocol for this compound Property Prediction
The properties of the this compound molecule, being a theoretically predicted isomer of ozone, are determined through computational chemistry methods. As experimental data is unavailable, the following outlines the typical computational protocol used for such analyses:
-
Quantum Mechanical Calculations: The molecular geometry, electronic structure, and energy of this compound are calculated using high-level quantum mechanical methods.
-
Density Functional Theory (DFT): Methods like B3LYP are often employed for initial geometry optimization and frequency calculations.
-
Multireference Methods: For molecules with complex electronic structures like ozone isomers, advanced methods such as Multi-Reference Configuration Interaction with Singles and Doubles and Davidson correction (MRCISD+Q) are used to obtain highly accurate energy values.
-
-
Heat of Formation Calculation: The gas-phase heat of formation is derived from the computed total electronic energy. This is often achieved using isodesmic reactions or atomization energy methods, which help in canceling out systematic errors in the calculations.
-
Stability and Reaction Pathway Analysis: The thermal stability of this compound is assessed by calculating the energy barriers for its isomerization to the more stable bent ozone molecule. Variational Transition State Theory (VTST) with multidimensional tunneling corrections is used to predict its half-life at various temperatures.
Experimental Protocols for Conventional Oxidizers
The performance characteristics of established oxidizers are determined through standardized experimental procedures.
-
Determination of Heat of Formation (ΔHf°):
-
Bomb Calorimetry: This is a standard method for determining the heat of combustion. The oxidizer, mixed with a suitable combustible substance, is placed in a high-pressure vessel (the "bomb"), which is then filled with pure oxygen and submerged in a known quantity of water. The sample is ignited, and the temperature change of the water is measured to calculate the heat released. The heat of formation is then derived from the heat of combustion using Hess's Law.
-
-
Measurement of Specific Impulse (Isp):
-
Static Rocket Motor Testing: The specific impulse of a propellant formulation containing the oxidizer is measured by firing a small-scale rocket motor on a static test stand. The thrust produced and the mass flow rate of the propellant are precisely measured throughout the burn. The specific impulse is then calculated as the total impulse (integral of thrust over time) divided by the total weight of the propellant consumed.
-
Visualizations
// Main Category oxidizers [label="High-Energy Oxidizers", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=box, style="filled,rounded"];
// Subcategories sub_oxygen [label="Oxygen Allotropes", fillcolor="#EA4335", fontcolor="#FFFFFF"]; sub_ammonium [label="Ammonium Salts", fillcolor="#FBBC05", fontcolor="#202124"]; sub_nitrogen [label="Nitrogen Oxides", fillcolor="#34A853", fontcolor="#FFFFFF"]; sub_ionic [label="Ionic Liquids/Salts", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Individual Oxidizers this compound [label="this compound (Theoretical)"]; ap [label="Ammonium Perchlorate (AP)"]; adn [label="Ammonium Dinitramide (ADN)"]; nto [label="Dinitrogen Tetroxide (NTO)"]; han [label="Hydroxylammonium Nitrate (HAN)"];
// Relationships oxidizers -> sub_oxygen; oxidizers -> sub_ammonium; oxidizers -> sub_nitrogen; oxidizers -> sub_ionic;
sub_oxygen -> this compound; sub_ammonium -> ap; sub_ammonium -> adn; sub_nitrogen -> nto; sub_ionic -> han; } .dot
Caption: Classification of Compared High-Energy Oxidizers.
// Nodes start [label="New Oxidizer Candidate\n(e.g., this compound)", shape=ellipse, fillcolor="#FBBC05"]; comp_chem [label="Computational Chemistry\n- Predict Properties (ΔHf°, Density)\n- Assess Stability & Performance (Isp)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; synthesis [label="Synthesis & Purification", fillcolor="#34A853", fontcolor="#FFFFFF"]; phys_chem [label="Physicochemical Characterization\n- DSC/TGA for Thermal Stability\n- Density Measurement", fillcolor="#34A853", fontcolor="#FFFFFF"]; performance [label="Performance Evaluation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; calorimetry [label="Bomb Calorimetry\n(ΔHf°)", shape=box, style=filled, fillcolor="#F1F3F4"]; static_fire [label="Static Motor Firing\n(Specific Impulse, Isp)", shape=box, style=filled, fillcolor="#F1F3F4"]; safety [label="Safety & Hazard Testing\n- Impact & Friction Sensitivity\n- Compatibility", fillcolor="#EA4335", fontcolor="#FFFFFF"]; end [label="Qualified Oxidizer", shape=ellipse, fillcolor="#FBBC05"];
// Edges start -> comp_chem; comp_chem -> synthesis [label="Promising\nResults"]; synthesis -> phys_chem; phys_chem -> performance; phys_chem -> safety; performance -> calorimetry; performance -> static_fire; {calorimetry, static_fire, safety} -> end [style=dashed, color="#5F6368"]; } .dot
Caption: General Workflow for High-Energy Oxidizer Evaluation.
References
- 1. eplab.ae.illinois.edu [eplab.ae.illinois.edu]
- 2. researchgate.net [researchgate.net]
- 3. N2O4/MMH [astronautix.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. forum.nasaspaceflight.com [forum.nasaspaceflight.com]
- 6. propulsion-skrishnan.com [propulsion-skrishnan.com]
- 7. Hydrogen Conversion in Nanocages [mdpi.com]
A Comparative Guide to Computational Methods for Ozone (O3) Prediction
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of different computational methods for predicting ozone (O3) concentrations. It is designed to assist researchers, scientists, and professionals in the pharmaceutical industry in understanding the strengths and weaknesses of various modeling approaches, enabling them to select the most suitable method for their specific research needs, such as assessing the impact of environmental factors on respiratory health and drug development.
Overview of Computational Methods
The prediction of ground-level ozone, a critical air pollutant with significant health implications, is approached through two primary computational paradigms: deterministic models and machine learning models.
-
Deterministic Models: These are physics-based models that simulate the complex chemical and physical processes in the atmosphere. They rely on fundamental scientific principles governing atmospheric transport, diffusion, chemical reactions, and emissions of precursor pollutants. Prominent examples include the Weather Research and Forecasting model coupled with Chemistry (WRF-Chem) and the Community Multiscale Air Quality (CMAQ) model.[1][2][3] These models provide a comprehensive understanding of the entire atmospheric system.
-
Machine Learning Models: These are data-driven models that learn the complex, non-linear relationships between ozone concentrations and a variety of predictor variables, such as meteorological data and precursor pollutant levels.[1][2] Common machine learning algorithms used for O3 prediction include XGBoost, Random Forest, Long Short-Term Memory (LSTM), Support Vector Machines (SVM), and Artificial Neural Networks (ANN).[4][5] These models have gained popularity due to their high predictive accuracy and lower computational cost compared to deterministic models.[1][6]
Performance Comparison of Computational Methods
The performance of different computational methods for O3 prediction is typically evaluated using a set of statistical metrics. The following tables summarize the performance of various models as reported in the literature. It is important to note that direct comparisons can be challenging due to variations in study locations, time periods, and input data.
Table 1: Performance Metrics of Machine Learning Models for Hourly O3 Prediction
| Model | R² | RMSE (μg/m³) | MAE (μg/m³) | Training Time | Study Context |
| XGBoost | 0.873 | 8.17 | - | - | Beijing, China; with lagged features[4] |
| XGBoost | 0.61 | - | - | - | Delhi, India; 24h forecast[5] |
| Random Forest | 0.749 | 11.79 | 9.25 | 3.13 s | Beijing, China; with pollutant variables[4] |
| Random Forest | 0.61 | - | - | - | Delhi, India; 24h forecast[5] |
| ED-LSTM | 0.479 | 16.98 | 13.77 | - | Beijing, China; meteorological variables only[4] |
| LSTM | - | - | - | Longer than XGBoost/RF | General observation from comparative studies[4] |
| SVM | 0.48 | - | - | - | Delhi, India; 24h forecast[5] |
| ANN | - | - | - | - | Outperformed by XGBoost and Random Forest in some studies |
Table 2: Comparative Performance of Deterministic and Machine Learning Models
| Model | Metric | Value | Study Context |
| WRF-Chem | Correlation Coefficient (Mean) | Higher than ANN | São Paulo, Brazil; prediction of mean and peak O3[1] |
| ANN (FS-ANN) | Correlation Coefficient (Mean) | 0.84 (daily mean) | São Paulo, Brazil; advantageous for lower computational cost[1] |
| WRF-Chem | Correlation Coefficient (Peak) | Higher than ANN | São Paulo, Brazil; prediction of mean and peak O3[1] |
| ANN (FS-ANN) | Correlation Coefficient (Peak) | 0.64 (daily peak) | São Paulo, Brazil; easier development and implementation[1] |
Experimental Protocols
This section outlines the generalized experimental protocols for setting up and running both deterministic and machine learning models for O3 prediction.
Deterministic Models (WRF-Chem and CMAQ)
Deterministic models require a multi-step workflow involving data preparation, model configuration, execution, and post-processing.
Step 1: Domain and Data Preparation
-
Define the Modeling Domain: Specify the geographic area of interest, including the horizontal grid resolution and vertical layers of the atmosphere to be simulated.[7]
-
Meteorological Data Processing: Utilize a meteorological model, such as the Weather Research and Forecasting (WRF) model, to generate the necessary meteorological fields (e.g., wind, temperature, humidity) for the defined domain.[3]
-
Emissions Inventory Preparation: Compile a comprehensive inventory of emissions for ozone precursors (e.g., NOx, VOCs) from various sources (e.g., industrial, vehicular, biogenic). This data needs to be processed and formatted to be compatible with the air quality model.
-
Initial and Boundary Conditions: Generate initial and boundary conditions for chemical species to define the chemical state of the atmosphere at the start of the simulation and at the boundaries of the modeling domain.[8]
Step 2: Model Configuration and Execution
-
Select Chemical Mechanism: Choose a chemical mechanism that represents the atmospheric chemical reactions relevant to ozone formation (e.g., CB6, MOZART).[9]
-
Configure Model Namelist: Set the various namelist options in the model's configuration file to control the physics and chemistry options, simulation time, and input/output settings.[7][10]
-
Compile and Run the Model: Compile the model source code and execute the simulation on a high-performance computing system.[10][11]
Step 3: Post-Processing and Evaluation
-
Data Extraction and Visualization: Extract the simulated ozone concentrations and other relevant variables from the model output files. Use visualization tools to create maps and time-series plots.
-
Model Evaluation: Compare the model's predictions with observational data from air quality monitoring stations using various statistical metrics.
Machine Learning Models
Machine learning models follow a data-centric workflow.
Step 1: Data Collection and Preprocessing
-
Data Acquisition: Gather historical data on hourly ozone concentrations, precursor pollutants (NO2, CO, SO2, etc.), and meteorological variables (temperature, humidity, wind speed, solar radiation, etc.) from air quality monitoring stations.[4][5]
-
Data Cleaning and Feature Engineering: Handle missing data, remove outliers, and create new features (e.g., lagged variables, time-of-day, day-of-week) that may improve model performance.[4]
-
Data Splitting: Divide the dataset into training, validation, and testing sets to train the model, tune hyperparameters, and evaluate its final performance on unseen data.
Step 2: Model Training and Tuning
-
Model Selection: Choose an appropriate machine learning algorithm based on the nature of the data and the prediction task.
-
Model Training: Train the selected model on the training dataset.
-
Hyperparameter Tuning: Optimize the model's hyperparameters using the validation set to achieve the best performance.
Step 3: Model Evaluation and Prediction
-
Performance Evaluation: Evaluate the trained model's performance on the testing set using metrics like R², RMSE, and MAE.[4][5]
-
Prediction: Use the trained model to make future ozone concentration predictions.
Cross-Validation Framework
A robust cross-validation framework is essential for an objective comparison of different computational methods. This involves evaluating the models on a common dataset and using a consistent set of performance metrics.
Framework for Cross-Validation:
-
Standardized Dataset: Utilize a high-quality, long-term dataset of ozone concentrations, precursor pollutants, and meteorological variables from a specific region with a dense network of monitoring stations.
-
Synchronized Spatio-temporal Resolution: Ensure that the predictions from both deterministic and machine learning models are at the same spatial and temporal resolution for a fair comparison. For deterministic models, this involves extracting data at the grid cells corresponding to the monitoring station locations.
-
Consistent Evaluation Metrics: Apply the same set of performance metrics (R², RMSE, MAE, Index of Agreement, etc.) to evaluate all models.
-
Hold-Out Validation: Use a dedicated hold-out period of data that was not used in the training or calibration of any model to provide an unbiased assessment of their predictive capabilities.
-
Benchmarking: Compare the performance of all models against a simple baseline model (e.g., a persistence model that predicts the next hour's concentration to be the same as the current hour's) to quantify the added value of each computational method.
Visualizations
The following diagrams illustrate the workflows and logical relationships described in this guide.
References
- 1. repository.kaust.edu.sa [repository.kaust.edu.sa]
- 2. researchgate.net [researchgate.net]
- 3. epa.gov [epa.gov]
- 4. Frontiers | Comparison of machine learning methods for predicting ground-level ozone pollution in Beijing [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. scispace.com [scispace.com]
- 7. CMAQ/DOCS/Users_Guide/CMAQ_UG_ch06_model_configuration_options.md at main · USEPA/CMAQ · GitHub [github.com]
- 8. CMAQ/DOCS/Users_Guide/Tutorials/CMAQ_UG_tutorial_HCMAQ_IC_BC.md at main · USEPA/CMAQ · GitHub [github.com]
- 9. www2.mmm.ucar.edu [www2.mmm.ucar.edu]
- 10. mce2.org [mce2.org]
- 11. epa.gov [epa.gov]
A Comparative Guide to the Spectroscopic Differentiation of Ozone Isomers
For Researchers, Scientists, and Drug Development Professionals
Ozone (O₃), a triatomic allotrope of oxygen, is a molecule of significant interest in atmospheric chemistry, sterilization, and various industrial processes. While the most stable and well-characterized form of ozone adopts a bent, open-chain structure, theoretical studies have long predicted the existence of a higher-energy cyclic isomer. The distinct structural differences between these two isomers give rise to unique spectroscopic signatures, which are crucial for their identification and characterization. This guide provides a detailed comparison of the spectroscopic properties of the open-chain and cyclic isomers of ozone, supported by experimental and computational data.
Spectroscopic Data Summary
The following table summarizes the key spectroscopic parameters for the open-chain (C₂ᵥ) and theoretically predicted cyclic (D₃ₕ) isomers of ozone. Experimental data are provided for the C₂ᵥ isomer, while the data for the D₃ₕ isomer are derived from computational studies.
| Spectroscopic Parameter | Open-Chain Ozone (C₂ᵥ) - Experimental | Cyclic Ozone (D₃ₕ) - Theoretical |
| Symmetry | C₂ᵥ | D₃ₕ |
| Bond Angle (O-O-O) | 116.78°[1] | 60°[2] |
| Bond Length (O-O) | 1.272 Å[1] | ~1.45 Å[2] |
| Dipole Moment | 0.53 D[1] | 0 D (nonpolar) |
| Relative Energy | Global Minimum | ~29 kcal/mol higher than open-chain[2] |
| Vibrational Modes | ||
| Symmetric Stretch (ν₁) | 1103.157 cm⁻¹ | ~800 cm⁻¹ (Symmetric "breathing" mode, A₁')[2] |
| Bending (ν₂) | 701.42 cm⁻¹ | ~500 cm⁻¹ (Ring deformation mode, A₂'')[2] |
| Asymmetric Stretch (ν₃) | 1042.096 cm⁻¹ | ~1000 cm⁻¹ (Degenerate asymmetric stretch, E')[2] |
| Microwave Spectrum | Rich rotational spectrum due to permanent dipole moment | No pure rotational spectrum (nonpolar) |
| Infrared (IR) Spectrum | Strong absorption for ν₃, weaker for ν₁ and ν₂ | Strong absorption predicted for the ~800 cm⁻¹ bending fundamental[3] |
| UV-Visible Spectrum | Strong absorption in the Hartley band (200-300 nm) | Predictions suggest different UV absorption characteristics |
Experimental and Computational Protocols
Characterization of Open-Chain Ozone (C₂ᵥ)
The spectroscopic properties of the stable, open-chain ozone isomer have been extensively studied using a variety of experimental techniques.
1. Microwave Spectroscopy:
-
Objective: To determine the precise molecular geometry (bond lengths and angle) and the dipole moment.
-
Methodology: A sample of gaseous ozone at low pressure is introduced into a microwave spectrometer. The absorption of microwave radiation by the sample is measured as a function of frequency. The frequencies of the rotational transitions are then analyzed to determine the moments of inertia of the molecule. From these moments of inertia, the O-O bond length and the O-O-O bond angle can be calculated with high precision. The interaction of the molecule's dipole moment with an applied electric field (the Stark effect) is used to determine the magnitude of the permanent dipole moment.[1]
2. Infrared (IR) Spectroscopy:
-
Objective: To measure the frequencies of the fundamental vibrational modes.
-
Methodology: An infrared spectrometer is used to pass a beam of infrared radiation through a sample of gaseous ozone. The absorption of IR radiation at specific frequencies, corresponding to the vibrational transitions of the molecule, is recorded. The resulting IR spectrum shows characteristic absorption bands for the symmetric stretch (ν₁), bending (ν₂), and asymmetric stretch (ν₃) modes.[4]
3. Ultraviolet-Visible (UV-Vis) Spectroscopy:
-
Objective: To characterize the electronic transitions of the molecule.
-
Methodology: A UV-Vis spectrophotometer is used to measure the absorption of ultraviolet and visible light by an ozone sample. Ozone exhibits a very strong and broad absorption band in the ultraviolet region, known as the Hartley band, which is responsible for its crucial role in absorbing harmful solar UV radiation in the stratosphere.
Theoretical Prediction of Cyclic Ozone (D₃ₕ) Properties
As cyclic ozone has not been experimentally observed, its properties are predicted using computational quantum chemistry methods.
1. Ab Initio Calculations:
-
Objective: To predict the geometry, relative energy, and vibrational frequencies of the cyclic isomer.
-
Methodology: High-level ab initio quantum mechanical calculations, such as coupled-cluster theory (e.g., CCSD(T)) with large basis sets, are employed to solve the electronic Schrödinger equation for the O₃ molecule.[2][3] These calculations can map out the potential energy surface of the molecule, identifying local minima corresponding to different isomers.
-
Geometry Optimization: The calculations are used to find the arrangement of atoms that corresponds to a minimum on the potential energy surface, yielding the predicted bond lengths and angles.
-
Frequency Analysis: Once the optimized geometry is found, the second derivatives of the energy with respect to the atomic positions are calculated. This "Hessian" matrix is then used to determine the harmonic vibrational frequencies of the molecule.[2]
-
Logical Framework for Spectroscopic Differentiation
The following diagram illustrates the key structural and spectroscopic differences that enable the differentiation of open-chain and cyclic ozone isomers.
Caption: Differentiating ozone isomers via their distinct molecular properties and corresponding spectroscopic signatures.
References
The Potential of Trioxirane as a Revolutionary Propellant Additive: A Comparative Analysis
For researchers, scientists, and drug development professionals venturing into advanced propulsion systems, the quest for more energetic and efficient propellant formulations is perpetual. This guide provides a comparative analysis of trioxirane, a high-energy isomer of ozone, against conventional propellant additives. While experimental data on this compound's application in propellants is nascent, theoretical calculations suggest a significant leap in performance metrics. This document summarizes available data, outlines hypothetical experimental protocols for its evaluation, and visualizes key concepts for clarity.
Performance Comparison of Propellant Additives
The performance of a solid propellant is significantly influenced by its constituent additives. Key metrics include specific impulse (Isp), which measures the efficiency of the propellant, and density (ρ), which impacts the total mass of the system. The following table compares the theoretical performance of this compound with established and other novel propellant additives.
| Additive/Formulation | Type | Density (g/cm³) | Specific Impulse (Isp) (s) | Key Advantages | Key Disadvantages |
| This compound (C60@O3) (Theoretical) | High-Energy Additive | ~1.7 (estimated for C60) | ~33% increase over baseline [1] | High energy release, potential for significant Isp increase.[1] | Highly metastable, requires stabilization (e.g., fullerene cage)[1], limited experimental data. |
| Aluminum (Al) | Metallic Fuel | 2.70 | ~265 (in AP/HTPB) | High heat of combustion, increases density and specific impulse.[2][3] | Two-phase flow losses, HCl production with AP oxidizer.[3] |
| Ammonium (B1175870) Perchlorate (AP) | Oxidizer | 1.95 | ~157-260 (depending on formulation)[4] | Widely used, reliable performance.[5] | Produces hydrochloric acid (HCl) upon combustion.[5] |
| Ammonium Dinitramide (ADN) | Oxidizer | 1.81 | ~202-270 | Higher performance than AP, chlorine-free.[4][5] | Higher cost, sensitivity concerns. |
| 2,2,2-Trinitroethyl-formate (TNEF) | Novel Oxidizer | - | ~250 (in HTPB binder)[6] | Higher specific impulse than AP.[6] | Limited production scale and practical application data.[4] |
| Boron (B) | Metallic Fuel | 2.34 | 13.7% Isp increase with 10% addition[2] | High energy density.[2] | Ignition and combustion efficiency issues. |
Experimental Protocols
Evaluating the performance of a novel additive like this compound would require a series of rigorous experimental tests. The following are detailed methodologies for key experiments, adapted from standard practices in solid propellant characterization.
Synthesis and Stabilization of this compound
Objective: To synthesize and stabilize this compound for safe handling and incorporation into a propellant matrix.
Methodology:
-
Synthesis: this compound (cyclic ozone) is a metastable isomer of ozone.[1] Its synthesis would likely involve specialized techniques such as cryogenic matrix isolation of ozone followed by photolysis, or advanced gas-phase synthesis methods.
-
Stabilization: Due to its high reactivity, this compound would need to be stabilized. A proposed method involves encapsulation within a fullerene cage (C60) to form C60@O3.[1] This would be achieved by co-sublimation of C60 and ozone under controlled conditions, followed by purification to isolate the endohedral fullerene.
-
Characterization: The resulting C60@O3 would be characterized using techniques such as mass spectrometry, nuclear magnetic resonance (NMR), and Fourier-transform infrared spectroscopy (FTIR) to confirm the presence and integrity of the encapsulated this compound.[7][8][9]
Propellant Formulation and Curing
Objective: To prepare a solid propellant formulation incorporating stabilized this compound.
Methodology:
-
Binder Preparation: A standard binder system such as hydroxyl-terminated polybutadiene (B167195) (HTPB) would be prepared by mixing the prepolymer with a plasticizer (e.g., dioctyl adipate (B1204190) - DOA) and a curing agent (e.g., isophorone (B1672270) diisocyanate - IPDI).[10]
-
Incorporation of Additives: The stabilized this compound (C60@O3) would be carefully blended into the binder mixture along with other standard ingredients like a metallic fuel (e.g., aluminum powder) and an oxidizer (e.g., ammonium perchlorate). The mixing process would be conducted remotely in a shielded environment due to the energetic nature of the components.
-
Casting and Curing: The propellant slurry is then cast into a mold under vacuum to remove any trapped air bubbles.[11] The cast propellant is then cured at a specific temperature (e.g., 60°C) for several days to achieve the desired mechanical properties.[6]
Ballistic Performance Evaluation
Objective: To measure the specific impulse and burn rate of the this compound-containing propellant.
Methodology:
-
Motor Preparation: A small-scale ballistic test motor is loaded with the cured propellant grain.
-
Static Firing Test: The motor is mounted on a static test stand equipped with a thrust sensor and a pressure transducer. The motor is then ignited, and the thrust and chamber pressure are recorded throughout the burn.
-
Data Analysis: The specific impulse (Isp) is calculated from the total impulse (integral of thrust over time) and the mass of the propellant burned. The burn rate is determined from the web thickness of the propellant grain and the burn time.
Visualizing Concepts
To better understand the processes and relationships discussed, the following diagrams are provided.
Caption: Experimental workflow for the evaluation of this compound as a propellant additive.
Caption: Proposed mechanism of performance enhancement by this compound in a propellant.
References
- 1. grokipedia.com [grokipedia.com]
- 2. semarakilmu.com.my [semarakilmu.com.my]
- 3. ntrs.nasa.gov [ntrs.nasa.gov]
- 4. Solid Propellant Formulations: A Review of Recent Progress and Utilized Components - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Innovative Solid Formulations for Rocket Propulsion | Eurasian Chemico-Technological Journal [ect-journal.kz]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Characterization of Cyclotri- and Tetrasiloxanes with Pyrenyl Groups [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Characterization of Cyclotri- and Tetrasiloxanes with Pyrenyl Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 10. vti.mod.gov.rs [vti.mod.gov.rs]
- 11. mdpi.com [mdpi.com]
Safety Operating Guide
Navigating the Disposal of Trioxirane: A Guide for Laboratory Professionals
A Note on Trioxirane: Before proceeding, it is crucial to clarify that "this compound" is the systematic name for cyclic ozone, a theoretical and highly unstable isomer of ozone (O₃).[1] As a substance that has not been synthesized in bulk, there are no established, standardized disposal procedures for this compound itself. It is a compound of primarily academic interest and is not commercially available.
Given its relationship to ozone, the following guidance focuses on the proper handling and disposal of gaseous ozone, a powerful oxidizing agent frequently used in research and development for applications such as sterilization, organic synthesis (ozonolysis), and water purification.[2] The inherent instability of ozone is central to its disposal, which focuses on its decomposition back to diatomic oxygen (O₂).
Quantitative Data on Ozone
For professionals handling ozone, understanding its physical and chemical properties is paramount for safety and effective management.
| Property | Value |
| Chemical Formula | O₃ |
| Molar Mass | 48.00 g/mol |
| Appearance | Pale blue gas with a sharp, pungent odor |
| Odor Threshold | As low as 0.1 ppm |
| Boiling Point | -112 °C (-170 °F) |
| Half-life in Air | Varies with conditions; approximately 25 hours at 24°C in still, dry air.[3] |
| OSHA PEL (8-hr TWA) | 0.1 ppm |
| NIOSH REL (Ceiling) | 0.1 ppm |
| NIOSH IDLH | 5 ppm |
Data sourced from various safety documents and academic publications.[4][5][6]
Procedural Guidance for Ozone Disposal in a Laboratory Setting
The primary "disposal" method for ozone gas is its destruction or decomposition into stable, non-hazardous oxygen. Ozone is typically generated on-site for immediate use and is not stored due to its instability.[5][7] The following steps provide a general protocol for the safe handling and disposal of ozone in a research environment.
Experimental Protocol: Ozone Generation and Disposal Workflow
Objective: To safely generate, utilize, and subsequently decompose ozone gas in a laboratory fume hood.
Materials:
-
Ozone generator
-
Oxygen (O₂) feed gas cylinder
-
Reaction vessel
-
Gas dispersion tube
-
Mineral oil bubbler for vent
-
Ozone destruction unit (catalytic or thermal) or appropriate venting
-
Ozone gas detector/monitor
-
Personal Protective Equipment (PPE)
Procedure:
-
Preparation and Safety Check:
-
Ensure the entire apparatus is set up within a certified chemical fume hood.[2][4]
-
Post warning signs indicating ozone generation is in progress.
-
Verify that an ozone monitoring system is active to detect any leaks and ensure ambient levels remain below the 0.1 ppm exposure limit.[2][6][8]
-
Don all required PPE, including chemical splash goggles, nitrile gloves (note: they are combustible), and a fire-resistant lab coat.[4][5]
-
-
System Purge and Ozone Generation:
-
Experimental Use:
-
Direct the ozone gas output through appropriate tubing (e.g., glass or Tygon) to your reaction vessel.[5] For ozonolysis reactions, this often involves bubbling the gas through a solution at low temperatures (e.g., -78 °C).
-
Crucially, never use liquid nitrogen to cool the reaction flask, as this can cause liquid oxygen to condense, creating a highly explosive mixture with organic compounds. [4]
-
-
Venting and Ozone Destruction (Disposal):
-
The unreacted ozone gas exiting the reaction vessel must be safely managed. The vent from your apparatus should not release directly into the fume hood exhaust.
-
Direct the exhaust gas stream through an ozone destruction unit. These units typically use a catalyst (like manganese dioxide) or thermal decomposition to convert ozone back to oxygen.[1][8][9]
-
Alternatively, for very small quantities, the gas can be vented through a mineral oil bubbler, though an active destruction unit is the preferred method for safety and compliance.[4]
-
-
Shutdown and Final Purge:
-
Once the experiment is complete, turn off the ozone generator.
-
Do not immediately turn off the oxygen supply. Continue to purge the entire system with oxygen for at least 30 minutes to flush out all residual ozone from the generator and tubing.[5] Failure to do so can damage the equipment and pose a hazard to subsequent users.[5]
-
After the purge is complete, shut off the oxygen feed gas.
-
Visualizing the Disposal Workflow
The logical flow of generating and disposing of ozone in a laboratory setting can be visualized to ensure all safety-critical steps are followed.
References
- 1. mdpi.com [mdpi.com]
- 2. O3 in research laboratories | Ozone generator [oxytrading.co.uk]
- 3. Ozone - Wikipedia [en.wikipedia.org]
- 4. chemistry.ucla.edu [chemistry.ucla.edu]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. aqualab.is [aqualab.is]
- 7. blog.hannainst.com [blog.hannainst.com]
- 8. Ozone generator and safety requirements | Ozone generator [oxytrading.co.uk]
- 9. Ozone removal filter series Part 7. - Catalytic Decomposition | Nichias Europe [nichias.eu]
Safe Handling and Disposal of Trioxirane: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
I. Personal Protective Equipment (PPE)
All handling of Trioxirane, whether in solid or solution form, must be conducted within a certified chemical fume hood to minimize inhalation risk.[1] The following PPE is required, categorized by the potential route of exposure.
Table 1: Personal Protective Equipment for Handling this compound
| Exposure Route | Required PPE | Rationale & Specifications |
| Dermal (Skin) Contact | Double Gloving | Use a combination of nitrile and neoprene gloves. Change the outer glove immediately upon any sign of contamination.[1] |
| Chemical-Resistant Lab Coat | A fully buttoned, long-sleeved lab coat is mandatory. For procedures with a high risk of splashes, a disposable gown should be worn over the lab coat.[1] | |
| Full Coverage | Wear long pants and closed-toe shoes to ensure no skin is exposed.[1] | |
| Ocular (Eye) Contact | Safety Goggles | ANSI Z87.1-compliant chemical splash goggles are required to protect against splashes, vapors, and fine particles.[1][2] |
| Face Shield | A full-face shield must be worn over safety goggles during activities with a significant risk of splashes or explosions, such as when handling larger quantities.[1][2] | |
| Inhalation | Chemical Fume Hood | All manipulations of this compound must be performed within a properly functioning and certified chemical fume hood.[1] |
| Respirator | For situations where a fume hood is not available or in case of a significant spill, a full-face air-purifying respirator with appropriate cartridges or a self-contained breathing apparatus (SCBA) should be used.[3][4] |
II. Operational Plan: Step-by-Step Handling Protocol
This protocol details the essential steps for safely handling this compound during common laboratory procedures like weighing and preparing solutions.
A. Preparation
-
Fume Hood Certification : Ensure the chemical fume hood has been recently certified and is functioning correctly.
-
Work Surface : Cover the work surface within the fume hood with disposable absorbent liners.[1]
-
Assemble Equipment : Gather all necessary equipment (spatulas, weigh paper, vials, solvents) and place them inside the fume hood before you begin.[1]
-
Don PPE : Put on all required PPE as specified in Table 1.[1]
B. Weighing the Compound (Highest Risk Step)
-
Containment : If available, perform this task within a powder-containment balance hood inside the chemical fume hood.[1]
-
Dedicated Equipment : Use dedicated, clearly labeled spatulas and other equipment.[1]
-
Minimize Dust : Handle the container with care to avoid generating airborne dust.[1]
-
Weighing : Weigh the desired amount onto creased weigh paper or directly into a tared vial.[1]
-
Secure Container : Immediately and securely close the primary container after dispensing.[1]
C. Preparing Solutions
-
Solvent Dispensing : Add the solvent to the vial containing the weighed this compound within the fume hood.
-
Mixing : Cap the vial and mix gently by swirling or using a vortex mixer at a low speed.
-
Labeling : Clearly label the solution with the compound name, concentration, solvent, date, and your initials.
D. Post-Handling
-
Decontamination : Carefully wipe the exterior of the primary container and any solution vials before removing them from the fume hood.[1]
-
Waste Disposal : Dispose of all contaminated disposable materials, including gloves, weigh paper, and liners, as hazardous waste.[1]
III. Emergency Procedures
Immediate and appropriate action is critical in the event of an emergency.
Table 2: Emergency Response Plan for this compound Exposure
| Type of Exposure | Immediate Action |
| Skin Contact | 1. Immediately flush the affected area with copious amounts of water for at least 15 minutes.[5] 2. While rinsing, remove all contaminated clothing.[5] 3. Seek immediate medical attention.[6] |
| Eye Contact | 1. Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[5] 2. Remove contact lenses if present and easy to do so.[5] 3. Seek immediate medical attention.[5] |
| Inhalation | 1. Move the affected person to fresh air at once.[5][6] 2. If breathing has stopped, perform artificial respiration.[6] 3. Seek immediate medical attention.[6] |
| Ingestion | 1. Do NOT induce vomiting. 2. Seek immediate medical attention.[5] |
| Spill | 1. Evacuate the immediate area. 2. If the spill is large or you are unsure how to handle it, contact your institution's emergency response team. 3. For small spills, if properly trained and equipped, contain the spill with an appropriate absorbent material and dispose of it as hazardous waste. |
IV. Disposal Plan
All waste generated from handling this compound must be treated as hazardous chemical waste.[1]
A. Solid Waste
-
Collect all contaminated solid materials, including used PPE, weigh paper, and absorbent liners, in a dedicated, sealed, and clearly labeled hazardous waste container.[1]
B. Liquid Waste
-
Collect all unused solutions and rinseates in a sealed, properly labeled hazardous waste container.[1] Do not pour any this compound-containing solutions down the drain.[7]
C. Decontamination of Glassware
-
Rinse contaminated glassware with a suitable solvent (e.g., acetone, ethanol) three times.
-
Collect the rinseate as hazardous liquid waste.
-
The cleaned glassware can then be washed with soap and water.
V. Visualized Workflows
Diagram 1: this compound Handling Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. parcilsafety.com [parcilsafety.com]
- 3. epa.gov [epa.gov]
- 4. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 5. ehs.princeton.edu [ehs.princeton.edu]
- 6. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 7. hazardouswasteexperts.com [hazardouswasteexperts.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
